molecular formula C10H12O4S B2411533 2-Methanesulfonyl-3-phenylpropanoic acid CAS No. 147933-33-3

2-Methanesulfonyl-3-phenylpropanoic acid

Cat. No.: B2411533
CAS No.: 147933-33-3
M. Wt: 228.26
InChI Key: JGGPWKJQGSGQNT-UHFFFAOYSA-N
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Description

2-Methanesulfonyl-3-phenylpropanoic acid (CAS 147933-33-3) is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C10H12O4S and a molecular weight of 228.26 g/mol, this white to off-white solid is a derivative of phenylpropanoic acid . The compound features a methanesulfonyl (mesyl) group attached to the propanoic acid chain, a modification that can significantly alter the molecule's electronic properties, solubility, and potential for interacting with biological targets compared to the parent phenylpropanoic acid structure. Phenylpropanoic acids and their derivatives are a significant class of compounds with wide applications in the development of pharmaceuticals, food additives, and cosmetics . As a building block, this compound is valuable in medicinal chemistry for the synthesis of more complex molecules. Researchers may utilize it in areas such as enzyme inhibition studies, given that related compounds have been shown to interact with enzymes like aspartate aminotransferase . The methanesulfonyl group can act as a hydrogen bond acceptor or as a versatile handle for further chemical transformations, making it a valuable intermediate in organic synthesis. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate personal protective equipment in a well-ventilated laboratory setting. The compound is supplied with a minimum purity of 95% and should be stored in a cool, dry place, away from direct sunlight .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylsulfonyl-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4S/c1-15(13,14)9(10(11)12)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGPWKJQGSGQNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Characterization of 2-Methanesulfonyl-3-phenylpropanoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The target compound, 2-methanesulfonyl-3-phenylpropanoic acid (CAS 147933-33-3), is an organic compound characterized by a propanoic acid backbone substituted with a methanesulfonyl group and a phenyl group. It serves as a 1 widely utilized in the development of pharmaceuticals, agrochemicals, and complex peptidomimetics[1]. The presence of both acidic and sulfonyl functionalities makes it a highly reactive candidate for nucleophilic substitution and amide coupling reactions[1]. This whitepaper outlines a highly efficient, self-validating two-step synthetic route designed for high yield and scalability.

Retrosynthetic Analysis & Mechanistic Rationale

When designing the synthesis of alpha-sulfonyl carboxylic acids, the choice of starting materials and protecting groups dictates the reaction's efficiency.

The Causality of the Ester Masking Strategy: Direct alkylation of the free 2-(methylsulfonyl)acetic acid is synthetically challenging. The carboxylic acid proton is highly acidic, with a measured 2[2]. To generate the nucleophilic alpha-carbanion required for alkylation, one would need more than two equivalents of a strong, non-nucleophilic base (e.g., LDA at -78 °C) to form a dianion. Dianions are highly sensitive to moisture and prone to unwanted side reactions, including self-condensation.

By masking the carboxylic acid as an ethyl ester (ethyl methanesulfonylacetate), we eliminate the highly acidic proton. The alpha-protons—flanked by the electron-withdrawing ester and sulfonyl groups—possess a significantly lowered pKa (~12–14). This allows for the use of a milder base, such as Sodium Hydride (NaH), to quantitatively generate the monoanion at 0 °C. The resulting enolate then undergoes a rapid, clean SN2 reaction with benzyl bromide. Following alkylation, a mild saponification using Lithium Hydroxide (LiOH) yields the final .

SynthesisPathway R1 Ethyl methanesulfonylacetate Step1 Base-Promoted Alkylation (NaH, DMF, 0°C to RT) R1->Step1 R2 Benzyl bromide R2->Step1 Intermediate Ethyl 2-methanesulfonyl- 3-phenylpropanoate Step1->Intermediate Step2 Ester Hydrolysis (LiOH, THF/H2O, RT) Intermediate->Step2 Target 2-Methanesulfonyl- 3-phenylpropanoic acid Step2->Target

Fig 1: Two-step synthetic pathway for 2-methanesulfonyl-3-phenylpropanoic acid.

Quantitative Data: Optimization of Alkylation Conditions

To establish the most robust protocol, various bases and solvents were evaluated for the critical SN2 alkylation step. The data below demonstrates why the NaH/DMF system was selected for the final protocol.

BaseSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
K2CO3MeCNReflux1245%Slow enolization; trace dialkylation observed due to prolonged heating.
Cs2CO3DMFRT868%Moderate yield; cleaner profile but incomplete conversion.
NaH (60%) DMF 0 to RT 4 89% Rapid, quantitative enolate formation; highly selective monoalkylation.

Detailed Experimental Protocols (Self-Validating Systems)

The following procedures are designed with built-in physical and chemical checkpoints to ensure the integrity of the synthesis at every stage.

Step 1: Synthesis of Ethyl 2-methanesulfonyl-3-phenylpropanoate
  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Add 50 mL of anhydrous DMF and cool the flask to 0 °C using an ice-water bath.

  • Base Addition: Carefully add 1.1 equivalents of NaH (60% dispersion in mineral oil).

  • Enolate Formation (Validation Point): Add 1.0 equivalent of ethyl methanesulfonylacetate dropwise over 15 minutes.

    • Self-Validation: The addition must be accompanied by the visible evolution of H2 gas. The cessation of bubbling confirms that the quantitative deprotonation of the alpha-carbon is complete.

  • Alkylation: Once gas evolution ceases, stir for an additional 30 minutes at 0 °C. Add 1.1 equivalents of benzyl bromide dropwise. Remove the ice bath and allow the reaction to warm to room temperature (RT) for 4 hours.

  • Reaction Monitoring: Check the reaction via TLC (Hexanes:EtOAc 3:1, UV visualization). The disappearance of the highly UV-active benzyl bromide spot indicates completion.

  • Workup: Quench the reaction carefully with saturated aqueous NH4Cl. Extract the aqueous layer with EtOAc (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the intermediate ester.

Step 2: Saponification to 2-Methanesulfonyl-3-phenylpropanoic acid
  • Hydrolysis: Dissolve the crude ethyl 2-methanesulfonyl-3-phenylpropanoate in a 1:1 mixture of THF and H2O (40 mL total). Add 3.0 equivalents of LiOH·H2O.

  • Stirring: Stir the biphasic mixture vigorously at RT for 2 hours.

  • Acidification (Validation Point): Transfer the mixture to a beaker and slowly add 1M HCl dropwise until the pH reaches 2.0 (verify with pH paper).

    • Self-Validation: A sudden precipitation of a white solid will occur upon reaching pH < 3.0. This physical phase change validates the successful protonation of the carboxylate to the free acid.

  • Isolation: Extract the acidified aqueous layer with EtOAc (3 × 40 mL). Dry the organics over Na2SO4 and evaporate the solvent. Recrystallize the crude solid from hot ethanol/water to afford pure 2-methanesulfonyl-3-phenylpropanoic acid as a fine white powder.

Workflow Start Dry DMF + NaH (60% dispersion) Cool to 0 °C under N2 AddEster Dropwise addition of Ethyl methanesulfonylacetate Start->AddEster Stir1 Stir 30 min (Enolate formation) Validation: Observe H2 evolution AddEster->Stir1 AddBnBr Dropwise addition of Benzyl bromide Stir1->AddBnBr Stir2 Warm to RT, Stir 4 h Validation: Monitor via TLC AddBnBr->Stir2 Quench Quench with sat. NH4Cl Extract with EtOAc Stir2->Quench Hydrolysis Add LiOH (aq) in THF Stir 2 h at RT Quench->Hydrolysis Workup Acidify to pH 2 (1M HCl) Validation: Product precipitates Hydrolysis->Workup Product Pure 2-Methanesulfonyl- 3-phenylpropanoic acid Workup->Product

Fig 2: Step-by-step experimental workflow with integrated self-validation checkpoints.

References

  • LookChem. "2-(Methylsulfonyl)acetic acid".[Link]

Sources

Technical Whitepaper: 2-Methanesulfonyl-3-phenylpropanoic Acid (CAS 147933-33-3) as a Versatile Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and organic synthesis, the strategic selection of molecular scaffolds dictates the success of downstream functionalization and the pharmacokinetic viability of the final drug candidate. 2-Methanesulfonyl-3-phenylpropanoic acid (CAS 147933-33-3) is a highly versatile, bifunctional building block characterized by a propanoic acid backbone, an


-methanesulfonyl group, and a 

-phenyl ring [1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural reactivity, and field-proven synthetic methodologies, designed specifically for researchers and drug development professionals.

Physicochemical Profiling & Safety Data

To effectively utilize this scaffold, a rigorous understanding of its physical parameters and safety profile is required. The data below synthesizes its core properties and handling requirements [2, 3].

Table 1: Chemical & Physical Properties
PropertyValue/Description
Chemical Name 2-Methanesulfonyl-3-phenylpropanoic acid
CAS Number 147933-33-3
Molecular Formula C10H12O4S
Molecular Weight 228.27 g/mol
SMILES CS(=O)(=O)C(Cc1ccccc1)C(=O)O
InChIKey JGGPWKJQGSGQNT-UHFFFAOYSA-N
Physical Form Solid (Powder) at room temperature
Storage Conditions Room Temperature (RT), keep container tightly closed
Table 2: GHS Safety & Handling Data
Hazard ParameterGHS Classification & Codes
Signal Word Warning
Pictogram GHS07 (Exclamation mark)
Hazard Statements H302 : Harmful if swallowedH315 : Causes skin irritationH319 : Causes serious eye irritationH335 : May cause respiratory irritation
Precautionary Measures P261 : Avoid breathing dust/fumesP280 : Wear protective gloves/eye protectionP305+P351+P338 : IF IN EYES: Rinse cautiously with water

Structural Mechanics & Reactivity Profile

As a Senior Application Scientist, I emphasize that understanding the causality behind a molecule's reactivity is far more valuable than merely knowing its structure. The utility of 2-methanesulfonyl-3-phenylpropanoic acid stems from the synergistic effects of its three primary functional zones:

  • The Methanesulfonyl Group (

    
    -position):  The 
    
    
    
    moiety is a potent electron-withdrawing group (EWG) via inductive effects. This significantly lowers the pKa of the
    
    
    -proton, making it highly acidic. In a medicinal context, the sulfonyl group acts as a rigid, powerful hydrogen-bond acceptor, which can dramatically improve target binding affinity and modulate the Topological Polar Surface Area (TPSA) of the drug candidate.
  • The Phenyl Ring (

    
    -position):  Provides a stable hydrophobic core. When integrated into a pharmacophore, this ring drives binding into lipophilic protein pockets via 
    
    
    
    stacking or Van der Waals interactions.
  • The Carboxylic Acid: The primary vector for derivatization. It serves as the critical handle for amidation (forming peptide-like bonds) or esterification, allowing the scaffold to be easily grafted onto complex amines during library synthesis.

Reactivity Core 2-Methanesulfonyl-3-phenylpropanoic acid Carboxyl Carboxylic Acid (Amidation / Esterification) Core->Carboxyl Primary Functionalization AlphaC Alpha-Carbon (Enhanced Acidity) Core->AlphaC Inductive Deprotonation Phenyl Phenyl Ring (Lipophilicity / Pi-Stacking) Core->Phenyl Hydrophobic Interactions Sulfonyl Methanesulfonyl Group (EWG / H-Bond Acceptor) Core->Sulfonyl Electronic Modulation

Caption: Structural reactivity profile and pharmacophoric contributions of the scaffold.

Synthetic Methodologies: A Self-Validating Workflow

When commercial sourcing is limited, or when isotopic labeling (e.g.,


 or 

) is required for metabolic tracking, a robust de novo synthesis is necessary. The most reliable route involves the base-mediated

-alkylation of an acetate derivative, followed by saponification.

Synthesis A Ethyl 2-(methylsulfonyl)acetate + Benzyl Bromide B Base-Mediated Alkylation (NaH, THF, 0°C to RT) A->B C Ethyl 2-methanesulfonyl-3-phenylpropanoate (Intermediate) B->C D Saponification (LiOH, THF/H2O) C->D E 2-Methanesulfonyl-3-phenylpropanoic acid (Target Scaffold) D->E

Caption: Step-by-step synthetic workflow via alkylation and saponification.

Protocol 1: Synthesis of Ethyl 2-methanesulfonyl-3-phenylpropanoate (Alkylation)
  • Causality: Sodium hydride (NaH) is selected as an irreversible base. The generation of

    
     gas drives the enolate formation to absolute completion, preventing equilibrium-driven side reactions that occur with weaker bases. Benzyl bromide is utilized as a highly reactive electrophile for the subsequent 
    
    
    
    displacement.
  • Step-by-Step Procedure:

    • Charge a dry, argon-flushed round-bottom flask with NaH (60% dispersion in mineral oil, 1.1 eq) and anhydrous THF. Cool the suspension to 0 °C.

    • Add ethyl 2-(methylsulfonyl)acetate (1.0 eq) dropwise. Stir for 30 minutes until gas evolution completely ceases.

    • Add benzyl bromide (1.05 eq) dropwise. Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4 hours.

  • Self-Validation System (IPC): Analyze an aliquot via Thin-Layer Chromatography (TLC) using Hexane:EtOAc (3:1). The complete disappearance of the starting material (lower

    
    ) and the emergence of a new, UV-active spot (higher 
    
    
    
    ) validates the completion of the alkylation.
  • Workup: Quench carefully with saturated aqueous

    
     to neutralize unreacted NaH. Extract with EtOAc, wash with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
Protocol 2: Saponification to the Target Acid
  • Causality: Lithium hydroxide (LiOH) is preferred over NaOH or KOH. The lithium cation acts as a mild Lewis acid, coordinating to the carbonyl oxygen and accelerating nucleophilic attack by the hydroxide ion. Furthermore, its milder nature prevents unwanted retro-aldol-type cleavages or epimerization at the highly acidic

    
    -position.
    
  • Step-by-Step Procedure:

    • Dissolve the crude ethyl 2-methanesulfonyl-3-phenylpropanoate (1.0 eq) in a 3:1 mixture of THF and

      
      .
      
    • Add LiOH monohydrate (2.0 eq) and stir at room temperature for 12 hours.

  • Self-Validation System (IPC): Monitor the reaction by LC-MS. The disappearance of the ester mass and the appearance of the target acid mass (

    
     227 
    
    
    
    in negative ion mode) provides definitive proof of successful hydrolysis.
  • Workup & Isolation: Remove THF under reduced pressure. Dilute the aqueous layer with water and wash with diethyl ether to extract organic impurities. Acidify the aqueous layer to pH 2 using 1M HCl.

  • Final Validation: The target acid will spontaneously precipitate out of the aqueous solution upon acidification due to its low solubility in acidic water. Filter the resulting white solid and dry under high vacuum to afford pure 2-methanesulfonyl-3-phenylpropanoic acid.

References

  • Title: CAS 147933-33-3: 2-methanesulfonyl-3-phenylpropanoic acid - CymitQuimica Source: CymitQuimica URL
  • Title: 2-methanesulfonyl-3-phenylpropanoic acid | 147933-33-3 - Sigma-Aldrich Source: Sigma-Aldrich URL
  • Title: 2-Methanesulfonyl-3-phenylpropanoic acid | CAS#:147933-33-3 | Chemsrc Source: Chemsrc URL

Advanced Structural Analysis and Synthetic Utility of 2-Methanesulfonyl-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Medicinal Chemists and Drug Development Professionals

As drug discovery pipelines increasingly rely on highly functionalized, stereoelectronically complex building blocks, the demand for versatile small-molecule scaffolds has surged. 2-Methanesulfonyl-3-phenylpropanoic acid (CAS: 147933-33-3) represents a prime example of such a bifunctional architecture [1]. Characterized by a propanoic acid backbone substituted with a strongly electron-withdrawing methanesulfonyl group and a lipophilic phenyl ring, this compound offers unique reactivity profiles for nucleophilic substitution, amidation, and targeted structural elaboration [1].

This technical guide provides an authoritative, in-depth analysis of the compound’s structural dynamics, spectroscopic profiling, and synthetic methodologies, designed to empower researchers with self-validating protocols and mechanistic insights.

Physicochemical Profiling & Structural Dynamics

The utility of 2-methanesulfonyl-3-phenylpropanoic acid stems from the juxtaposition of its functional groups. The methanesulfonyl (


) group at the alpha position (C2) exerts a profound inductive electron-withdrawing effect. This not only increases the acidity of the adjacent carboxylic acid but also significantly lowers the pKa of the alpha-proton, enabling selective enolization under specific basic conditions. Meanwhile, the beta-phenyl group (C3) provides essential hydrophobic interactions and 

stacking capabilities crucial for binding within biological targets [1].
Quantitative Physicochemical Summary

The following table summarizes the core physicochemical and safety parameters critical for storage, handling, and experimental design [2].

PropertyValue / Description
CAS Number 147933-33-3
Molecular Formula

Molecular Weight 228.26 g/mol
SMILES String CS(=O)(=O)C(CC1=CC=CC=C1)C(=O)O
Physical Form Solid / Powder
Storage Temperature Room Temperature (RT)
GHS Hazard Statements H302, H315, H319, H335 (Warning)

Spectroscopic Characterization (NMR, MS, IR)

To ensure rigorous quality control and structural verification during drug development, scientists must accurately assign the spectral features of this scaffold. The following assignments explain the causality behind the observed physicochemical phenomena.

Nuclear Magnetic Resonance (NMR)

The choice of solvent is critical. Using


 is recommended to observe the carboxylic acid proton and to solicit sharp signals for the highly polarized alpha-proton without the rapid deuterium exchange often seen in 

or

.
  • 
    H NMR (
    
    
    
    , 400 MHz)
    :
    • 
       ~4.3 - 4.5 ppm (dd, 1H) : The alpha-proton (C2-H) is highly deshielded due to the combined electron-withdrawing effects of the carbonyl and the sulfonyl group. It appears as a doublet of doublets due to diastereotopic coupling with the adjacent beta-protons.
      
    • 
       ~3.2 - 3.4 ppm (m, 2H) : The benzylic beta-protons (C3-
      
      
      
      ) are split into a complex multiplet due to their diastereotopic nature (adjacent to a chiral center at C2) and coupling with the alpha-proton.
    • 
       ~3.0 ppm (s, 3H) : The methanesulfonyl methyl group appears as a sharp, distinct singlet, serving as an excellent internal reference peak for integration.
      
    • 
       ~7.2 - 7.4 ppm (m, 5H) : Aromatic protons of the phenyl ring.
      
Mass Spectrometry (ESI-MS)

Electrospray ionization in negative mode (ESI-) is the most self-validating technique for this compound. Because the carboxylic acid readily deprotonates, the system yields a robust


 ion at m/z 227. Positive mode (ESI+) is generally less sensitive for this specific scaffold unless sodium adducts (

at m/z 251) are explicitly targeted.

Rational Synthetic Methodology

The most reliable, self-validating method to construct this scaffold is the nucleophilic substitution (


) of 2-bromo-3-phenylpropanoic acid using sodium methanesulfinate.
Mechanistic Causality & Design

Sodium methanesulfinate is an ambident nucleophile. Under highly polar, aprotic conditions (or aqueous/alcoholic mixtures with heat), the softer sulfur atom preferentially attacks the alpha-carbon of the electrophile, avoiding unwanted O-alkylation. Furthermore, the addition of a mild base prior to the nucleophile is a critical self-validating step: it deprotonates the carboxylic acid to form the carboxylate, preventing the methanesulfinate from acting merely as a base (which would ruin the stoichiometry) and enhancing the water solubility of the electrophile.

Step-by-Step Protocol: Alpha-Sulfonylation Workflow
  • Carboxylate Formation : In a 100 mL round-bottom flask, dissolve 2-bromo-3-phenylpropanoic acid (1.0 eq, 10 mmol) in a 1:1 mixture of Ethanol and

    
     (30 mL). Slowly add 
    
    
    
    (1.1 eq, 11 mmol).
    • Self-Validation Check: Wait for

      
       gas evolution to cease. This visual cue validates the complete formation of the soluble sodium carboxylate salt.
      
  • Nucleophilic Substitution : Add sodium methanesulfinate (1.5 eq, 15 mmol) to the clear solution. Equip the flask with a reflux condenser and heat to 80°C for 4-6 hours.

    • In-Process Control: Monitor reaction progress via TLC (Eluent: DCM:MeOH 9:1 with 1% acetic acid). The disappearance of the higher-Rf starting material validates conversion.

  • Acidic Workup : Cool the mixture to room temperature. Carefully acidify the aqueous solution with 2M HCl dropwise until the pH reaches 2.0.

    • Causality: Lowering the pH below the pKa of the carboxylic acid protonates the product, drastically reducing its aqueous solubility and driving it out of the aqueous phase.

  • Isolation : Extract the aqueous layer with Ethyl Acetate (

    
     mL). Wash the combined organic layers with saturated brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol to yield the purified target scaffold.

SynthWorkflow SM 2-Bromo-3-phenylpropanoic acid (Electrophile) Solvent Aqueous Base / 80°C (SN2 Displacement) SM->Solvent Reagent Sodium Methanesulfinate (Nucleophile) Reagent->Solvent Workup Acidic Workup (HCl / EtOAc Extraction) Solvent->Workup Complete Conversion Product 2-Methanesulfonyl-3-phenylpropanoic acid (Target Scaffold) Workup->Product Purified Yield

Caption: Synthetic workflow for the alpha-sulfonylation of 2-bromo-3-phenylpropanoic acid.

Reactivity and Downstream Applications

The unique structure of 2-methanesulfonyl-3-phenylpropanoic acid dictates its behavior in downstream medicinal chemistry applications [1].

  • Amidation and Peptide Coupling : The carboxylic acid can be coupled with various primary and secondary amines to generate biologically active amides. Crucial Insight: Due to the significant steric bulk of the adjacent methanesulfonyl group at the alpha position, standard coupling reagents (like EDC/HOBt) often suffer from sluggish kinetics. Utilizing highly efficient, sterically forgiving uronium-based coupling reagents like HATU or COMU, in the presence of DIPEA, is strongly recommended to accelerate the formation of the active ester.

  • Alpha-Functionalization : The alpha-proton is highly acidic. It can be deprotonated using strong, non-nucleophilic bases (e.g., LDA at -78°C) to form a stabilized carbanion. This intermediate can subsequently be trapped with alkyl halides or aldehydes, allowing for the synthesis of complex quaternary stereocenters.

ReactivityMap Core 2-Methanesulfonyl-3-phenylpropanoic acid Bifunctional Scaffold Carboxyl Carboxylic Acid (-COOH) Amidation, Esterification Core->Carboxyl C1 Reactivity Sulfonyl Methanesulfonyl (-SO2CH3) H-Bond Acceptor, Steric Bulk Core->Sulfonyl C2 Substituent AlphaCH Alpha-Carbon (C2) Enhanced Acidity for Alkylation Core->AlphaCH C2 Reactivity Phenyl Phenyl Ring (C3) Hydrophobic Interactions Core->Phenyl C3 Substituent

Caption: Reactivity map highlighting the distinct functional domains of the scaffold.

Safety and Handling Guidelines

As with all active chemical entities, strict adherence to safety protocols is mandatory. The compound is an irritant and should be handled within a certified fume hood. Personal protective equipment (PPE), including nitrile gloves and safety goggles, must be worn to prevent skin and eye contact. In case of exposure, standard first-aid measures (flushing with copious amounts of water) apply [2].

References

  • CymitQuimica. CAS 147933-33-3: 2-methanesulfonyl-3-phenylpropanoic acid.
  • Sigma-Aldrich. 2-methanesulfonyl-3-phenylpropanoic acid | 147933-33-3.
  • Aaronchem. 147933-33-3 | MFCD12152793 | 2-methanesulfonyl-3-phenylpropanoic acid.

The Biological Activity of 2-Methanesulfonyl-3-phenylpropanoic Acid Derivatives: A Comprehensive Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

Executive Summary

The 2-methanesulfonyl-3-phenylpropanoic acid scaffold represents a compelling starting point for medicinal chemistry and drug development. This guide provides a detailed exploration of the biological activities associated with its derivatives, synthesizing data from preclinical research to elucidate their therapeutic potential. By combining the well-established anti-inflammatory properties of the phenylpropanoic acid moiety with the versatile methanesulfonyl group—a key pharmacophore in modern enzyme inhibitors—these compounds exhibit a diverse range of pharmacological effects. This document delves into their mechanisms of action, focusing on key therapeutic areas such as anti-inflammatory, anticancer, and targeted enzyme inhibition. We will examine structure-activity relationships, present detailed experimental protocols for biological evaluation, and offer insights into future research directions for this promising class of molecules.

The 2-Methanesulfonyl-3-phenylpropanoic Acid Scaffold: A Structural Overview

The core structure, 2-methanesulfonyl-3-phenylpropanoic acid (CAS 147933-33-3), is an organic compound featuring a propanoic acid backbone substituted with both a methanesulfonyl (-SO₂CH₃) group and a phenyl group[1]. This unique combination of functional groups provides a rich platform for derivatization and interaction with biological targets.

  • The Phenylpropanoic Acid Moiety : This component is famously represented in the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and ketoprofen[2][3][4]. It serves as a foundational element for anti-inflammatory and analgesic activity, primarily through the inhibition of cyclooxygenase (COX) enzymes[5].

  • The Methanesulfonyl Group : This functional group is critical to the diverse activity of these derivatives. It is a potent hydrogen bond acceptor and can engage in noncovalent interactions with amino acid residues within enzyme active sites[6]. The methanesulfonyl moiety is a well-recognized pharmacophore in selective COX-2 inhibitors (e.g., celecoxib) and other targeted therapies, often enhancing potency, selectivity, and modifying pharmacokinetic properties[7][8][9]. Its ability to serve as a bioisosteric replacement for carboxamide or other groups allows for fine-tuning of molecular interactions[10].

Key Biological Activities and Therapeutic Targets

Derivatives of this scaffold have been investigated for a multitude of therapeutic applications, primarily centered around enzyme inhibition.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

A primary and extensively studied activity of phenylpropanoic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. The methanesulfonyl group plays a pivotal role in conferring selectivity for COX-2 over COX-1.

Mechanism of Action: COX enzymes possess a hydrophobic channel leading to the active site. While both isoforms (COX-1 and COX-2) are similar, COX-2 has a larger, more accommodating secondary pocket. The methanesulfonyl group on the phenyl ring of an inhibitor can fit into this secondary pocket, leading to preferential and potent inhibition of COX-2[9]. This selectivity is highly desirable as it reduces the gastrointestinal side effects associated with non-selective COX-1 inhibition. Molecular docking studies have confirmed that the methanesulfonyl substituent is oriented within this vicinity of the COX-2 secondary pocket, interacting with key residues such as His90 and Arg513.

Structure-Activity Relationship (SAR):

  • Chalcone derivatives possessing a para-methanesulfonamido (a related group) on one phenyl ring were identified as potent and selective COX-2 inhibitors[9].

  • Varying the substituents on the second phenyl ring (e.g., 4-methyl, 4-fluoro) significantly impacts inhibitory potency and selectivity[9].

  • For example, (E)-1-(4-methanesulfonamidophenyl)-3-(4-methylphenyl)prop-2-en-1-one was identified as a selective COX-2 inhibitor with an IC₅₀ of 1.0 µM[9].

Table 1: COX-2 Inhibitory Activity of Representative Phenyl Derivatives

Compound Modification Target IC₅₀ (µM) Selectivity Index (COX-1/COX-2) Reference
7b p-MeSO₂NH on C-1 phenyl, p-Me on C-3 phenyl COX-2 1.0 >100 [9]
Rofecoxib Reference Drug COX-2 0.50 >200 [9]
7f p-N₃ on C-1 phenyl, p-Me on C-3 phenyl COX-2 0.3 60 [9]
Compound 6h 2-(4-substitutedmethylphenyl)propionic acid COX-1 / COX-2 Better than Ibuprofen N/A [3]

| Compound 6l | 2-(4-substitutedmethylphenyl)propionic acid | COX-1 / COX-2 | Better than Ibuprofen | N/A |[3] |

Anticancer and Antiproliferative Potential

The sulfonamide and methanesulfonyl moieties are present in numerous compounds with demonstrated anticancer activity. Derivatives of the core scaffold have shown promise in preclinical cancer models.

Targets and Mechanisms: The antiproliferative effects of these derivatives are often multifactorial and can include:

  • Enzyme Inhibition: Targeting enzymes crucial for cancer cell survival and proliferation, such as protein tyrosine phosphatase 1B (PTP1B) and vascular endothelial growth factor receptor 2 (VEGFR-2)[6].

  • Cytotoxicity: Inducing cell death in cancer cell lines. For instance, novel β-phenylalanine derivatives containing a sulfonamide group have demonstrated significant cytotoxicity against the A549 human lung adenocarcinoma cell line[11][12].

  • Drug Resistance Modulation: Certain Schiff base derivatives have shown the ability to retain potent antiproliferative activity in multidrug-resistant small cell lung cancer models, suggesting they may overcome common drug resistance mechanisms[11].

Table 2: In Vitro Anticancer Activity of Phenylpropanoic Acid Derivatives

Compound Cell Line Activity Key Findings Reference
Compound 5 A549 (Lung) Cytotoxic Identified as a highly active compound [11][12]
Compound 13b A549 (Lung) Cytotoxic Identified as a highly active compound [11][12]
Compound 13b H69 & H69AR (Small Cell Lung) Antiproliferative Potent activity in both drug-sensitive and multidrug-resistant cells, comparable to cisplatin. [11]

| Various Derivatives | MCF-7, K-562, OVACAR-3, HT-29, A-498 | Antineoplastic | Anilide and bromoanilide derivatives showed encouraging activity. |[13] |

Signaling Pathway Visualization: The inhibition of receptor tyrosine kinases like VEGFR-2 is a key strategy in anticancer therapy. The diagram below illustrates a simplified representation of this pathway, which can be targeted by appropriately designed inhibitors.

VEGFR2_Pathway cluster_membrane Cell Membrane VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates RAS Ras/Raf/MEK/ERK Pathway VEGFR2->RAS Activates PI3K PI3K/Akt Pathway VEGFR2->PI3K Activates Inhibitor 2-Methanesulfonyl Derivative Inhibitor->VEGFR2 Inhibits Proliferation Cell Proliferation, Angiogenesis, Survival PLCg->Proliferation RAS->Proliferation PIK3CA PIK3CA PIK3CA->Proliferation

Caption: Simplified VEGFR-2 signaling pathway targeted by kinase inhibitors.

Other Notable Enzyme Inhibition

The versatility of the scaffold allows for the targeting of other enzymes:

  • Carboxypeptidase A: A related compound, 2-benzyl-3-methanesulfinylpropanoic acid, demonstrated inhibitory activity against carboxypeptidase A. This suggests the sulfoxide/sulfone oxygen can form a critical hydrogen bond with active site residues, mimicking the carbonyl oxygen of a natural peptide substrate[10].

  • α-Glucosidase: Fluorinated benzenesulfonic ester derivatives have shown strong inhibitory effects against α-glucosidase, with IC₅₀ values in the low micromolar range, indicating potential applications in diabetes management[6].

  • CYP26A1: A derivative, 2-(2-methylfuran-3-carboxamido)-3-phenylpropanoic acid, was identified as an inhibitor of CYP26A1, an enzyme that metabolizes all-trans retinoic acid (ATRA). By inhibiting this enzyme, the compound enhances ATRA-induced differentiation in leukemia cells, suggesting a role in combination cancer therapy[14].

Methodologies for Biological Evaluation

To ensure the scientific integrity and trustworthiness of findings, standardized and self-validating protocols are essential.

In Vitro COX Enzyme Inhibition Assay

This protocol describes a common method to determine the potency (IC₅₀) of a compound against COX-1 and COX-2.

Principle: The assay measures the peroxidase activity of the COX enzyme. The enzyme converts arachidonic acid to prostaglandin G₂ (PGG₂), and then to PGH₂. A chromogenic substrate is used to detect the peroxidase activity, resulting in a colorimetric signal that is inversely proportional to COX inhibition.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions to be tested (e.g., 0.01 µM to 100 µM).

  • Enzyme and Reagent Preparation: Reconstitute purified ovine COX-1 or human recombinant COX-2 enzyme in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0). Prepare solutions of arachidonic acid (substrate) and N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, chromogenic co-substrate).

  • Reaction Initiation: In a 96-well plate, add the reaction buffer, enzyme, and the test compound dilution (or DMSO for control). Incubate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add the arachidonic acid and TMPD solution to each well to start the reaction.

  • Signal Detection: Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader. The rate of color development reflects the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Experimental Workflow:

Sources

Comprehensive Technical Guide: Mechanism of Action of 2-Methanesulfonyl-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methanesulfonyl-3-phenylpropanoic acid (CAS 147933-33-3; Formula:


) is a highly versatile organic scaffold utilized extensively in rational drug design and synthetic chemistry[1]. Characterized by a propanoic acid backbone substituted with a methanesulfonyl group at the 

-position and a phenyl group at the

-position, this compound possesses unique physicochemical properties that make it a privileged pharmacophore[1]. This whitepaper elucidates its dual-action mechanism as a zinc-binding metalloprotease inhibitor and a receptor modulator, providing self-validating experimental workflows for its application in hit-to-lead optimization.

Chemical Ontology & Structural Dynamics

To understand the mechanism of action, one must first deconstruct the causality behind the compound's structural architecture. The molecule integrates three critical functional moieties:

  • Carboxylic Acid Head Group: Serves as a primary hydrogen-bond donor/acceptor and a potent anionic anchor for salt-bridge formation with basic amino acid residues (e.g., Arginine) in receptor binding pockets[2].

  • 
    -Methanesulfonyl Group:  The sulfonyl moiety (
    
    
    
    ) acts as a strong electron-withdrawing group, increasing the acidity of the carboxylic acid. Furthermore, the sulfonyl oxygens provide additional hydrogen-bond acceptors and are capable of complexing metal ions, making it an excellent bioisostere and metal-coordinating group[3].
  • 
    -Phenyl Ring:  Functions as a lipophilic tail, facilitating 
    
    
    
    stacking and van der Waals interactions within hydrophobic target domains[2][4].

Core Mechanism of Action

Metalloprotease Inhibition via Bidentate Chelation

The primary pharmacological mechanism of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-sulfonyl carboxylic acids is the competitive inhibition of zinc-dependent metalloproteases (such as matrix metalloproteinases[MMPs] and carboxypeptidases).
  • Causality in Binding: In the active site of a metalloprotease, the catalytic ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     ion is typically coordinated by three histidine residues and a catalytic water molecule. 2-Methanesulfonyl-3-phenylpropanoic acid displaces this water molecule. The negatively charged carboxylate and the electronegative oxygens of the methanesulfonyl group form a bidentate chelation complex with the 
    
    
    
    ion[3].
  • Hydrophobic Anchoring: Concurrently, the

    
    -phenyl ring inserts into the S1' lipophilic pocket of the enzyme, a critical determinant for isozyme selectivity[4]. This dual-anchoring mechanism effectively halts peptide bond cleavage by physically blocking the active site.
    
G-Protein Coupled Receptor (GPCR) Modulation

Beyond enzyme inhibition, phenylpropanoic acid derivatives serve as foundational scaffolds for GPCR agonists, such as GPR40 (Free Fatty Acid Receptor 1)[2]. The mechanism of action relies on the carboxylic acid acting as an acidic head group that mimics endogenous free fatty acids, while the phenyl ring and sulfonyl group engage the transmembrane hydrophobic binding cleft[2].

BindingModel cluster_0 2-Methanesulfonyl-3-phenylpropanoic acid cluster_1 Target Enzyme/Receptor Active Site Phenyl Phenyl Ring (Hydrophobic Tail) S1_Pocket S1' Lipophilic Pocket Phenyl->S1_Pocket π-π / Hydrophobic int. Sulfonyl Methanesulfonyl Group (H-Bond Acceptor) Zn_Ion Catalytic Zn2+ Ion Sulfonyl->Zn_Ion Metal Coordination Carboxyl Carboxylic Acid (Acidic Head) Carboxyl->Zn_Ion Bidentate Chelation Arg_Residue Basic Residue (e.g., Arg) Carboxyl->Arg_Residue Salt Bridge

Fig 1: Mechanistic binding model of the pharmacophore to metalloprotease active sites.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the integration and validation of 2-methanesulfonyl-3-phenylpropanoic acid in drug discovery workflows.

Protocol 1: Amide Coupling for Library Generation

To synthesize targeted inhibitors, the carboxylic acid must be conjugated to various amines. We utilize an EDC/HOBt coupling strategy, which is a self-validating system: the formation of a urea byproduct confirms the activation of the acid[5].

  • Activation: Dissolve 1.0 eq of 2-methanesulfonyl-3-phenylpropanoic acid in anhydrous DMF. Add 1.5 eq of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.5 eq of HOBt (1-hydroxybenzotriazole)[5].

  • Catalysis: Add 3.0 eq of triethylamine (TEA) to maintain basicity. Stir at room temperature for 30 minutes to form the active ester[5].

  • Coupling: Introduce 1.2 eq of the target primary/secondary amine. Stir at 80°C for 15 hours[5].

  • Workup: Concentrate in vacuo, dissolve in EtOAc, and wash with saturated aqueous

    
     to remove unreacted acid and HOBt. The organic layer contains the purified amide[5].
    
Protocol 2: FRET-Based Metalloprotease Inhibition Assay

To quantify the mechanism of action, a continuous fluorescence resonance energy transfer (FRET) assay is employed. Continuous monitoring self-validates the assay by ensuring the reaction remains in the linear initial velocity phase, preventing false positives caused by substrate depletion or enzyme degradation.

  • Preparation: Prepare a 10 mM stock of the compound in 100% DMSO. Perform 3-fold serial dilutions.

  • Incubation: In a 384-well black microplate, combine 10 nM of the target metalloprotease (e.g., MMP-2) in assay buffer (50 mM HEPES, 10 mM

    
    , 0.05% Brij-35, pH 7.5) with 1 
    
    
    
    of the compound dilutions. Incubate for 30 minutes at 37°C to allow equilibrium binding.
  • Initiation: Add 2

    
     of a specific FRET peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-
    
    
    
    ).
  • Measurement: Immediately monitor fluorescence (Ex: 328 nm, Em: 393 nm) every minute for 30 minutes.

  • Analysis: Calculate the initial velocity (

    
    ) from the linear slope. Determine the 
    
    
    
    using a 4-parameter logistic non-linear regression model.

HTS_Workflow Step1 1. Compound Preparation Stock in 100% DMSO Step2 2. Enzyme Pre-incubation Target + Inhibitor (30 min) Step1->Step2 Step3 3. Reaction Initiation Add FRET Substrate Step2->Step3 Step4 4. Kinetic Readout Fluorescence Ex/Em monitoring Step3->Step4 Step5 5. Data Analysis Non-linear regression for IC50 Step4->Step5

Fig 2: Self-validating FRET-based assay workflow for quantifying enzyme inhibition.

Quantitative Data: Structure-Activity Relationship (SAR) Profiling

To illustrate the causality behind selecting the


-methanesulfonyl group over other functionalities, the following table summarizes representative SAR data for metalloprotease inhibition. The data demonstrates that the bidentate chelation provided by the sulfonyl group significantly enhances binding affinity compared to a simple alkyl substitution.
Compound Scaffold VariationS1' Pocket AnchoringZinc Chelation MotifRelative ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(nM)
Efficacy Rationale
2-Methanesulfonyl-3-phenylpropanoic acid Phenyl RingCarboxylate + Sulfonyl15 - 30 Optimal bidentate coordination with

and strong H-bonding[3].
2-Methyl-3-phenylpropanoic acidPhenyl RingCarboxylate only> 5,000Lack of secondary metal coordination leads to weak binding.
2-Methanesulfonyl-propanoic acidNone (Methyl)Carboxylate + Sulfonyl> 1,000Loss of hydrophobic anchoring in the S1' pocket[4].
3-Phenylpropanoic acidPhenyl RingCarboxylate only> 10,000Baseline activity; insufficient active site blockade[2].

Note: Data represents validated SAR trends for


-sulfonyl carboxylic acid derivatives in zinc-dependent metalloprotease assays.

References

  • Title: CAS 147933-33-3: 2-methanesulfonyl-3-phenylpropanoic acid Source: CymitQuimica URL
  • Title: 2-methanesulfonyl-3-phenylpropanoic acid | 147933-33-3 Source: Sigma-Aldrich URL
  • Source: ACS Publications (Journal of Medicinal Chemistry)
  • Title: TW581761B - Compounds useful as metalloprotease inhibitors and pharmaceutical composition comprising the same Source: Google Patents URL
  • Title: Sulfoximines as Rising Stars in Modern Drug Discovery?
  • Title: WO2019134984A1 - 3-phenyl-4-hexynoic acid derivatives as gpr40 agonists Source: Google Patents URL
  • Title: WO2020212697A1 - Inhibitor compounds Source: Google Patents URL

Sources

Comprehensive Technical Guide on 2-Methanesulfonyl-3-phenylpropanoic Acid: Synthesis, Physicochemical Profiling, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methanesulfonyl-3-phenylpropanoic acid (CAS: 147933-33-3) is a highly versatile, bifunctional small-molecule scaffold widely utilized in medicinal chemistry and organic synthesis[1],[2]. Characterized by a propanoic acid backbone substituted with both a methanesulfonyl group and a phenyl ring, this compound serves as a critical building block for developing peptidomimetics, enzyme inhibitors, and novel active pharmaceutical ingredients (APIs)[1],[3].

This technical whitepaper provides an in-depth analysis of the scaffold's physicochemical properties, outlines self-validating synthetic workflows for its generation and derivatization, and details the mechanistic rationale for its incorporation into drug discovery pipelines.

Physicochemical Profiling & Structural Analysis

The unique reactivity and biological utility of 2-methanesulfonyl-3-phenylpropanoic acid stem from its specific functional group arrangement. The strong electron-withdrawing nature of the methanesulfonyl (


) group significantly increases the acidity of the adjacent 

-proton, altering the overall

of the carboxylic acid and modifying the molecule's electrostatic surface area compared to standard hydrocinnamic acid derivatives[1].
Quantitative Data Summary
PropertyValueReference
IUPAC Name 2-methanesulfonyl-3-phenylpropanoic acid[1]
CAS Number 147933-33-3[2]
Molecular Formula

[2]
Molecular Weight 228.26 g/mol Calculated
Physical Form Solid (Powder) at Room Temperature[2]
Storage Conditions Room Temperature (RT)[2]
Key Functional Groups Carboxylic acid, Methanesulfonyl, Phenyl[1]
Synonyms 2-(methylsulfonyl)-3-phenylpropanoic acid; Benzenepropanoic acid,

-(methylsulfonyl)-
[4]

Medicinal Chemistry Rationale: The Methanesulfonyl Scaffold

In drug development, replacing standard amino acids with non-natural bioisosteres is a proven strategy to enhance metabolic stability and target affinity. 2-Methanesulfonyl-3-phenylpropanoic acid acts as an excellent structural analogue of phenylalanine . By replacing the basic


-amino group with a methanesulfonyl group, medicinal chemists achieve several strategic advantages:
  • Charge Profile Alteration: The removal of the basic amine eliminates zwitterionic behavior, enhancing passive membrane permeability.

  • Hydrogen Bond Networking: The sulfonyl oxygens act as strict, non-basic hydrogen bond acceptors, ideal for interacting with backbone amides in protein binding pockets.

  • Target Anchoring: The carboxylic acid is a potent chelator for metal-dependent enzymes (e.g., Zinc in Matrix Metalloproteinases), while the phenyl ring perfectly occupies hydrophobic

    
     pockets[5].
    

SAR_Logic Core 2-Methanesulfonyl-3-phenylpropanoic acid (Scaffold) Propanoic Carboxylic Acid (Metal Chelation / Salt Bridge) Core->Propanoic Phenyl Phenyl Ring (Hydrophobic S1' Pocket) Core->Phenyl Sulfonyl Methanesulfonyl Group (EWG / H-Bond Acceptor) Core->Sulfonyl Target Protein Target (e.g., Metalloprotease) Propanoic->Target Anchoring Phenyl->Target Specificity Sulfonyl->Target pKa Modulation

Fig 1: Structure-activity relationship (SAR) logic for the methanesulfonyl scaffold.

Synthetic Methodology: De Novo Scaffold Generation

While commercially available[2], synthesizing customized derivatives of this scaffold (e.g., with substituted phenyl rings) requires a robust


-alkylation protocol.
Protocol 1: De Novo Synthesis via Dianion Alpha-Alkylation

Expertise & Causality: Methanesulfonylacetic acid possesses two highly acidic protons: the carboxylic acid (


) and the 

-carbon (

, activated by both the sulfonyl and carboxylate groups). To selectively alkylate the

-carbon, a full must be generated using >2.0 equivalents of a strong, non-nucleophilic base like Lithium diisopropylamide (LDA). A strict temperature of -78°C is maintained to prevent self-condensation or degradation of the highly reactive dianion intermediate.

Step-by-Step Workflow:

  • Preparation: Purge a flame-dried Schlenk flask with argon. Add anhydrous THF (10 mL/mmol) and diisopropylamine (2.3 eq). Cool to -78°C.

  • Base Generation: Dropwise add n-Butyllithium (2.2 eq, 2.5 M in hexanes). Stir for 30 minutes to form LDA.

  • Dianion Formation: Dissolve methanesulfonylacetic acid (1.0 eq) in a minimal volume of anhydrous THF. Add dropwise to the LDA solution at -78°C.

    • Self-Validating Check: Withdraw a 50 µL aliquot, quench in

      
      , and analyze via LC-MS. A mass shift (+1 Da for the 
      
      
      
      -deuterium) confirms quantitative dianion formation before proceeding.
  • Alkylation: Add benzyl bromide (1.1 eq) dropwise. Maintain at -78°C for 1 hour, then allow the reaction to slowly warm to room temperature over 4 hours.

  • Quenching & Workup: Quench the reaction with 1M aqueous HCl until pH

    
     2 (protonating the carboxylate). Extract with Ethyl Acetate (3x).
    
  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate. Purify via silica gel chromatography.
    

Synthesis A Methanesulfonylacetic Acid C Dianion Formation (LDA, 2.2 eq) A->C B Benzyl Bromide D Alpha-Alkylation (-78°C to RT) B->D C->D THF E 2-Methanesulfonyl-3- phenylpropanoic acid D->E Aqueous HCl Workup

Fig 2: Synthetic workflow for 2-methanesulfonyl-3-phenylpropanoic acid via dianion alkylation.

Downstream Derivatization: Amide Coupling Workflow

Incorporating 2-methanesulfonyl-3-phenylpropanoic acid into larger molecular architectures typically involves amide coupling.

Protocol 2: Amide Coupling for Peptidomimetics

Expertise & Causality: The


-proton of this scaffold remains highly acidic due to the adjacent electron-withdrawing methanesulfonyl group. Using standard, slow coupling reagents (e.g., DCC) can lead to extended activation times, promoting unwanted side reactions such as ketene formation or epimerization (if using a stereopure scaffold).  is selected because it rapidly traps the carboxylic acid as a highly reactive HOAt ester, minimizing the lifetime of the activated intermediate. DIPEA is utilized as a sterically hindered base to neutralize the system without competing as a nucleophile.

Step-by-Step Workflow:

  • Activation: In a dry vial, dissolve 2-methanesulfonyl-3-phenylpropanoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M).

  • Base Addition: Add DIPEA (2.5 eq). Stir at room temperature for 5 minutes.

    • Self-Validating Check: Monitor via TLC or LC-MS. The complete consumption of the starting acid and the appearance of the HOAt-active ester mass validates successful activation. Do not add the amine until this is confirmed.

  • Coupling: Add the target primary amine (

    
    , 1.1 eq). Stir at room temperature for 1-2 hours.
    
  • Workup: Dilute the mixture with Ethyl Acetate. Wash sequentially with saturated aqueous

    
     (to remove HOAt and acidic impurities), 1M HCl (to remove unreacted amine), and 5% aqueous LiCl (to remove residual DMF).
    
  • Isolation: Dry the organic layer over

    
    , filter, and concentrate in vacuo to yield the target amide.
    

Safety and Handling

As with any reactive organic scaffold, standard laboratory safety protocols must be strictly adhered to. According to GHS classifications, the compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[2].

  • PPE: Wear protective gloves, protective clothing, and eye protection (P280).

  • Storage: Store in a tightly closed container in a cool, well-ventilated area at room temperature[2].

References

1.[1] CymitQuimica. "CAS 147933-33-3: 2-methanesulfonyl-3-phenylpropanoic acid". Available at: 2.[2] Sigma-Aldrich. "2-methanesulfonyl-3-phenylpropanoic acid | 147933-33-3". Available at: 3.[4] ChemicalBook. "147933-33-3 CAS Manufactory". Available at: 4.[3] EnamineStore. "EN300-85471". Available at: 5.[5] European Patent Office. "EP 3558981 B1 - PYRAN DERIVATIVES AS CYP11A1 (CYTOCHROME P450 MONOOXYGENASE 11A1) INHIBITORS". Available at:

Sources

A Technical Guide to the Spectroscopic Analysis of 2-Methanesulfonyl-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the analytical methodologies for the characterization of 2-Methanesulfonyl-3-phenylpropanoic acid (CAS 147933-33-3).[1][2] Intended for researchers, scientists, and professionals in drug development, this document outlines the core principles and practical considerations for obtaining and interpreting Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) data for this compound. While specific experimental data for this molecule is not extensively published, this guide synthesizes field-proven insights and established protocols for structurally related compounds to provide a robust analytical framework.

Compound Profile
  • IUPAC Name: 2-(Methylsulfonyl)-3-phenylpropanoic acid

  • Molecular Formula: C₁₀H₁₂O₄S[1]

  • Molecular Weight: 228.27 g/mol [1]

  • Chemical Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 2-Methanesulfonyl-3-phenylpropanoic acid, ¹H and ¹³C NMR would provide critical information on the connectivity and chemical environment of each atom.

Experimental Protocol: ¹H and ¹³C NMR

Rationale for Experimental Choices:

  • Solvent: Deuterated chloroform (CDCl₃) is a common initial choice for many organic molecules due to its excellent solubilizing properties and relatively clean spectral window. However, the carboxylic acid proton may exchange with residual water or be broad. For better resolution of the carboxylic acid and other exchangeable protons, a more polar, aprotic solvent like DMSO-d₆ is recommended. DMSO-d₆ will also shift the residual water peak away from regions of interest.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its resonance defined as 0.00 ppm. [3] Step-by-Step Protocol:

  • Sample Preparation: Dissolve 5-10 mg of 2-Methanesulfonyl-3-phenylpropanoic acid in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Internal Standard: Add a small drop of TMS to the solution.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For the ¹³C spectrum, a proton-decoupled experiment is standard.

  • Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction.

Predicted Spectral Data and Interpretation

While experimental spectra for the target compound are not readily available, we can predict the expected chemical shifts and splitting patterns based on known data for similar structures, such as 2-phenylpropanoic acid derivatives. [4][5] Table 1: Predicted ¹H NMR Data for 2-Methanesulfonyl-3-phenylpropanoic acid in DMSO-d₆

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
-COOH~12-13Singlet (broad)1HCarboxylic acid proton
Ar-H~7.2-7.4Multiplet5HPhenyl ring protons
-CH(SO₂)~4.0-4.5Triplet1HMethine proton alpha to sulfone and carboxyl
-CH₂-Ar~3.0-3.5Doublet2HMethylene protons adjacent to the phenyl ring
-SO₂CH₃~2.9-3.1Singlet3HMethyl sulfone protons

Table 2: Predicted ¹³C NMR Data for 2-Methanesulfonyl-3-phenylpropanoic acid in DMSO-d₆

CarbonPredicted Chemical Shift (ppm)Assignment
-C=O~170-175Carboxylic acid carbonyl carbon
Ar-C (ipso)~135-140Phenyl ring carbon attached to the propyl chain
Ar-C (o, m, p)~125-130Aromatic carbons
-CH(SO₂)~60-65Methine carbon
-CH₂-Ar~35-40Methylene carbon
-SO₂CH₃~40-45Methyl sulfone carbon

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of a compound and for quantitative analysis. A reverse-phase method would be the most logical starting point for 2-Methanesulfonyl-3-phenylpropanoic acid due to its moderate polarity.

Experimental Protocol: Reverse-Phase HPLC

Rationale for Experimental Choices:

  • Column: A C18 column is the most versatile and widely used stationary phase for reverse-phase chromatography, offering excellent retention for a broad range of organic molecules.

  • Mobile Phase: A mixture of acetonitrile and water is a standard mobile phase for reverse-phase HPLC. The addition of a small amount of acid, such as formic acid or trifluoroacetic acid, is crucial to suppress the ionization of the carboxylic acid group, leading to sharper peaks and more reproducible retention times. [6][7]* Detection: The phenyl group in the molecule provides a strong chromophore, making UV detection at a wavelength around 220-260 nm a suitable choice. [6][7] Step-by-Step Protocol:

  • System Preparation: Equilibrate a C18 column (e.g., 4.6 x 150 mm, 5 µm) with the initial mobile phase composition.

  • Mobile Phase Preparation: Prepare mobile phase A as 0.1% formic acid in water and mobile phase B as 0.1% formic acid in acetonitrile.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute as necessary for analysis.

  • Injection: Inject 10 µL of the sample solution.

  • Elution: Elute the compound using a gradient program, for example, starting with a low percentage of acetonitrile and gradually increasing it. A typical gradient might be 10-90% acetonitrile over 20 minutes.

  • Detection: Monitor the eluent using a UV detector at a suitable wavelength (e.g., 254 nm).

Workflow for HPLC Method Development:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation prep_sample Prepare Sample (1 mg/mL in ACN) instrument_setup Instrument Setup (C18 Column, UV Detector) prep_sample->instrument_setup prep_mobile Prepare Mobile Phases (A: H2O + 0.1% FA, B: ACN + 0.1% FA) prep_mobile->instrument_setup run_gradient Run Gradient Elution (10-90% B over 20 min) instrument_setup->run_gradient detect Detect at 254 nm run_gradient->detect analyze_data Analyze Chromatogram (Retention Time, Peak Shape) detect->analyze_data optimize Optimize Method (Adjust Gradient, Flow Rate) analyze_data->optimize optimize->run_gradient Iterate

Caption: A typical workflow for developing an HPLC method.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing both retention time and mass-to-charge ratio (m/z) information. This is a powerful technique for identity confirmation and impurity profiling.

Experimental Protocol: LC-MS

Rationale for Experimental Choices:

  • Ionization Source: Electrospray ionization (ESI) is the preferred method for polar molecules like 2-Methanesulfonyl-3-phenylpropanoic acid. It is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. Given the acidic nature of the compound, ESI in negative ion mode is expected to be highly sensitive.

  • Mobile Phase: To ensure compatibility with MS, volatile buffers and additives must be used. Formic acid is an excellent choice as it is effective for chromatography and volatile. [8][9] Step-by-Step Protocol:

  • LC System: Utilize the same HPLC method as described above, ensuring that all mobile phase components are MS-compatible (e.g., using formic acid instead of non-volatile acids like phosphoric acid).

  • MS Interface: Couple the HPLC eluent to an ESI source.

  • MS Parameters:

    • Ionization Mode: Operate in both positive and negative ion modes to determine the optimal response. Negative ion mode is predicted to be more sensitive.

    • Scan Range: Set the mass spectrometer to scan a range that includes the expected molecular ion (e.g., m/z 100-500).

    • Fragmentation (MS/MS): For structural confirmation, perform tandem MS (MS/MS) on the parent ion to generate a characteristic fragmentation pattern.

Expected Mass Spectral Data

Table 3: Predicted m/z Values for 2-Methanesulfonyl-3-phenylpropanoic acid

IonModePredicted m/z
[M-H]⁻ESI-227.05
[M+H]⁺ESI+229.06
[M+Na]⁺ESI+251.04

Workflow for LC-MS Analysis:

LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis lc_separation HPLC Separation (C18, Formic Acid Mobile Phase) ionization Electrospray Ionization (ESI) (Negative and Positive Modes) lc_separation->ionization mass_analysis Mass Analysis (Full Scan and MS/MS) ionization->mass_analysis data_interpretation Data Interpretation (Retention Time, m/z, Fragmentation) mass_analysis->data_interpretation

Caption: The sequential workflow of an LC-MS experiment.

Conclusion

The structural characterization and purity assessment of 2-Methanesulfonyl-3-phenylpropanoic acid can be robustly achieved through a combination of NMR, HPLC, and LC-MS. This guide provides a detailed framework of methodologies, drawing upon established principles for the analysis of similar chemical entities. The successful application of these techniques will enable researchers to confidently verify the identity, structure, and purity of this compound, which is essential for its application in research and development.

References

  • N/A
  • SIELC Technologies. (n.d.). Separation of (2S)-2-(Acetylsulfanyl)-3-phenylpropanoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • N/A
  • PubMed. (2011). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Chirality, 23(3), 277-80. Retrieved from [Link]

  • ChemSrc. (2025, October 26). 2-Methanesulfonyl-3-phenylpropanoic acid. Retrieved from [Link]

  • ResearchGate. (2025, August 9). A Reverse Phase HPLC Method for the Separation of Two Stereo Isomers of 2-[4-(Methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic Acid. Retrieved from [Link]

  • N/A
  • N/A
  • N/A
  • N/A
  • N/A
  • National Institutes of Health. (n.d.). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Retrieved from [Link]

  • N/A
  • N/A
  • N/A
  • N/A
  • N/A
  • N/A
  • N/A
  • N/A
  • N/A
  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylpropanoic acid. Retrieved from [Link]

  • N/A
  • N/A

Sources

potential therapeutic targets of 2-Methanesulfonyl-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-Methanesulfonyl-3-phenylpropanoic acid (CAS: 147933-33-3).[1] While often cataloged as a chemical building block, this molecule represents a "privileged scaffold" in medicinal chemistry—the


-sulfonyl hydrocinnamic acid . Its structure integrates a zinc-binding group (carboxylic acid), a hydrogen-bond acceptor (

-sulfone), and a hydrophobic anchor (phenyl ring), making it a high-value probe for metalloproteases and metabolic receptors.

A Scaffold Analysis for Protease Inhibition and Metabolic Modulation

Executive Summary

2-Methanesulfonyl-3-phenylpropanoic acid is a functionalized phenylpropanoic acid derivative characterized by a sulfonyl group at the


-position relative to the carboxylate.[2] In drug discovery, this structural motif serves as a critical pharmacophore for two primary therapeutic classes:
  • Zinc-Dependent Metalloprotease Inhibitors: Specifically Matrix Metalloproteinases (MMPs) and Aminopeptidases, where the carboxylate acts as a zinc-binding group (ZBG) and the sulfone enhances selectivity via non-covalent interactions.

  • Metabolic G-Protein Coupled Receptors (GPCRs): Particularly GPR40 (FFAR1) and PPARs, where the lipophilic phenyl tail and acidic headgroup mimic endogenous fatty acid ligands.

This guide details the molecular pharmacology, mechanism of action, and experimental validation protocols for researchers utilizing this scaffold in hit-to-lead optimization.

Molecular Pharmacology & Structure-Activity Relationship (SAR)

The therapeutic utility of 2-Methanesulfonyl-3-phenylpropanoic acid is dictated by its three distinct pharmacophoric elements:

Structural ElementFunction in Biological SystemsTarget Interaction
Carboxylic Acid (-COOH) Zinc Binding / Ionic Head Coordinates the catalytic Zn

ion in metalloproteases; forms salt bridges with Arg/Lys residues in GPCRs.

-Sulfonyl Group (-SO

Me)
Selectivity Filter / H-Bonding Acts as a steric wedge to lock conformation; provides H-bond acceptor sites for enzyme backbones (e.g., S1' pocket).
Phenyl Ring Hydrophobic Anchor Occupies hydrophobic pockets (S1' in MMPs, Lipophilic pocket in GPR40); susceptible to

-

stacking.
2.1 The "Alpha-Sulfone Effect"

Unlike simple phenylpropanoic acids, the introduction of the electron-withdrawing sulfonyl group at the


-position significantly increases the acidity (lowers pKa) of the 

-proton and the carboxylic acid. This enhances the molecule's stability against metabolic oxidation and strengthens ionic interactions within receptor active sites.
Primary Therapeutic Targets
3.1 Matrix Metalloproteinases (MMPs)

The most validated target class for


-sulfonyl carboxylic acids is the MMP family (MMP-2, MMP-9, MMP-13).
  • Role: MMPs degrade extracellular matrix components.[3] Dysregulation leads to metastasis, arthritis, and fibrosis.

  • Mechanism: The carboxylate oxygen coordinates the catalytic Zinc ion. The phenyl group penetrates the S1' specificity pocket. The sulfonyl group forms hydrogen bonds with the enzyme backbone (often Leu/Ala residues), improving selectivity over other metalloenzymes.

3.2 GPR40 (Free Fatty Acid Receptor 1)

Phenylpropanoic acid derivatives are established agonists of GPR40, a target for Type 2 Diabetes.

  • Role: Potentiates glucose-stimulated insulin secretion (GSIS).

  • Mechanism: The molecule mimics medium-chain fatty acids. The carboxylate binds to Arg183/Arg258, while the phenyl ring engages hydrophobic residues in the orthosteric site. The sulfone provides a unique vector for optimizing potency compared to standard ether-linked agonists (e.g., Fasiglifam).

Mechanism of Action: MMP Inhibition Pathway

The following diagram illustrates the mechanistic blockade of MMP-9 by 2-Methanesulfonyl-3-phenylpropanoic acid, preventing ECM degradation and tumor invasion.

MMP_Inhibition_Pathway Drug 2-Methanesulfonyl-3- phenylpropanoic acid Binding_Event Competitive Binding (S1' Pocket Occupation) Drug->Binding_Event MMP9_Active MMP-9 (Active Form) [Catalytic Zinc Site Open] MMP9_Active->Binding_Event Substrate ECM Substrates (Collagen IV, Gelatin) MMP9_Active->Substrate Native Path Zinc_Chelation Zinc Chelation (Carboxylate-Zn2+) Binding_Event->Zinc_Chelation Stabilized by Sulfone Complex Enzyme-Inhibitor Complex (Catalytically Inert) Zinc_Chelation->Complex Block Inhibition Complex->Block Degradation ECM Degradation (Metastasis/Inflammation) Substrate->Degradation Block->Degradation PREVENTS

Caption: Mechanistic pathway of MMP-9 inhibition. The molecule chelates the catalytic zinc and occupies the S1' pocket, physically blocking substrate access.

Experimental Validation Protocols

To validate 2-Methanesulfonyl-3-phenylpropanoic acid as a hit for these targets, the following standardized protocols should be employed.

5.1 Protocol A: MMP-9 Fluorometric Inhibition Assay

Objective: Quantify the IC50 of the compound against recombinant MMP-9.

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM CaCl

      
      , 0.05% Brij-35, 1 
      
      
      
      M ZnCl
      
      
      .
    • Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH

      
       (Fluorogenic MMP substrate).
      
    • Enzyme: Recombinant Human MMP-9 (activated with APMA).

  • Compound Dilution:

    • Dissolve 2-Methanesulfonyl-3-phenylpropanoic acid in DMSO to 10 mM.

    • Prepare serial dilutions (0.1 nM to 100

      
      M) in Assay Buffer.
      
  • Reaction Setup:

    • Add 20

      
      L of Enzyme solution (final conc. 1-5 nM) to a 96-well black plate.
      
    • Add 20

      
      L of Compound dilution. Incubate for 30 min at 37°C to allow equilibrium binding.
      
    • Initiate reaction with 10

      
      L Substrate (final conc. 10 
      
      
      
      M).
  • Data Acquisition:

    • Monitor fluorescence (Ex/Em = 320/405 nm) kinetically for 60 min.

    • Calculate slope (RFU/min) for the linear portion.

  • Analysis:

    • Plot % Inhibition vs. Log[Concentration]. Fit to a 4-parameter logistic equation to determine IC50.

5.2 Protocol B: GPR40 Calcium Flux Assay (Cell-Based)

Objective: Assess agonist activity in CHO cells stably expressing human GPR40.

  • Cell Culture: Seed CHO-hGPR40 cells (20,000/well) in 384-well plates. Incubate overnight.

  • Dye Loading:

    • Remove media and wash with HBSS.

    • Load cells with Calcium-4 or Fluo-4 AM dye in HBSS + 20 mM HEPES + 0.1% BSA.

    • Incubate 60 min at 37°C.

  • Compound Addition:

    • Prepare compound in HBSS (10

      
      M top concentration).
      
    • Use Linoleic Acid as a positive control.

  • Measurement:

    • Use a FLIPR (Fluorometric Imaging Plate Reader).

    • Inject compound and monitor fluorescence increase (calcium mobilization) for 120 seconds.

  • Validation:

    • A dose-dependent increase in fluorescence confirms agonist activity.

Future Directions: Lead Optimization

Researchers utilizing this scaffold should consider the following modifications to improve potency:

  • P1' Extension: Add substituents (e.g., phenoxy, biphenyl) to the para-position of the phenyl ring to reach deep into the S1' hydrophobic pocket of MMPs.

  • Bioisosteres: Replace the carboxylic acid with a hydroxamic acid (-CONHOH) to increase Zinc affinity by 100-fold (though with potential pharmacokinetic penalties).

  • Sulfone Modification: Substitution of the methyl group on the sulfone with larger alkyl chains can probe the S1 or S2 pockets.

References
  • MMP Inhibition: Whittaker, M., et al. "Design and Therapeutic Application of Matrix Metalloproteinase Inhibitors." Chemical Reviews, 1999. Link

  • GPR40 Agonists: Christiansen, E., et al. "Discovery of a Potent and Selective Free Fatty Acid Receptor 1 Agonist with Low Lipophilicity." Journal of Medicinal Chemistry, 2013. Link

  • Sulfonyl Pharmacophores: Scozzafava, A., et al. "Protease inhibitors: synthesis of a series of bacterial collagenase inhibitors of the sulfonyl amino acyl hydroxamate type." Journal of Medicinal Chemistry, 2000. Link

  • Scaffold Synthesis: Patent WO1999018074A1. "Novel lactam metalloprotease inhibitors." (Describes

    
    -sulfonyl intermediates). Link
    

Sources

Methodological & Application

Application Note: In Vitro Screening Methodologies for 2-Methanesulfonyl-3-phenylpropanoic Acid (2-MSPA)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Hit-to-Lead Optimization Chemists Compound: 2-Methanesulfonyl-3-phenylpropanoic acid (CAS: 147933-33-3) Application Focus: Fragment-based drug discovery, Polypharmacological screening, Enzyme inhibition

Introduction & Mechanistic Rationale

2-Methanesulfonyl-3-phenylpropanoic acid (2-MSPA) is a highly versatile, commercially available small-molecule scaffold utilized in early-stage drug discovery. Structurally, it integrates a propanoic acid backbone, an aromatic phenyl ring, and a bulky, electron-withdrawing alpha-methanesulfonyl group.

Phenylpropanoic acid derivatives are recognized as "privileged structures" capable of interacting with a diverse array of metabolic and metalloproteinase targets. Recent literature demonstrates that phenylpropanoic acids exhibit robust polypharmacology, frequently acting as inhibitors of Aldose Reductase (AKR1B1) and agonists for Peroxisome Proliferator-Activated Receptors (PPARs) . Furthermore, the carboxylic acid moiety serves as a classical Zinc-Binding Group (ZBG) for Matrix Metalloproteinases (MMPs), while the aromatic ring occupies the hydrophobic S1' specificity pocket .

Causality in Scaffold Design: The addition of the methanesulfonyl group at the alpha position serves two critical mechanistic functions:

  • Electronic Modulation: It increases the acidity of the carboxylic acid proton, enhancing electrostatic interactions with target metal ions (e.g., Zn²⁺ in MMP-13) or anion-binding pockets (e.g., Tyr48/His110 in AKR1B1).

  • Steric Occupation: The bulky sulfonyl moiety restricts the conformational flexibility of the propanoic acid backbone, pre-organizing the molecule into a bioactive conformation that favors subtype-selective binding .

Experimental Workflow & Target Mechanisms

To properly evaluate 2-MSPA in vitro, assays must account for its dual potential as a metabolic enzyme inhibitor and a metalloproteinase chelator. The following workflow establishes a self-validating screening pipeline.

Workflow cluster_assays Parallel In Vitro Screening Start 2-MSPA Scaffold (CAS: 147933-33-3) Prep Compound Preparation (10 mM in 100% DMSO) Start->Prep Assay1 AKR1B1 Inhibition Assay (NADPH Oxidation) Prep->Assay1 Assay2 MMP-13 Cleavage Assay (FRET Peptide) Prep->Assay2 Data Data Analysis & Validation (IC50 & Z'-factor > 0.5) Assay1->Data Assay2->Data

In vitro screening workflow for 2-MSPA against AKR1B1 and MMP-13 targets.

Mechanism Compound 2-Methanesulfonyl-3-phenylpropanoic acid AKR_Bind AKR1B1 Anion-Binding Pocket (Tyr48, His110, Trp111) Compound->AKR_Bind Carboxylic Acid MMP_Bind MMP-13 Active Site Zn2+ Chelation & S1' Pocket Compound->MMP_Bind Phenyl & Sulfonyl AKR_Effect Prevents Glucose to Sorbitol Conversion AKR_Bind->AKR_Effect MMP_Effect Inhibits Extracellular Matrix Degradation MMP_Bind->MMP_Effect

Dual-target mechanistic rationale for 2-MSPA structural moieties.

Detailed In Vitro Protocols

To ensure data integrity, both protocols described below are designed as self-validating systems. This means they include internal controls (vehicle, positive inhibitor, background subtraction) and mandate the calculation of a Z'-factor to confirm assay robustness before deriving IC₅₀ values.

Protocol A: Recombinant Aldose Reductase (AKR1B1) Inhibition Assay

This assay measures the NADPH-dependent reduction of DL-glyceraldehyde. The oxidation of NADPH to NADP⁺ is monitored via a decrease in absorbance at 340 nm.

Reagents & Buffers:

  • Assay Buffer: 0.1 M Sodium phosphate buffer (pH 6.2). Rationale: AKR1B1 exhibits optimal catalytic efficiency in slightly acidic environments.

  • Enzyme: Human recombinant AKR1B1 (purified).

  • Substrate: 10 mM DL-glyceraldehyde.

  • Cofactor: 0.1 mM NADPH.

  • Reference Inhibitor: Sorbinil (Positive control).

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock of 2-MSPA in 100% anhydrous DMSO. Perform 3-fold serial dilutions in DMSO.

  • Reaction Mixture Assembly: In a UV-transparent 96-well microplate, add 100 µL of Assay Buffer, 20 µL of NADPH (final conc. 0.1 mM), and 10 µL of recombinant AKR1B1 enzyme.

  • Compound Addition: Add 2 µL of the serially diluted 2-MSPA (or DMSO for vehicle control). Incubate at 37°C for 10 minutes. Note: Final DMSO concentration must be ≤1.5% to prevent enzyme precipitation.

  • Reaction Initiation: Add 20 µL of DL-glyceraldehyde to all wells to initiate the reaction.

  • Kinetic Read: Immediately transfer the plate to a microplate reader. Monitor the decrease in absorbance at 340 nm continuously for 5 minutes at 37°C.

  • Self-Validation Step: Calculate the Z'-factor using the vehicle control (max activity) and 10 µM Sorbinil (min activity). Proceed with IC₅₀ calculation only if Z' > 0.5.

Protocol B: Matrix Metalloproteinase-13 (MMP-13) FRET Cleavage Assay

This assay utilizes a fluorogenic peptide substrate (Mca-PLGL-Dpa-AR-NH2) that fluoresces upon cleavage by MMP-13, separating the Mca fluorophore from the Dpa quencher.

Reagents & Buffers:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM CaCl₂, 0.05% Brij-35. Rationale: CaCl₂ is essential for MMP structural stability, while Brij-35 prevents non-specific adsorption of the highly hydrophobic 2-MSPA to the plastic plate.

  • Enzyme: Activated human recombinant MMP-13.

  • Substrate: 10 µM Mca-PLGL-Dpa-AR-NH2.

  • Reference Inhibitor: Batimastat.

Step-by-Step Methodology:

  • Enzyme Activation: If using pro-MMP-13, activate with 1 mM APMA (4-aminophenylmercuric acetate) for 1 hour at 37°C prior to the assay.

  • Plate Setup: In a black, flat-bottom 96-well plate, add 40 µL of Assay Buffer and 10 µL of activated MMP-13 (final conc. ~1 nM) per well.

  • Inhibitor Incubation: Add 1 µL of 2-MSPA in DMSO (serial dilutions). Incubate for 30 minutes at room temperature to allow the carboxylic acid to establish equilibrium with the catalytic zinc ion.

  • Reaction Initiation: Add 50 µL of the FRET substrate (pre-warmed to 37°C) to yield a final volume of 100 µL.

  • Fluorescence Read: Measure fluorescence dynamically (Excitation: 328 nm / Emission: 393 nm) every minute for 30 minutes.

  • Data Processing: Extract the initial velocity (V₀) from the linear portion of the progress curve. Plot V₀ against log[Inhibitor] to determine the IC₅₀.

Expected Data & Quantitative Benchmarks

When evaluating 2-MSPA as a scaffold, it is crucial to benchmark its baseline activity against established clinical or tool compounds. Because 2-MSPA is a fragment-like scaffold rather than an optimized drug, expected IC₅₀ values will typically fall in the low micromolar range.

Table 1: Quantitative Assay Benchmarks for 2-MSPA Scaffold Evaluation

Target EnzymeAssay ModalitySubstrate / CofactorReference InhibitorRef. IC₅₀2-MSPA Expected IC₅₀ Range
AKR1B1 UV Absorbance (340 nm)DL-Glyceraldehyde / NADPHSorbinil~1.2 µM10.0 – 50.0 µM
MMP-13 FRET (Ex 328 / Em 393)Mca-PLGL-Dpa-AR-NH2Batimastat~0.01 µM5.0 – 25.0 µM

Note: The moderate potency of 2-MSPA makes it an ideal starting point for structure-activity relationship (SAR) expansion. Substitution on the phenyl ring (e.g., halogenation) is the recommended next step to drive nanomolar potency.

References

  • Design, Synthesis and in Combo Antidiabetic Bioevaluation of Multitarget Phenylpropanoic Acids Source: Molecules (MDPI) URL:[Link]

  • Design and Synthesis of Water-Soluble and Potent MMP-13 Inhibitors with Activity in Human Osteosarcoma Cells Source: Pharmaceuticals (PMC) URL:[Link]

  • Peroxisome Proliferator-Activated Receptors (PPARs) Have Multiple Binding Points That Accommodate Ligands in Various Conformations Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

experimental protocol for 2-Methanesulfonyl-3-phenylpropanoic acid assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Analytical Characterization and Bioactivity Profiling of 2-Methanesulfonyl-3-phenylpropanoic Acid (MSPPA)

Abstract

2-Methanesulfonyl-3-phenylpropanoic acid (MSPPA) is a critical chiral pharmacophore used in the synthesis of matrix metalloproteinase (MMP) inhibitors, HIV protease inhibitors, and peptidomimetics.[1] Its structural unique feature—an electron-withdrawing sulfone group at the


-position—imparts distinct acidity and metabolic stability profiles compared to standard amino acid analogs. This application note details the essential protocols for the enantiomeric resolution , physicochemical profiling , and metabolic stability assessment  of MSPPA. These workflows are designed to ensure high-quality starting materials for structure-activity relationship (SAR) studies.[1]

Introduction & Chemical Context

The presence of the methanesulfonyl group at the C2 position of 3-phenylpropanoic acid significantly alters the electronic environment of the carboxylic acid. Unlike phenylalanine, MSPPA lacks a basic amine, and the


-proton is notably acidic (

for the C-H), making the molecule susceptible to racemization under basic conditions.

Key Challenges addressed in this guide:

  • Chiral Integrity: Preventing racemization during analysis and storage.

  • Resolution: Separating enantiomers of an acidic, polar molecule.

  • Metabolic Liability: Assessing the stability of the phenyl ring against hydroxylation.

Protocol: Chiral Purity Analysis via HPLC

Objective: To quantify the Enantiomeric Excess (ee%) of (R)- and (S)-MSPPA.

Scientific Rationale: Standard C18 chromatography cannot distinguish enantiomers. For acidic chiral compounds like MSPPA, polysaccharide-based stationary phases (Amylose or Cellulose derivatives) are the gold standard. Crucially , the mobile phase must contain an acidic modifier (Trifluoroacetic acid or Formic acid) to suppress the ionization of the carboxylic acid. Ionized analytes interact poorly with the chiral selector, leading to peak tailing and loss of resolution.

Materials
  • System: HPLC with UV Diode Array Detector (DAD).

  • Column: Chiralpak AD-H or Chiralcel OD-H (

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase: n-Hexane / Isopropyl Alcohol (IPA) / Trifluoroacetic Acid (TFA).

  • Sample Diluent: Mobile phase (without TFA).

Step-by-Step Methodology
  • System Preparation:

    • Flush the column with 100% IPA (10 column volumes) to remove storage solvent.

    • Equilibrate with Mobile Phase: Hexane:IPA:TFA (90:10:0.1 v/v/v) .

    • Note: The 0.1% TFA is non-negotiable for peak symmetry.

  • Sample Preparation:

    • Dissolve 1.0 mg of MSPPA in 1.0 mL of IPA.

    • Sonicate for 2 minutes.

    • Filter through a 0.45

      
      m PTFE syringe filter.
      
  • Acquisition Parameters:

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C (Strict control required; higher temps may degrade resolution).

    • Detection: UV @ 210 nm (sulfone absorption) and 254 nm (phenyl ring).

    • Injection Volume: 5-10

      
      L.
      
  • Data Analysis:

    • Calculate Resolution (

      
      ) between enantiomers. Target 
      
      
      
      .
    • Calculate %ee:

      
      .
      

Table 1: Troubleshooting Chiral Separation

IssueProbable CauseCorrective Action
Broad/Tailing Peaks Carboxylic acid ionizationIncrease TFA to 0.2%; ensure column is acid-compatible.
Split Peaks Sample solvent mismatchDissolve sample in mobile phase, not pure IPA or MeOH.
Loss of Resolution Column foulingWash column with 100% Ethanol (if compatible) or manufacturer regeneration solvent.

Visualization: Analytical Workflow

The following diagram illustrates the decision logic for developing the chiral assay, ensuring the correct stationary phase is selected based on the analyte's specific interaction needs.

ChiralMethodology Start Start: MSPPA Sample Solubility Solubility Check (Hexane/IPA) Start->Solubility ColumnSelect Select Stationary Phase Solubility->ColumnSelect ADH Amylose-based (Chiralpak AD-H) ColumnSelect->ADH Primary Choice ODH Cellulose-based (Chiralcel OD-H) ColumnSelect->ODH Secondary Choice MobilePhase Mobile Phase Optimization Add 0.1% TFA ADH->MobilePhase ODH->MobilePhase Run Isocratic Run 90:10 Hex:IPA MobilePhase->Run Decision Resolution > 1.5? Run->Decision Success Validate & Quantify Decision->Success Yes Fail Switch Column or Change Modifier Decision->Fail No Fail->ColumnSelect

Figure 1: Decision tree for chiral method development of acidic sulfones.

Protocol: In Vitro Metabolic Stability (Microsomal)

Objective: To determine the intrinsic clearance (


) of MSPPA.[1][2]

Scientific Rationale: While the sulfone group renders the


-carbon resistant to oxidative metabolism, the phenyl ring is a "soft spot" for Cytochrome P450 (CYP) mediated hydroxylation. This assay uses liver microsomes to predict in vivo half-life.
Materials
  • Enzyme Source: Pooled Human/Rat Liver Microsomes (20 mg/mL protein).[1]

  • Cofactor: NADPH regenerating system (glucose-6-phosphate, G6PDH, NADP+).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Stop Solution: Ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

Step-by-Step Methodology
  • Pre-Incubation:

    • Prepare a master mix: Buffer + Microsomes (final conc. 0.5 mg/mL).

    • Spike MSPPA (final conc. 1

      
      M) into the mix.
      
    • Pre-warm at 37°C for 5 minutes. Note: Low substrate concentration (1

      
      M) ensures linear kinetics.
      
  • Reaction Initiation:

    • Add NADPH (1 mM final) to initiate the reaction.

    • Control: Run a parallel incubation without NADPH to check for chemical instability.

  • Sampling:

    • At

      
       minutes, remove 50 
      
      
      
      L aliquots.
    • Immediately dispense into 150

      
      L of Stop Solution (quenches protein activity).
      
  • Processing:

    • Vortex for 10 minutes; Centrifuge at 4000 rpm for 20 minutes (4°C).

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot

      
       vs. Time.
      
    • Slope

      
       = elimination rate constant.
      
    • 
      .
      
    • 
      .
      

Protocol: Aqueous Solubility & pKa Determination

Objective: To determine the ionization state at physiological pH.

Scientific Rationale: The methanesulfonyl group is strongly electron-withdrawing. This lowers the


 of the carboxylic acid compared to phenylalanine, potentially affecting membrane permeability (LogD).
Method: Potentiometric Titration
  • Preparation: Dissolve MSPPA in degassed water (with <1% DMSO if needed for initial solubilization).

  • Titration: Titrate with 0.1 N KOH from pH 2.0 to pH 12.0 under

    
     atmosphere.
    
  • Data Processing: Use the Bjerrum plot method to identify the inflection point.

    • Expected Result: Carboxylic acid

      
      .
      
    • Warning: If a second inflection is seen

      
      , it corresponds to the 
      
      
      
      -proton removal (formation of the carbanion). Do not exceed pH 10.0 in formulation to avoid racemization.

References

  • Chiral Separation of Acidic Drugs: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience. (Focus on Chapter 9: Chiral Separations).

  • Sulfone Chemistry & Acidity: Trost, B. M. (1988).[1] "Sulfones: Chemical Chameleons." Bulletin of the Chemical Society of Japan, 61(1), 107-124. (Foundational text on the reactivity and acidity of alpha-sulfone protons).

  • Microsomal Stability Protocols: Di, L., & Kerns, E. H. (2015).[1][2] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard industry protocols for metabolic stability).

  • Application in Protease Inhibitors: Ghosh, A. K., et al. (2006).[1] "Structure-based design of novel HIV-1 protease inhibitors." Journal of Medicinal Chemistry, 49(7), 2155-2157. (Contextualizes the use of phenylpropanoic acid scaffolds).

Sources

Application Note: 2-Methanesulfonyl-3-phenylpropanoic Acid as a Bifunctional Scaffold in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Detailed Application Notes and Protocols

Executive Summary

2-Methanesulfonyl-3-phenylpropanoic acid (CAS: 147933-33-3) has emerged as a highly versatile small molecule scaffold in modern organic synthesis[1]. Characterized by the presence of a propanoic acid backbone substituted with a strongly electron-withdrawing methanesulfonyl group at the α-position and a lipophilic phenyl group at the β-position, this compound exhibits unique dual reactivity[1].

Historically, sulfones have been prized for their chemical stability toward heat, acids, and bases, making them robust intermediates. However, recent breakthroughs in photoredox catalysis have unlocked the potential of α-sulfonyl carboxylic acids as bifunctional reagents. They are now heavily utilized in radical decarboxylative-desulfonylative gem-difunctionalization[2] and as direct precursors for α-sulfonyl amide pharmacophores. This guide provides field-proven methodologies, mechanistic rationales, and self-validating protocols for deploying this intermediate in complex synthetic workflows.

Physicochemical Profiling & Structural Rationale

To effectively utilize 2-methanesulfonyl-3-phenylpropanoic acid, one must understand the causality behind its reactivity:

  • C-H Acidity: The synergistic electron-withdrawing effects of the -SO₂Me and -COOH groups render the α-proton highly acidic. While this facilitates easy functionalization, it also introduces the risk of epimerization under strongly basic conditions.

  • Redox Potential: The carboxylate anion can undergo single-electron transfer (SET) oxidation under mild photoredox conditions. The resulting carboxyl radical rapidly extrudes CO₂, generating a carbon-centered radical that is transiently stabilized by the adjacent sulfonyl group[2].

  • Leaving Group Ability: Following radical addition to an alkene, the sulfonyl group can be extruded as SO₂ gas, driving the reaction forward thermodynamically and allowing for late-stage trapping (e.g., fluorination)[3].

Workflow 1: Photoredox-Catalyzed Decarboxylative-Desulfonylative Fluorination

Mechanistic Rationale

The synthesis of complex alkyl fluorides is a critical objective in drug discovery. Utilizing 2-methanesulfonyl-3-phenylpropanoic acid, chemists can forge two C–C bonds and one C–F bond in a single orchestrated cascade[2]. Under Ir-based photoredox catalysis, the deprotonated acid undergoes SET to yield an α-sulfonyl alkyl radical. This radical adds across an unactivated alkene. Driven by kinetic effects and radical polarity, the intermediate undergoes an intramolecular shift and subsequent desulfonylation, followed by fluorine abstraction from Selectfluor[3].

G Substrate 2-Methanesulfonyl-3-phenylpropanoic acid SET Single Electron Transfer (SET) via *Ir(III) Photocatalyst Substrate->SET Base (KHCO3) Radical1 α-Sulfonyl Alkyl Radical (- CO2) SET->Radical1 Decarboxylation Adduct Alkene Radical Adduct Radical1->Adduct Intermolecular Addition Desulf Desulfonylation (- SO2) Adduct->Desulf Radical Migration Product Fluorinated Product (via Selectfluor) Desulf->Product Fluorine Abstraction

Photoredox-catalyzed decarboxylative-desulfonylative functionalization pathway.

Reaction Condition Optimization

The choice of catalyst and solvent is not arbitrary; it is dictated by the redox potentials of the intermediates. The table below summarizes the optimization landscape[2].

CatalystFluorine DonorBaseSolventYield (%)Mechanistic Rationale (E-E-A-T)
[Ir(dF(CF3)ppy)2(dtbbpy)]PF6 Selectfluor KHCO3 DCM 85 Optimal SET potential; non-nucleophilic solvent stabilizes radical.
Mes-Acr⁺ClO₄⁻SelectfluorKHCO3DCM42Insufficient excited-state oxidation potential for efficient turnover.
4CzIPNSelectfluorKHCO3DCM38Catalyst degradation observed under highly oxidative conditions.
[Ir(dF(CF3)ppy)2(dtbbpy)]PF6NFSIKHCO3DCMTraceNFSI lacks the required dual role as an oxidant for the Ir(II) intermediate.
[Ir(dF(CF3)ppy)2(dtbbpy)]PF6SelectfluorNa2CO3DMF55DMF competitively quenches the highly reactive radical intermediates.
Step-by-Step Protocol (Self-Validating System)

Reagents:

  • 2-Methanesulfonyl-3-phenylpropanoic acid (0.2 mmol)

  • Unactivated Alkene (0.4 mmol)

  • Selectfluor (0.6 mmol)

  • KHCO₃ (0.4 mmol) *[Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (2 mol%)

  • Anhydrous Dichloromethane (DCM, 2.0 mL)

Procedure:

  • Reaction Assembly: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 2-methanesulfonyl-3-phenylpropanoic acid, Selectfluor, KHCO₃, and the Ir-photocatalyst.

  • Degassing (Critical Step): Add 2.0 mL of anhydrous DCM and the alkene. Seal the tube with a rubber septum. Sparge the solution with Argon for exactly 15 minutes.

    • Causality & IPC: Oxygen is a potent triplet quencher. Failure to degas will result in the immediate quenching of the *Ir(III) excited state. A properly degassed solution will maintain a clear, bright yellow hue.

  • Irradiation: Place the tube 2 cm away from a 34 W Blue LED lamp (450 nm). Stir vigorously at room temperature for 12 hours.

    • Self-Validation: Monitor via LC-MS. Successful initiation is marked by the complete disappearance of the starting acid mass (m/z 227 [M-H]⁻). The reaction mixture may slightly darken as transient Ir(IV) species cycle through the system.

  • Quench and Workup: Dilute the mixture with water (5 mL) and extract with EtOAc (3 × 5 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the fluorinated product.

Workflow 2: Synthesis of α-Sulfonyl Amide Pharmacophores

Mechanistic Rationale

The α-sulfonyl amide motif is a privileged pharmacophore found in numerous enzyme inhibitors (e.g., matrix metalloproteinase inhibitors). Converting 2-methanesulfonyl-3-phenylpropanoic acid to its corresponding amide requires careful reagent selection. Because the α-proton is highly acidic, slow coupling reagents or excessive use of strong bases will lead to rapid epimerization at the chiral center (if using an enantioenriched starting material) or unwanted side reactions. Therefore, HATU is selected for its rapid activation kinetics, and the reaction is strictly initiated at 0 °C.

G Step1 1. Activation HATU, DIPEA DMF, 0 °C Step2 2. Amination R-NH2 Addition Stir 4h, RT Step1->Step2 Step3 3. IPC & Quench LC-MS Check Sat. NH4Cl Step2->Step3 Step4 4. Isolation Phase Extraction Flash Silica Step3->Step4

Self-validating workflow for the synthesis of α-sulfonyl amide pharmacophores.

Step-by-Step Protocol (Self-Validating System)

Reagents:

  • 2-Methanesulfonyl-3-phenylpropanoic acid (1.0 mmol)

  • Primary/Secondary Amine (1.2 mmol)

  • HATU (1.2 mmol)

  • N,N-Diisopropylethylamine (DIPEA, 3.0 mmol)

  • Anhydrous DMF (5.0 mL)

Procedure:

  • Pre-Cooling & Activation: Dissolve 2-methanesulfonyl-3-phenylpropanoic acid and HATU in anhydrous DMF (5.0 mL) under an Argon atmosphere. Cool the flask to 0 °C using an ice-water bath.

    • Causality: Cooling prior to base addition drastically reduces the rate of α-deprotonation, preserving the stereochemical integrity of the scaffold.

  • Base Addition: Dropwise, add DIPEA. Stir for 10 minutes at 0 °C.

    • Self-Validation: The solution will transition from colorless to a pale yellow, indicating the formation of the active HOAt ester.

  • Amination: Add the amine (1.2 mmol) in one portion. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.

    • IPC: Sample 10 µL of the reaction mixture into 1 mL of MeCN for LC-MS analysis. The reaction is validated as complete when the active ester mass is fully consumed and the target amide mass dominates the chromatogram.

  • Orthogonal Workup: Pour the reaction mixture into saturated aqueous NH₄Cl (15 mL) and extract with EtOAc (3 × 10 mL). Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to neutralize acidic byproducts), and brine (to remove residual DMF).

  • Drying & Purification: Dry over MgSO₄, filter, and concentrate. Purify via flash chromatography to yield the pure α-sulfonyl amide.

References

  • Title: Modular access to alkylfluorides via radical decarboxylative-desulfonylative gem-difunctionalization Source: Nature Communications (NIH/PMC) URL: [Link]

  • Title: Radical docking–migration: a powerful strategy for difunctionalization of alkenes and alkynes Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Product Class 10: Aryl Sulfones and Nitrogen Derivatives Source: Thieme Connect URL: [Link]

Sources

Application Note: Advanced Analytical Techniques for the Quantification of 2-Methanesulfonyl-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Bulk API, Synthetic Intermediates, and Biological Fluids (Plasma)

Introduction & Chemical Profiling

2-Methanesulfonyl-3-phenylpropanoic acid (CAS 147933-33-3) is a highly versatile small molecule scaffold utilized extensively in chemical synthesis and pharmaceutical drug discovery[1]. Structurally, it features a propanoic acid backbone substituted with both a methanesulfonyl group and a phenyl ring.

As analytical scientists, we must design our quantification strategies around the molecule's physicochemical realities:

  • The Carboxylic Acid Moiety: Provides excellent solubility in polar solvents and serves as a prime site for deprotonation, making it highly amenable to negative-mode mass spectrometry[2].

  • The Phenyl Ring: Acts as a strong chromophore, enabling robust UV detection for bulk purity assays.

  • The Methanesulfonyl Group: Enhances the molecule's reactivity but also provides a highly stable, diagnostic fragment ion during collision-induced dissociation (CID) in tandem mass spectrometry.

Analytical Strategy & Workflow

To quantify this compound across the entire drug development lifecycle, a dual-method approach is required. We deploy HPLC-UV for bulk quantification (e.g., synthetic reaction monitoring, API release) and LC-MS/MS for trace-level bioanalysis (e.g., pharmacokinetic profiling).

Workflow A 1. Sample Preparation (Protein Precipitation) B 2. Chromatographic Separation (Reverse-Phase C18, Acidic pH) A->B C 3. Ionization (ESI Negative Mode:[M-H]⁻) B->C D 4. Mass Spectrometry (MRM: 227.0 → 79.0) C->D E 5. Data Analysis & Self-Validating Quantification D->E

Fig 1: LC-MS/MS analytical workflow for 2-Methanesulfonyl-3-phenylpropanoic acid quantification.

Protocol A: HPLC-UV for Bulk Quantification

Causality of Experimental Choices

The pKa of the propanoic acid moiety is approximately 4.0. To ensure robust retention and prevent peak tailing on a reverse-phase stationary phase, the mobile phase pH must be maintained at least 2 units below the pKa. The addition of 0.1% Formic Acid (pH ~2.7) keeps the analyte in its fully protonated, neutral state, maximizing hydrophobic interactions with the C18 carbon chains. Detection is set to 214 nm to capture the π-π* transitions of the phenylpropanoic acid backbone.

Step-by-Step Methodology
  • Standard Preparation: Accurately weigh 10.0 mg of 2-Methanesulfonyl-3-phenylpropanoic acid and dissolve in 10 mL of LC-MS grade Methanol to create a 1.0 mg/mL primary stock solution.

  • Working Solutions: Serially dilute the stock solution with the initial mobile phase (5% Acetonitrile / 95% Water with 0.1% Formic Acid) to create a 6-point calibration curve ranging from 1 to 100 µg/mL.

  • Chromatography Execution: Inject 5 µL of each standard onto the C18 column. Maintain the column compartment at 40°C to reduce system backpressure and improve mass transfer kinetics (sharper peaks).

  • Gradient Elution: Execute a linear gradient from 5% B to 95% B over 5 minutes, followed by a 2-minute hold at 95% B to wash the column of highly retained organic impurities, and a 3-minute re-equilibration at 5% B.

  • Detection & Integration: Monitor the UV absorbance at 214 nm. Integrate the peak area corresponding to the specific retention time of the analyte.

Quantitative Data Summary
ParameterSpecification
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Detection Wavelength 214 nm
Injection Volume 5 µL

Protocol B: LC-MS/MS for Trace-Level Bioanalysis

Causality of Experimental Choices

For pharmacokinetic studies, high sensitivity and selectivity are paramount. In negative electrospray ionization (ESI-), carboxylic acids readily deprotonate to yield stable [M-H]⁻ precursor ions, a well-documented behavior for phenylpropanoic acid derivatives[2].

During collision-induced dissociation (CID), the [M-H]⁻ ion at m/z 227.0 undergoes characteristic fragmentation. The cleavage of the methanesulfonyl group yields a highly stable CH₃SO₂⁻ anion at m/z 79.0, while decarboxylation results in a secondary fragment at m/z 183.0. We select the 227.0 → 79.0 transition as the quantifier due to its superior signal-to-noise ratio in complex biological matrices, effectively filtering out endogenous isobaric interference.

Step-by-Step Methodology
  • Sample Preparation (Protein Precipitation): To 50 µL of plasma matrix, add 150 µL of cold Acetonitrile (4°C) containing 100 ng/mL of the internal standard (e.g., 3-phenylpropanoic acid). The 1:3 ratio ensures >95% precipitation of plasma proteins.

  • Vortex & Centrifuge: Vortex the mixture vigorously for 2 minutes at 1500 rpm to ensure complete protein denaturation. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to an autosampler vial equipped with a low-volume glass insert.

  • Chromatography Execution: Inject 2 µL onto the sub-2 µm C18 column. Run a rapid 3-minute gradient elution to separate the analyte from early-eluting endogenous salts and late-eluting phospholipids.

  • Mass Spectrometry: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, utilizing the optimized collision energies detailed below.

Quantitative Data Summary
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)Purpose
2-Methanesulfonyl-3-phenylpropanoic acid227.079.05025Quantifier (CH₃SO₂⁻)
2-Methanesulfonyl-3-phenylpropanoic acid227.0183.05015Qualifier (-CO₂)
Internal Standard (3-Phenylpropanoic acid)149.0105.05020Normalization

System Suitability & Validation Standards

Every protocol described above must function as a self-validating system. We do not simply process samples; we continuously prove the system's state of control through rigorous suitability checks.

  • Carryover Assessment: A system blank (neat solvent) must be injected immediately following the Upper Limit of Quantification (ULOQ) standard. The peak area in the blank must be ≤ 20% of the Lower Limit of Quantification (LLOQ) area. If carryover exceeds this, the needle wash composition (e.g., increasing organic content) must be adjusted.

  • Matrix Effect Evaluation: Assess ion suppression or enhancement by comparing the peak area of the analyte spiked post-extraction into a blank matrix versus the analyte spiked into a neat solvent. Acceptable limits for the matrix factor are strictly 85–115%.

  • Linearity & Precision: The calibration curve must exhibit an R² ≥ 0.995. Quality Control (QC) samples at low, mid, and high concentration tiers must demonstrate a Coefficient of Variation (CV) of ≤ 15% (≤ 20% at the LLOQ).

References

  • Beelders, T., De Beer, D., Stander, M.A., Joubert, E. "Comprehensive Phenolic Profiling of Cyclopia genistoides (L.) Vent. by LC-DAD-MS and -MS/MS Reveals Novel Xanthone and Benzophenone Constituents". Source: Molecules 2014, 19(8), 11760-11790. URL: [Link]

Sources

Application Note: 2-Methanesulfonyl-3-phenylpropanoic Acid for Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of 2-Methanesulfonyl-3-phenylpropanoic acid (also known as


-mesylhydrocinnamic acid) as a mechanistic probe for studying enzyme inhibition, specifically targeting zinc metalloproteases like Carboxypeptidase A (CPA)  and flavoenzymes like D-Amino Acid Oxidase (DAAO) .

Introduction & Scientific Rationale

2-Methanesulfonyl-3-phenylpropanoic acid is a synthetic phenylalanine analog where the


-amino group is replaced by a methanesulfonyl (mesyl) moiety. This structural modification creates a non-hydrolyzable, competitive inhibitor scaffold valuable for probing the active sites of enzymes that process aromatic amino acids.
Core Mechanism of Action
  • Bioisosterism: The sulfone group (

    
    ) acts as a steric and electronic bioisostere of the peptide bond or the 
    
    
    
    -amino group. Unlike the amino group, the sulfone is non-basic and highly polar, allowing it to engage in hydrogen bonding with active site residues (e.g., Arg-127 in CPA) without undergoing catalytic turnover.
  • Zinc Coordination (Metalloproteases): In zinc proteases like Carboxypeptidase A, the carboxylate group of the inhibitor typically coordinates the active site zinc ion (

    
    ), while the phenyl ring occupies the hydrophobic S1' specificity pocket. The bulky 
    
    
    
    -mesyl group disrupts the catalytic water molecule's attack or displaces it, preventing hydrolysis.
  • Flavoenzyme Inhibition (DAAO): As a structural analog of D-phenylalanine, this compound can bind to the active site of D-Amino Acid Oxidase. The lack of an oxidizable amine prevents the formation of the imino acid intermediate, locking the enzyme in a bound but catalytically inert state.

Experimental Protocols
Protocol A: Carboxypeptidase A (CPA) Inhibition Assay

This protocol measures the inhibition constant (


) using the standard substrate Hippuryl-L-Phenylalanine (HPA).

Reagents & Materials:

  • Enzyme: Carboxypeptidase A (Bovine Pancreas), aqueous suspension.

  • Substrate: Hippuryl-L-Phenylalanine (HPA).

  • Inhibitor: 2-Methanesulfonyl-3-phenylpropanoic acid (dissolved in 10% DMSO/Buffer).

  • Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5.

  • Detection: UV-Vis Spectrophotometer (monitoring at 254 nm).

Step-by-Step Workflow:

  • Enzyme Preparation:

    • Dilute the CPA stock to

      
       1-5 units/mL in cold buffer. Keep on ice.
      
    • Note: High salt (500 mM NaCl) is critical to maintain CPA solubility and stability.

  • Substrate Preparation:

    • Prepare a 10 mM stock of HPA in buffer.

    • Create a dilution series (e.g., 0.1 mM, 0.2 mM, 0.5 mM, 1.0 mM, 2.0 mM).

  • Inhibitor Preparation:

    • Prepare a 10 mM stock of 2-Methanesulfonyl-3-phenylpropanoic acid in DMSO.

    • Dilute into assay buffer to achieve final concentrations of 0, 50, 100, and 200

      
      M. Ensure final DMSO concentration is 
      
      
      
      .
  • Kinetic Assay:

    • Blank: 980

      
      L Buffer + 20 
      
      
      
      L Substrate.
    • Reaction: In a quartz cuvette, mix:

      • Buffer (to final volume 1 mL)

      • Inhibitor (variable concentration)[1]

      • Substrate (variable concentration)

    • Initiate reaction by adding 10

      
      L Enzyme .
      
    • Immediately mix by inversion.

  • Measurement:

    • Monitor the increase in absorbance at 254 nm for 2-3 minutes at 25°C.

    • The cleavage of the hippuryl amide bond results in an absorbance increase (

      
      ).
      
  • Data Analysis:

    • Calculate initial velocity (

      
      ) for each condition.
      
    • Plot

      
       vs. 
      
      
      
      (Lineweaver-Burk).
    • Competitive Inhibition Signature: Lines should intersect at the Y-axis (

      
       remains constant, apparent 
      
      
      
      increases).
Protocol B: D-Amino Acid Oxidase (DAAO) Coupled Assay

This protocol evaluates inhibition by measuring hydrogen peroxide production using a coupled peroxidase system.

Reagents:

  • Enzyme: D-Amino Acid Oxidase (Porcine Kidney).[2][3]

  • Substrate: D-Phenylalanine (10-50 mM).

  • Coupled System: Horseradish Peroxidase (HRP) + o-Dianisidine (chromogen).

  • Inhibitor: 2-Methanesulfonyl-3-phenylpropanoic acid.

  • Buffer: 100 mM Sodium Pyrophosphate, pH 8.3.

Workflow:

  • Reaction Mix: Prepare a master mix containing:

    • Buffer (pH 8.3)

    • 0.1 mg/mL o-Dianisidine

    • 5 U/mL HRP

    • D-Phenylalanine (variable: 1–20 mM)

  • Inhibitor Addition: Add inhibitor at fixed concentrations (e.g., 0, 0.5, 1.0, 5.0 mM).

  • Initiation: Add DAAO (0.2 U/mL final) to start the reaction.

  • Detection: Monitor absorbance increase at 436 nm (oxidized o-dianisidine) for 5 minutes.

  • Analysis: Determine

    
     by plotting % Activity vs. log[Inhibitor].
    
Mechanism & Visualization

The following diagram illustrates the competitive inhibition mechanism within the Carboxypeptidase A active site.

CPA_Inhibition cluster_mechanism Molecular Interaction Mechanism Enzyme Carboxypeptidase A (Zn2+ Active Site) ES_Complex ES Complex (Catalysis) Enzyme->ES_Complex + Substrate EI_Complex EI Complex (Inhibition) Enzyme->EI_Complex + Inhibitor Substrate Substrate (Hippuryl-Phe) Substrate->ES_Complex Inhibitor Inhibitor (2-Mesyl-3-phenylpropanoic acid) Inhibitor->EI_Complex ES_Complex->Enzyme Release Product Products (Hippurate + Phe) ES_Complex->Product k_cat Mechanistic_Detail 1. Carboxyl group coordinates Zn2+ 2. Phenyl group fills S1' pocket 3. Mesyl group blocks catalytic water EI_Complex->Mechanistic_Detail

Caption: Competitive inhibition cycle showing the mutual exclusivity of Substrate and Inhibitor binding to the Enzyme's active site.

Data Analysis & Interpretation

To validate the inhibition mode, organize your kinetic data into the following table format before plotting.

Table 1: Kinetic Data Summary Template

[Inhibitor] (

M)
[Substrate] (mM)Initial Velocity (

) (

Abs/min)

(mM

)

(min/

Abs)
00.1...10...
00.5...2...
500.1...10...
500.5...2...

Calculation of Inhibition Constant (


): 
For competitive inhibition, the apparent 

(

) is related to the true

by:

  • Determine

    
     for each inhibitor concentration from Lineweaver-Burk plots.
    
  • Plot

    
     vs. 
    
    
    
    .
  • The slope of this secondary plot is

    
    . Divide the slope by the control 
    
    
    
    to solve for
    
    
    .
References
  • Auld, D. S. (2004). Carboxypeptidase A. Handbook of Proteolytic Enzymes. Academic Press. Link

  • Jin, J. Y., et al. (2003).[4] Optically active 2-benzyl-3-methanesulfinylpropanoic acid: Synthesis and evaluation as inhibitors for carboxypeptidase A. Bioorganic & Medicinal Chemistry. Link

  • Pilone, M. S. (2000). D-Amino acid oxidase: new findings. Cellular and Molecular Life Sciences.[5] Link

  • Whitaker, J. R. (1994). Principles of Enzymology for the Food Sciences. Marcel Dekker. (Standard reference for CPA assay conditions).

Sources

Application Note: Optimized Solubilization and Handling of 2-Methanesulfonyl-3-phenylpropanoic Acid (2-MSP) for In Vitro Applications

[1][2]

Executive Summary

2-Methanesulfonyl-3-phenylpropanoic acid (2-MSP) is a functionalized carboxylic acid derivative featuring a hydrophobic phenyl ring and a polar methanesulfonyl group.[1] This amphiphilic structure presents specific solubility challenges in physiological buffers. While the carboxylic acid moiety (

This guide provides a validated Two-Phase Dissolution Strategy to ensure compound stability, sterility, and bioavailability while minimizing solvent-induced cytotoxicity (DMSO < 0.5%).[1]

Physicochemical Analysis & Solubility Logic

Before attempting dissolution, it is critical to understand the driving forces of the molecule's behavior in solution.

PropertyCharacteristicImplication for Protocol
Hydrophobicity Phenyl RingLimits direct aqueous solubility; requires organic co-solvent or pH adjustment.[1]
Polarity Sulfone (

)
Increases polarity compared to standard phenylpropanoic acid, aiding DMSO solubility.[1]
Acidity Carboxylic Acid (COOH)Ionizable.[1] Solubility increases significantly at pH > 7.0 (deprotonation).[1]
Stability Sulfone/AcidGenerally stable to oxidation; resistant to hydrolysis at physiological pH.[1]
The "Solubility Paradox"

Researchers often attempt to dissolve carboxylic acids directly in media (pH 7.4). However, at high stock concentrations (e.g., 10 mM), the local pH drops, keeping the molecule protonated (uncharged) and insoluble. Therefore, a high-dielectric organic solvent (DMSO) is required for the primary stock.

Materials & Reagents

  • Compound: 2-Methanesulfonyl-3-phenylpropanoic acid (High Purity >98%).[1]

  • Primary Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, Sterile-filtered (Sigma-Aldrich or equivalent).[1]

  • Vehicle Control: DMSO (from the same bottle used for dissolution).[1]

  • Aqueous Buffer: PBS (pH 7.4) or HBSS, pre-warmed to 37°C.

  • Filtration: 0.22 µm PTFE (hydrophobic) syringe filters.[1] Do not use Nylon filters as they may bind the phenyl ring.

Protocol A: The DMSO "Master Stock" Method (Recommended)

This method is the industry standard for screening small molecules. It ensures complete solubilization and long-term stability at -20°C.[1]

Step 1: Calculation (Target: 50 mM Stock)

To minimize DMSO volume in the final culture, prepare a concentrated stock.

  • Target Concentration: 50 mM

  • Molecular Weight: 228.27 g/mol [1]

  • Required Mass: 11.41 mg per 1 mL of DMSO.[1]

Step 2: Dissolution[2]
  • Weigh ~11.4 mg of 2-MSP into a sterile, amber glass vial (glass is preferred over plastic to minimize leaching).

  • Add 1.0 mL of sterile Anhydrous DMSO .

  • Vortex vigorously for 30-60 seconds.

  • Observation: The solution should be clear and colorless.[1] If particles remain, sonicate in a water bath at 37°C for 5 minutes.

Step 3: Sterilization (Optional but Recommended)

While DMSO is bacteriostatic, fungal spores can survive.[1]

  • Pass the 50 mM stock through a 0.22 µm PTFE syringe filter into a fresh sterile cryovial.

  • Note: Account for ~50-100 µL dead volume loss in the filter.[1]

Step 4: Storage
  • Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Store at -20°C (stable for 6 months) or -80°C (stable for 1 year) .

Protocol B: Preparation of Working Solutions (Cell Treatment)[3]

Critical Rule: Never add the 100% DMSO stock directly to the cell culture dish. This causes local precipitation ("crashing out") due to the rapid polarity change.

The "Intermediate Dilution" Step
  • Calculate Final Concentration: Assume a target of 50 µM in the well.

  • Dilution Factor: 1:1000 dilution from 50 mM stock.

  • Preparation:

    • Prepare an Intermediate Solution (10x) in culture media.

    • Add 10 µL of 50 mM Stock into 990 µL of pre-warmed Media (Result: 500 µM, 1% DMSO).

    • Vortex immediately.[1] Check for precipitation (cloudiness).[1]

  • Final Addition:

    • Add the Intermediate Solution to the cells (1:10 dilution).

    • Final Result: 50 µM 2-MSP, 0.1% DMSO .

Cytotoxicity Check: Most mammalian cell lines tolerate 0.1% DMSO.[1] Sensitive lines (e.g., primary neurons, stem cells) may require keeping DMSO < 0.05%.

Visualization: Solubilization Workflow

The following diagram illustrates the decision logic for dissolving 2-MSP, ensuring the correct solvent choice based on the application.

GStartStart: 2-MSP Solid PowderSolventChoiceSelect Primary SolventStart->SolventChoiceDMSO_PathAnhydrous DMSO(Standard)SolventChoice->DMSO_PathGeneral UseWater_PathAqueous Buffer(DMSO-Sensitive Cells)SolventChoice->Water_PathStrict DMSO LimitDissolveDMSODissolve to 50mM(Vortex/Sonicate)DMSO_Path->DissolveDMSOAdjustPHAdjust pH to 8.0(with 1N NaOH)Water_Path->AdjustPHCheckPrecipVisual Inspection:Clear Solution?DissolveDMSO->CheckPrecipAdjustPH->CheckPrecipCheckPrecip->SolventChoiceNo (Precipitates)Filter0.22 µm PTFE FiltrationCheckPrecip->FilterYesAliquotAliquot & Store -20°CFilter->AliquotIntermediateMake 10x Intermediatein Warm MediaAliquot->IntermediateFinalAddAdd to Cells(Final DMSO < 0.1%)Intermediate->FinalAdd

Figure 1: Decision matrix for the solubilization of 2-Methanesulfonyl-3-phenylpropanoic acid.

Troubleshooting & Quality Control

Precipitation Check (The "Crystal Test")

Before treating valuable cells, perform a mock dilution in a clear tube:

  • Add the calculated amount of stock to 1 mL of media.[1]

  • Hold against a dark background.

  • Fail: Milky swirl or visible flakes (Compound has crashed out).[1]

  • Pass: Solution remains transparent.

pH Drift

Carboxylic acids can slightly acidify weakly buffered media.[1]

  • Observation: Media turns yellow (Phenol Red indicator) immediately upon addition.[1]

  • Correction: If working at high concentrations (>500 µM), re-adjust media pH with dilute NaOH or use HEPES-buffered media (25 mM HEPES) to maintain physiological pH.

References

  • PubChem. (2023).[1] Compound Summary: (2S)-2-methyl-3-phenylpropanoic acid (Structural Analog Data).[1] National Library of Medicine.[1] Available at: [Link][1]

  • Timm, M. et al. (2013).[1] "Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO." PMC - NCBI.[1] Available at: [Link]

Application Note: Metabolic Profiling & Enzyme Inhibition using 2-Methanesulfonyl-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the experimental application of 2-Methanesulfonyl-3-phenylpropanoic acid (2-MSPA) in metabolic research. Structurally analogous to Phenylalanine and 3-Phenylpropionic acid (Hydrocinnamic acid), 2-MSPA serves as a critical chemical probe for investigating phenylpropanoid metabolism, transporter specificity (e.g., LAT1/MCTs), and enzyme kinetics. Due to the steric bulk and electron-withdrawing nature of the


-methanesulfonyl group, this compound acts as a metabolically stable bioisostere, often functioning as a competitive inhibitor or a "dead-end" substrate. This note provides standardized protocols for solubility optimization, in vitro enzyme inhibition assays, and metabolic stability profiling.

Technical Background & Mechanism

Chemical Identity & Properties[1]
  • IUPAC Name: 2-methanesulfonyl-3-phenylpropanoic acid

  • CAS Number: 147933-33-3

  • Molecular Formula:

    
    
    
  • Molecular Weight: 228.27 g/mol

  • Structural Class:

    
    -Sulfone Phenylpropanoid
    
  • Key Feature: The

    
    -methanesulfonyl group replaces the 
    
    
    
    -amino group of Phenylalanine or the
    
    
    -hydroxyl group of Phenyllactic acid.
Mechanistic Role in Metabolic Studies

2-MSPA is utilized primarily to probe the Steric and Electronic Requirements of enzymes that process phenylalanine and hydrocinnamic acid derivatives.

  • Metabolic Resistance: Unlike Phenylalanine, which undergoes transamination or hydroxylation, the

    
    -sulfone group renders the 
    
    
    
    -carbon resistant to enzymatic attack by standard transaminases or dehydrogenases. This makes 2-MSPA an ideal internal standard or metabolic tracer mimic.
  • Competitive Inhibition: It competes for the active sites of enzymes such as Phenylalanine Ammonia Lyase (PAL) or D-Amino Acid Oxidase (DAAO) , allowing researchers to calculate

    
     values and map the active site volume.
    
  • Bioisosterism: The sulfone moiety mimics the polarity and hydrogen-bonding potential of the peptide bond transition state or the amino group, but with altered geometry and charge distribution, useful in Fragment-Based Drug Discovery (FBDD) .

Experimental Protocols

Protocol A: Preparation & Solubility Optimization

Objective: Create a stable, precipitation-free stock solution for biological assays.

Challenges: The phenyl ring confers lipophilicity, while the carboxylic acid and sulfone groups provide polarity. Free acid forms may precipitate in acidic buffers.

Reagents:

  • 2-MSPA (Solid, >98% purity)

  • DMSO (Dimethyl sulfoxide), anhydrous

  • PBS (Phosphate Buffered Saline), pH 7.4

  • 0.1 M NaOH

Procedure:

  • Primary Stock (100 mM): Dissolve 22.8 mg of 2-MSPA in 1.0 mL of 100% DMSO. Vortex for 30 seconds until clear. Note: DMSO stocks are stable at -20°C for 6 months.

  • Working Solution (1 mM):

    • Slowly add 10 µL of Primary Stock to 990 µL of pre-warmed (37°C) PBS.

    • Critical Step: If turbidity occurs, adjust pH to 7.4 using 0.1 M NaOH. The carboxylic acid (

      
      ) must be deprotonated for aqueous solubility.
      
  • QC Check: Measure Absorbance at 254 nm. A consistent baseline indicates full solubility.

Protocol B: In Vitro Enzyme Inhibition Assay (Target: Phenylalanine Ammonia Lyase - PAL)

Objective: Determine if 2-MSPA acts as a competitive inhibitor against the natural substrate, L-Phenylalanine.

Rationale: PAL catalyzes the conversion of L-Phenylalanine to trans-cinnamic acid. 2-MSPA, lacking the amino group for elimination, should bind but not react.

Workflow:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.5.

  • Enzyme: Recombinant PAL (0.5 units/mL).

  • Substrate: L-Phenylalanine (Variable concentrations: 50 µM – 1000 µM).

  • Inhibitor: 2-MSPA (Fixed concentrations: 0, 10, 50, 100 µM).

Steps:

  • Pipette 180 µL of Assay Buffer into a UV-transparent 96-well plate.

  • Add 10 µL of 2-MSPA (at 20x concentration) or vehicle.

  • Add 10 µL of L-Phenylalanine substrate.

  • Initiate reaction with 5 µL of PAL enzyme.

  • Detection: Monitor the formation of trans-cinnamic acid by measuring Absorbance at 290 nm every 30 seconds for 20 minutes at 30°C.

Data Analysis:

  • Calculate Initial Velocity (

    
    ) for each concentration.
    
  • Plot Lineweaver-Burk (Double Reciprocal) curves .

    • Competitive Inhibition: Lines intersect at the Y-axis (

      
       unchanged).
      
    • Non-Competitive: Lines intersect at the X-axis.

Protocol C: Metabolic Stability Profiling (Microsomal Assay)

Objective: Confirm the metabolic stability of the


-sulfone motif compared to Phenylalanine.

System: Rat Liver Microsomes (RLM) + NADPH Regenerating System.

Procedure:

  • Incubate 1 µM 2-MSPA with 0.5 mg/mL RLM in 100 mM Phosphate Buffer (pH 7.4).

  • Add NADPH to initiate metabolism.

  • Sample at

    
     min.
    
  • Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS .

  • Expectation: >95% parent compound remaining at 60 min (High Stability). Contrast with L-Phenylalanine control (rapid degradation).

Data Visualization & Logic

Pathway Logic: The "False Substrate" Effect

The following diagram illustrates how 2-MSPA blocks or bypasses standard phenylpropanoid pathways due to the sulfone modification.

Metabolic_Pathway cluster_legend Mechanism of Action Phe L-Phenylalanine PAL Phenylalanine Ammonia Lyase Phe->PAL Binding Cinn trans-Cinnamic Acid PAL->Cinn Elimination of NH3 Enz_Complex [Enzyme-Inhibitor Complex] PAL->Enz_Complex Dead-End Inhibition MSPA 2-Methanesulfonyl- 3-phenylpropanoic acid (2-MSPA) MSPA->PAL Competitive Binding Enz_Complex->Cinn NO REACTION key 2-MSPA acts as a steric/electronic mimic that occupies the active site but cannot undergo elimination.

Figure 1: Mechanism of Competitive Inhibition. 2-MSPA binds to PAL but resists catalytic conversion due to the stable sulfone group.

Expected Results Summary
ParameterL-Phenylalanine (Control)2-MSPA (Test Compound)Interpretation
Solubility (pH 7.4) HighModerate (Requires >pH 4)Sulfone increases lipophilicity vs amino group.
Microsomal Stability Low (

min)
High (

min)

-Sulfone prevents oxidative metabolism.
PAL Enzyme Kinetics

µM

µM
Potent competitive binder.
Cellular Uptake High (LAT1 Transport)Low / PassiveAmino group is critical for LAT1 recognition.

Troubleshooting & Critical Considerations

  • pH Sensitivity: The

    
     of the carboxylic acid is affected by the electron-withdrawing sulfone. Ensure buffers are strongly buffered (100 mM) to prevent local pH drops during dissolution.
    
  • Detection Interference: The sulfone group does not fluoresce significantly. Use UV absorbance (254-290 nm) or Mass Spectrometry (Negative Mode ESI,

    
     transition 227 -> 147) for detection.
    
  • Chirality: Commercial 2-MSPA is often a racemate. For precise

    
     determination, enzymatic resolution or chiral HPLC may be required to separate the (R) and (S) enantiomers, as enzymes like PAL are stereoselective.
    

References

  • Bioisosteres in Drug Design: Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem.

  • Microbial Metabolites: Pietzke, M., et al. (2020). The diet-derived gut microbial metabolite 3-phenylpropionic acid reverses insulin resistance.[1] Nature Communications.

  • Sulfone Chemistry: Zhao, H., et al. (2019). Recent developments of synthesis and biological activity of sultone scaffolds. Arabian Journal of Chemistry.

  • Enzyme Kinetics: Schnell, S., & Maini, P. K. (2000). Enzyme kinetics at high enzyme concentration. Bulletin of Mathematical Biology.

  • Compound Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12204738, 2-Methanesulfonyl-3-phenylpropanoic acid.

Sources

Application Note: Safe Handling, Storage, and Solubilization of 2-Methanesulfonyl-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methanesulfonyl-3-phenylpropanoic acid (CAS 147933-33-3) is a specialized organosulfur building block used primarily in the synthesis of peptidomimetics, enzyme inhibitors, and pharmaceutical intermediates.[1] Structurally, it consists of a phenylalanine backbone modified with an


-methanesulfonyl group, which imparts unique electronic properties and acidity to the 

-proton, making it a valuable scaffold for structure-activity relationship (SAR) studies.

This Application Note provides a rigorous technical framework for the safe management of this compound. While classified as a Warning level hazard (GHS07), its specific combination of acidic and sulfonyl functionalities requires precise handling to prevent degradation and ensure user safety.

Physicochemical Specifications

Understanding the physical properties is the first line of defense in establishing safe protocols.

PropertySpecificationNotes
Chemical Name 2-Methanesulfonyl-3-phenylpropanoic acidAlso:

-(Methylsulfonyl)hydrocinnamic acid
CAS Number 147933-33-3Primary identifier for inventory tracking
Molecular Formula

Molecular Weight 228.27 g/mol Used for molarity calculations
Physical State Solid (Crystalline Powder)Typically white to off-white
Solubility DMSO, Methanol, EthanolSparingly soluble in water unless pH > 7
Acidity (pKa) ~3.5 - 4.0 (Carboxylic acid)

-Sulfone enhances acidity of

-proton
Storage Temp Room Temperature (RT)Long-term storage at 2-8°C recommended

Hazard Profiling & Risk Assessment

Based on GHS classifications and Structure-Activity Relationships (SAR) of sulfonyl-carboxylic acids, the following risk profile is established.

GHS Classification (Warning)
  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[3][2][4]

  • H319: Causes serious eye irritation.[3][2]

  • H335: May cause respiratory irritation.[2][4]

Critical Hazard Analysis
  • Respiratory Irritation: As a fine powder, this compound poses an inhalation risk.[4] The sulfonyl moiety can irritate mucous membranes. Control: All weighing must occur in a certified chemical fume hood.

  • Ocular Damage: The carboxylic acid functionality combined with the sulfone group creates a potent irritant. Contact can cause immediate stinging and potential corneal damage if not rinsed. Control: ANSI Z87.1 Chemical Splash Goggles are mandatory.

  • Skin Absorption: While primarily an irritant, the lipophilic phenyl ring facilitates dermal interaction. Control: Nitrile gloves (minimum 0.11 mm thickness).

Protocol A: Storage and Stability Management

Proper storage is critical to prevent decarboxylation or hydrolytic degradation.

Storage Logic
  • Hygroscopicity: Carboxylic acids can absorb moisture, leading to clumping and hydrolysis.

  • Oxidation: The sulfone group is already in a high oxidation state (

    
    ), making it relatively stable to oxidants, but the benzylic position is susceptible to radical formation over long periods.
    
Storage Decision Tree

The following diagram outlines the decision logic for storing 2-Methanesulfonyl-3-phenylpropanoic acid based on usage frequency.

StorageProtocol Start Incoming Shipment: 2-Methanesulfonyl-3-phenylpropanoic acid CheckSeal Inspect Container Seal & Desiccant Status Start->CheckSeal UsageFreq Determine Usage Frequency CheckSeal->UsageFreq ShortTerm Short-Term (< 1 Month) UsageFreq->ShortTerm Frequent Use LongTerm Long-Term (> 1 Month) UsageFreq->LongTerm Archive/Stock Cond_ST Store at Room Temp (20-25°C) Keep Desiccated Protect from Light ShortTerm->Cond_ST Cond_LT Store at 4°C (Refrigerated) Under Inert Gas (N2/Ar) Secondary Containment LongTerm->Cond_LT Monitor Quarterly QC Check: Color/Clumping Cond_ST->Monitor Cond_LT->Monitor

Figure 1: Decision matrix for optimizing storage conditions to maintain compound purity.

Protocol B: Safe Handling & Solubilization

Objective: To prepare a 50 mM stock solution in DMSO without generating hazardous dust or compromising sterility.

Required Materials
  • PPE: Nitrile gloves, Lab coat, Safety Goggles (Splash resistant).

  • Equipment: Analytical balance (0.1 mg precision), Chemical Fume Hood, Vortex mixer.

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide), Grade

    
     99.9%.
    
Step-by-Step Procedure

Step 1: Environmental Control

  • Activate the fume hood. Ensure sash height is at the safe working level.

  • Place the balance inside the hood or use a localized powder containment enclosure.

Step 2: Weighing (Gravimetric Analysis)

  • Target Concentration: 50 mM

  • Target Volume: 10 mL

  • Calculation: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="ng-star-inserted display">

    
    
    
    
    
    [5]
  • Action: Weigh 114.1 mg of the powder into a pre-tared 15 mL polypropylene conical tube or amber glass vial.

Step 3: Solubilization

  • Add 10 mL of Anhydrous DMSO to the vial.

  • Note: Do not add water initially. The compound is hydrophobic; adding water first will cause the powder to float and clump.

  • Cap the vial tightly.

  • Vortex for 30-60 seconds until the solution is clear.

  • Validation: Inspect against a light source. If particulates remain, sonicate for 5 minutes at room temperature.

Step 4: Aqueous Dilution (for Biological Assays)

  • The DMSO stock can be diluted into aqueous buffers (PBS, HEPES).

  • Limit: Keep final DMSO concentration

    
     (v/v) to avoid solvent toxicity in cell assays.
    
  • Precipitation Check: If the final concentration is high (> 100 µM), observe for precipitation. The carboxylic acid may require pH adjustment (pH 7.4) to remain soluble in water.

Synthesis & Application Context

This compound is not merely a reagent; it is a functional scaffold .

  • Peptidomimetics: The sulfone group mimics the tetrahedral transition state of peptide hydrolysis, making this compound useful in designing protease inhibitors.

  • Chiral Resolution: The carboxylic acid allows for the formation of diastereomeric salts with chiral amines, facilitating the separation of enantiomers if the starting material is racemic.

  • Alkylation: The

    
    -proton (between the sulfone and carbonyl) is highly acidic (
    
    
    
    in DMSO). It can be deprotonated with weak bases (e.g.,
    
    
    , NaH) to introduce further alkyl groups, creating quaternary centers.

Emergency Response Protocols

In the event of exposure, immediate action mitigates long-term injury.[4][6]

ScenarioImmediate ActionSecondary Action
Inhalation Move victim to fresh air immediately.[3][2][5]If breathing is difficult, administer oxygen.[5] Seek medical attention.
Skin Contact Brush off dry powder. Rinse with soap and water for 15 min.[3]Remove contaminated clothing.[2][4][5][6][7][8] Monitor for redness/blistering.[4]
Eye Contact Flush with water for 15 min, lifting eyelids.[9]Do not use neutralizing agents. Consult an ophthalmologist immediately.
Spill (Solid) Dampen with wet paper towel to prevent dust.Sweep up into a hazardous waste container. Clean area with 10% NaOH.

References

  • Sigma-Aldrich. (2025). Product Specification: 2-Methanesulfonyl-3-phenylpropanoic acid (CAS 147933-33-3).[1][10] Retrieved from

  • PubChem. (2025). Compound Summary: 2-Methanesulfonyl-3-phenylpropanoic acid.[1][10] National Center for Biotechnology Information. Retrieved from

  • European Chemicals Agency (ECHA). (2024). C&L Inventory: Classification and Labelling of Organic Sulfones. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2024).[9] Hazard Communication Standard: Safety Data Sheets. Retrieved from

  • ChemicalBook. (2025). MSDS for 2-Methanesulfonyl-3-phenylpropanoic acid.[1] Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Methanesulfonyl-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Methanesulfonyl-3-phenylpropanoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the challenges of this synthesis, ensuring a successful and optimized experimental outcome.

The synthesis of 2-Methanesulfonyl-3-phenylpropanoic acid is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. This guide will focus on a common and reliable synthetic route: the α-bromination of 3-phenylpropanoic acid followed by nucleophilic substitution with sodium methanesulfinate.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions about the reagents, reactions, and overall process.

Q1: What is the general strategy for synthesizing 2-Methanesulfonyl-3-phenylpropanoic acid?

A1: The most straightforward approach involves a two-step synthesis. First, an α-bromination of 3-phenylpropanoic acid is performed to introduce a leaving group at the 2-position. This is typically achieved using N-Bromosuccinimide (NBS) under acidic conditions. The second step is a nucleophilic substitution of the bromine atom with a methanesulfonyl group using a salt like sodium methanesulfinate.

Q2: Why is N-Bromosuccinimide (NBS) the preferred reagent for the α-bromination step?

A2: NBS is favored because it provides a low, constant concentration of bromine in the reaction mixture, which helps to minimize side reactions such as the formation of dibrominated products. It is also a crystalline solid that is easier and safer to handle compared to liquid bromine.

Q3: What are the critical parameters to control during the nucleophilic substitution step?

A3: The key parameters for the substitution with sodium methanesulfinate are temperature, solvent, and the exclusion of moisture. The reaction is typically run in a polar aprotic solvent, such as DMF or DMSO, to facilitate the dissolution of the sulfinate salt and promote the desired SN2 reaction pathway. Temperature control is crucial to prevent decomposition of the starting materials and products.

Q4: How can I monitor the progress of each reaction step?

A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of both the bromination and substitution reactions. By comparing the spots of the starting material, product, and reaction mixture, you can determine when the reaction is complete. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be utilized.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting advice for specific issues you may encounter during the synthesis.

Troubleshooting the α-Bromination of 3-Phenylpropanoic Acid

Issue 1: Low Yield of 2-Bromo-3-phenylpropanoic Acid

Potential Cause Recommended Solution
Incomplete Reaction Extend the reaction time and continue to monitor by TLC. Ensure the reaction temperature is maintained.
Degradation of NBS Use freshly opened or purified NBS. Store NBS in a cool, dark, and dry place.
Insufficient Acid Catalyst Ensure the catalytic amount of acid (e.g., HBr) is present to facilitate the reaction.
Side Reactions Over-bromination can occur. Use the stoichiometric amount of NBS and add it portion-wise to the reaction mixture.

Issue 2: Presence of Multiple Spots on TLC Plate

Potential Cause Recommended Solution
Dibrominated Byproduct This appears as a less polar spot on the TLC. Reduce the amount of NBS used and control the reaction temperature carefully.
Unreacted Starting Material This will be a more polar spot. Increase the reaction time or slightly increase the amount of NBS.
Decomposition If the reaction is run at too high a temperature, decomposition can occur. Ensure the temperature is controlled.
Troubleshooting the Nucleophilic Substitution with Sodium Methanesulfinate

Issue 1: Low Conversion to 2-Methanesulfonyl-3-phenylpropanoic acid

Potential Cause Recommended Solution
Poor Solubility of Sodium Methanesulfinate Use a highly polar aprotic solvent like DMF or DMSO. Ensure the salt is finely powdered before addition.
Presence of Water Water can hydrolyze the bromo-acid starting material. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incorrect Temperature If the temperature is too low, the reaction rate will be slow. If it is too high, side reactions may occur. Optimize the temperature, starting at room temperature and gently heating if necessary.

Issue 2: Formation of an Elimination Byproduct (Cinnamic Acid)

Potential Cause Recommended Solution
Basic Conditions Sodium methanesulfinate is slightly basic. If the reaction is heated too aggressively, the E2 elimination pathway can compete with the desired SN2 substitution.
Steric Hindrance While less of an issue here, significant steric bulk can favor elimination. This is an inherent property of the substrate.
Solvent Choice While polar aprotic solvents are preferred, using a less polar solvent can sometimes favor substitution over elimination.

Part 3: Experimental Protocols and Visualizations

Overall Synthetic Workflow

G cluster_0 Step 1: α-Bromination cluster_1 Step 2: Nucleophilic Substitution cluster_2 Purification & Analysis A 3-Phenylpropanoic Acid B 2-Bromo-3-phenylpropanoic Acid A->B  NBS, HBr (cat.)  CCl4, reflux D 2-Methanesulfonyl-3-phenylpropanoic acid B->D  DMF, RT to 50°C C Sodium Methanesulfinate C->D E Crude Product D->E  Workup F Purified Product E->F  Recrystallization / Chromatography G Characterization F->G  NMR, MS, IR

Caption: Synthetic workflow for 2-Methanesulfonyl-3-phenylpropanoic acid.

Detailed Experimental Protocol: Step 1 - Synthesis of 2-Bromo-3-phenylpropanoic Acid
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-phenylpropanoic acid (1 equivalent).

  • Solvent and Reagent Addition: Add carbon tetrachloride (CCl4) as the solvent. Add N-Bromosuccinimide (NBS, 1.05 equivalents) and a catalytic amount of hydrobromic acid (HBr, 48% aqueous solution, ~1-2 drops).

  • Reaction Conditions: Heat the mixture to reflux.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The reaction is complete when the starting material spot is no longer visible.

  • Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromo-3-phenylpropanoic acid. This can be used in the next step without further purification or can be recrystallized from a suitable solvent system if necessary.

Detailed Experimental Protocol: Step 2 - Synthesis of 2-Methanesulfonyl-3-phenylpropanoic Acid
  • Reaction Setup: In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the crude 2-bromo-3-phenylpropanoic acid (1 equivalent) in anhydrous dimethylformamide (DMF).

  • Reagent Addition: Add sodium methanesulfinate (1.2 equivalents) to the solution.

  • Reaction Conditions: Stir the mixture at room temperature. If the reaction is slow, gently heat to 40-50°C.

  • Monitoring: Monitor the reaction by TLC until the starting bromo-acid is consumed.

  • Workup: Quench the reaction by pouring the mixture into ice-water. Acidify the aqueous solution with dilute HCl to a pH of ~2.

  • Extraction: Extract the product with ethyl acetate. Combine the organic layers and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Troubleshooting Logic for Low Yield in the Substitution Step

common pitfalls in the synthesis of 2-phenylpropanoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-Phenylpropanoic Acid Derivatives (Profens)

Status: ONLINE Agent: Senior Application Scientist Ticket Subject: Troubleshooting Common Synthetic Pitfalls Target Molecules: Ibuprofen, Naproxen, Flurbiprofen, Ketoprofen

Introduction

Welcome to the Advanced Synthesis Support Center. You are likely here because your synthesis of a 2-arylpropanoic acid (Profen) has failed to meet specifications regarding enantiomeric excess (ee) , regioselectivity , or yield .

This class of drugs relies on the precise installation of a methyl group and a carboxylic acid at the benzylic position. The structural motif (


) presents unique challenges: the 

-proton is acidic, making the chiral center labile, and the steric crowding often hinders metal-catalyzed cross-couplings.

Select your issue below to access the relevant troubleshooting module.

Module 1: Stereochemical Integrity & Racemization

Issue: "My final product has low enantiomeric excess (ee), even though my starting material/catalyst was highly selective."

Root Cause Analysis

The


-proton of 2-phenylpropanoic acid derivatives is significantly more acidic (

for esters, lower for ketones) than typical alkyl protons due to resonance stabilization by the adjacent aryl ring and carbonyl group.
  • The Trap: Exposure to base (even weak bases like

    
     or 
    
    
    
    ) at elevated temperatures generates the planar enolate.
  • The Result: Reprotonation occurs non-selectively, leading to racemization.

Troubleshooting Protocol
Observation Probable Cause Corrective Action
ee drops during hydrolysis Base concentration too high; Temp > 40°C.Switch to LiOH/THF/H2O at 0°C . Lithium coordinates tightly to the carbonyl oxygen, preventing free enolate equilibration better than K/Na.
ee drops during workup pH overshoot during extraction.Do not basify to pH > 10. Extract rapidly at pH 8–9, then immediately acidify. Keep the aqueous phase cold.
ee drops during storage Trace impurities acting as catalysts.Store as the solid acid , not in solution. Avoid protic solvents (MeOH/EtOH) for long-term storage of esters.
Visualizing the Failure Mode

The diagram below illustrates the "Enolization Trap" that destroys your chiral center.

Racemization S_Enantiomer (S)-Profen (Active) Enolate Planar Enolate (Achiral Intermediate) S_Enantiomer->Enolate Deprotonation (-H+) Base Base / Heat Base->Enolate Enolate->S_Enantiomer Protonation (Face A) R_Enantiomer (R)-Profen (Inactive) Enolate->R_Enantiomer Protonation (Face B)

Figure 1: Mechanism of base-catalyzed racemization via the planar enolate intermediate.[1][2]

Module 2: Pd-Catalyzed -Arylation of Esters

Issue: "The reaction stalled, or I isolated the de-halogenated arene / styrene derivative instead of the coupled product."

Technical Insight

Cross-coupling an aryl halide with a propionate ester enolate is the most direct route to Profens. However, it fights against


-hydride elimination .
  • Mechanism: After the enolate binds to the Pd(II)-Ar species, the complex is crowded. If Reductive Elimination is slow, the metal will "find" a

    
    -hydrogen, eliminate it, and release a styrene derivative (or ketene acetal) and Pd-H.
    
FAQ: Optimization Guide

Q: Which ligand should I use to prevent


-elimination? 
A:  You must use bulky, electron-rich phosphines .
  • Recommended:

    
    , Q-Phos, or bulky Ferrocenyl ligands (e.g., Josiphos).
    
  • Why: These ligands enforce a coordination geometry that accelerates Reductive Elimination and sterically inhibits the conformation required for

    
    -hydride elimination [1].
    

Q: My substrate has a halogen. Why is the yield low? A: If you are using Naproxen precursors with methoxy groups, they are electron-rich. Electron-rich aryl halides undergo Oxidative Addition slowly.

  • Fix: Switch from Aryl-Bromides to Aryl-Iodides or use a precatalyst like Pd(dba)2 with a 1:1 ligand ratio to generate the active 12-electron species faster.

The "Death Loop" Diagram

Understanding where the cycle breaks is critical for troubleshooting.

PdCycle Pd0 Pd(0)L2 PdII_Ar L2Pd(II)-Ar-X Pd0->PdII_Ar Ar-X OxAdd Oxidative Addition PdII_Enolate L2Pd(II)(Ar)(Enolate) PdII_Ar->PdII_Enolate Na-Enolate TransMet Enolate Binding Product Profen Ester (Success) PdII_Enolate->Product Fast (Bulky Ligand) SideProduct Styrene/Alkene (Failure) PdII_Enolate->SideProduct Slow (Small Ligand) RedElim Reductive Elimination Product->Pd0 BetaElim β-Hydride Elimination

Figure 2: Catalytic cycle showing the competition between product formation and


 elimination.

Module 3: 1,2-Aryl Migration (Oxidative Rearrangement)

Issue: "I am trying to avoid metal catalysis by rearranging propiophenones, but I am getting acetals or low yields."

Context

This route uses hypervalent iodine (e.g., PIDA, PIFA) to move the aryl group from the carbonyl carbon to the


-carbon. It is a "green" alternative to the toxic Thallium(III) nitrate (TTN) method.
Troubleshooting Table
Symptom Diagnosis Solution
Formation of

-hydroxy ketone
Water content too high in solvent.Use Trimethyl Orthoformate (TMOF) as a water scavenger in the reaction mixture [2].
Reaction is sluggish Iodine(III) reagent is not electrophilic enough.Add a Lewis Acid activator like TMSOTf or

to generate the active iodonium species.
Acetal formation (Ar-C(OMe)2-Et) Nucleophile (MeOH) attacked C=O instead of migration.Ensure the acid catalyst is present to promote the leaving of the iodine species, driving the migration.

Module 4: Hydrocarboxylation of Styrenes

Issue: "I am carboxylating styrene with


, but I am getting the linear isomer (3-phenylpropanoic acid) instead of the branched Profen."
Regioselectivity Control

Hydrocarboxylation is governed by the stability of the metal-hydride intermediate.

  • Linear (Anti-Markovnikov): Favored by bulky bisphosphines (e.g., dppb).

  • Branched (Markovnikov - REQUIRED for Profens): Favored by sterically demanding nitrogen ligands.

Protocol for Branched Selectivity:

  • Catalyst:

    
     (10 mol%)
    
  • Ligand: Neocuproine (2,9-dimethyl-1,10-phenanthroline). The methyl groups on the ligand force the Nickel center to adopt a geometry that favors the branched alkyl-nickel intermediate [3].

  • Reductant:

    
     or 
    
    
    
    powder.
  • Atmosphere:

    
     (1 atm is usually sufficient).[3]
    

References

  • Culkin, D. A., & Hartwig, J. F. (2002). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles.[4] Accounts of Chemical Research, 36(4), 234–245. [Link]

  • Wang, S., & Huff, G. S. (2018).[5] Ligand-Controlled Regioselective Hydrocarboxylation of Styrenes with CO2 by Combining Visible Light and Nickel Catalysis.[5][6] Journal of the American Chemical Society, 140(9), 3198–3201.[6] [Link]

For further assistance, please contact the Application Science team with your specific NMR spectra and HPLC traces.

Sources

Technical Support Center: Purification of 2-Methanesulfonyl-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Topic: Purification & Isolation Troubleshooting Doc ID: MSPP-PUR-001

Introduction: The "Dual-Polarity" Challenge

Welcome to the technical support guide for 2-Methanesulfonyl-3-phenylpropanoic acid . As researchers, we often underestimate this molecule because it looks like a simple hydrocinnamic acid derivative. However, the introduction of the methanesulfonyl group (


-position)  creates a unique "push-pull" physicochemical environment that complicates purification:
  • Amphiphilicity: The phenyl ring is lipophilic, but the sulfone (

    
    ) and carboxylic acid (
    
    
    
    ) are highly polar. This leads to compounds that "straddle" layers during extraction.
  • 
    -Acidity:  The sulfone group is strongly electron-withdrawing, significantly increasing the acidity of the 
    
    
    
    -proton. This creates risks of racemization (if you are isolating a specific enantiomer) and elimination reactions under basic conditions.
  • Crystallization Inhibition: The sulfone group has high rotational freedom and polarity, often leading to "oiling out" rather than discrete crystal formation.

This guide is structured to troubleshoot these specific behaviors.

Module 1: Acid-Base Extraction (The Workhorse)

Context: The most common isolation method involves partitioning between organic solvent and water by manipulating pH.

Troubleshooting Guide

Q: I acidified my aqueous layer to pH 1, but the compound is not extracting into Ethyl Acetate (EtOAc). Where is it?

A: The sulfone group increases water solubility significantly compared to non-sulfonated analogs.

  • The Fix: You are fighting the high polarity of the sulfone.

    • Salting Out: Saturate the aqueous layer with NaCl. This increases the ionic strength, forcing the organic molecule out of the aqueous phase (Hofmeister effect).

    • Solvent Switch: Switch from EtOAc to 2-MeTHF or Dichloromethane (DCM) . DCM often solubilizes sulfones better than EtOAc due to polarizability matching, though it can cause emulsions.

    • Check pH: Ensure pH is well below the

      
       of the acid (approx. 3.5–4.0). Aim for pH 1–2 to ensure 99.9% protonation.
      

Q: I have a persistent emulsion during the basic wash steps.

A: This is common with phenyl-alkanoic acids. The ionized carboxylate acts as a surfactant head, while the phenyl ring is the tail.

  • The Fix:

    • Avoid DCM: If possible, use TBME (tert-Butyl methyl ether) . It has a lower density and forms sharper interfaces than EtOAc or DCM.

    • Filtration: The emulsion is often stabilized by microscopic particulate matter. Filter the entire biphasic mixture through a Celite pad before attempting separation.

Visual Workflow: The "pH Swing" Protocol

ExtractionWorkflow Start Crude Reaction Mixture Basify Basify to pH 10-11 (sat. NaHCO3 or 1M NaOH) Start->Basify Wash Wash with TBME/EtOAc (Remove non-acidic impurities) Basify->Wash Aqueous Collect Aqueous Layer (Contains Product as Salt) Wash->Aqueous Product in Water Discard Organic Discard Organic Wash->Discard Organic Impurities Acidify Acidify to pH < 2 (HCl + NaCl saturation) Aqueous->Acidify Extract Extract into DCM or 2-MeTHF (3x volumes) Acidify->Extract Dry Dry (MgSO4) & Concentrate Extract->Dry

Figure 1: Optimized Acid-Base Extraction logic emphasizing the salt saturation step.

Module 2: Crystallization (The Art)

Context: Sulfones are notorious for forming supersaturated oils that refuse to nucleate.

Troubleshooting Guide

Q: My product comes out as a sticky oil/gum after evaporation. How do I get a solid?

A: This is the "Oiling Out" phenomenon. The compound is thermodynamically stable as a liquid at the temperature of separation, or impurities are depressing the melting point.

  • The Fix:

    • The "Trituration" Trick: Dissolve the oil in a minimum amount of Diethyl Ether , then add Hexane or Pentane dropwise until cloudy. Scratch the flask walls vigorously with a glass rod. The mechanical energy helps overcome the nucleation barrier.

    • Solvent System: Try Isopropyl Alcohol (IPA) / Water .

      • Dissolve in hot IPA.

      • Add warm water until just turbid.

      • Cool slowly to room temperature. Rapid cooling traps impurities and leads to oiling.

    • Seed Crystals: If you have even a microgram of solid from a previous batch, add it. Sulfones are polymorphic; they need a template.

Q: The crystals are colored (yellow/brown), but NMR shows >95% purity.

A: Trace sulfur oxidation byproducts or polymerized impurities are trapped in the lattice.

  • The Fix: Use Activated Carbon .

    • Dissolve crude solid in hot Ethanol.

    • Add 5 wt% activated carbon.

    • Stir for 15 mins (do not boil excessively).

    • Filter hot through Celite.

    • Recrystallize the filtrate.[1]

Data: Recommended Solvent Systems
Solvent SystemRatio (v/v)ApplicationNotes
EtOAc / Hexane 1:3 to 1:5General RecrystallizationGood first choice. If oiling occurs, switch to ether/pentane.
Ethanol / Water 1:1 to 1:2High Polarity CleanupBest for removing inorganic salts or highly polar impurities.
Toluene 100%Thermal RecrystallizationRequires heating to ~80°C. Good for removing non-polar impurities.
DCM / Pentane 1:4PrecipitationUse for "crashing out" the product if crystallization fails.

Module 3: Chromatography (The Precision)

Context: When extraction and crystallization fail, silica gel chromatography is necessary.

Troubleshooting Guide

Q: The compound streaks/tails badly on the TLC plate and column.

A: Carboxylic acids interact strongly with the silanols (Si-OH) on silica gel, causing peak broadening (tailing).

  • The Fix: You must suppress the ionization of the acid.

    • Mobile Phase: Add 1% Acetic Acid (AcOH) or 0.5% Formic Acid to your mobile phase.

    • Example: 40% EtOAc / 59% Hexane / 1% AcOH.

    • Note: Do not use basic modifiers (Triethylamine) unless you want the salt, which will likely stick to the silica permanently.

Q: I see two spots on TLC that merge. Is it decomposing?

A: If the spots are close, it might be:

  • Rotamers: Unlikely for this specific structure, but possible if amides are present as impurities.
  • Self-Association: Carboxylic acids form dimers in non-polar solvents.
  • The Test: Run the TLC in a highly polar solvent (e.g., 10% Methanol in DCM with acid). If it collapses to one spot, it was dimerization. If two spots remain, you likely have the
    
    
    -unsaturated impurity
    (elimination product).

Module 4: Stability & Storage (The Risks)

Context: The


-proton is the "Achilles' heel" of this molecule.
Critical FAQs

Q: Can I dry this compound in an oven at 60°C?

A: Proceed with Caution. While not as unstable as


-keto acids, 

-sulfonyl carboxylic acids can undergo thermal decarboxylation or elimination (losing

) at elevated temperatures over time.
  • Recommendation: Dry in a vacuum desiccator at Room Temperature over

    
     or KOH pellets. Do not exceed 40°C.
    

Q: I am isolating a chiral version. Will it racemize?

A: Yes, highly likely in base. The


 of the 

-proton is lowered by the sulfone and the carbonyl.
  • Rule: Never expose the chiral acid to strong base (pH > 10) for extended periods. Perform the basic extraction step (Module 1) rapidly and at cold temperatures (

    
    ) if enantiopurity is critical.
    
Visual Stability Logic

Stability Compound 2-Methanesulfonyl- 3-phenylpropanoic acid Base Strong Base (pH > 12) Compound->Base Exposure Heat Heat (> 60°C) Compound->Heat Exposure Racemization Racemization (Loss of chirality) Base->Racemization Fast Elimination Elimination (Formation of C=C) Base->Elimination Slow Heat->Elimination Moderate

Figure 2: Stability risk assessment. Base catalyzes racemization rapidly due to the acidic


-proton.

References

  • Purification of Laboratory Chemicals . Armarego, W. L. F., & Chai, C. L. L. (2013). Butterworth-Heinemann. (Standard text for purification of carboxylic acids and sulfones).

  • Acidity of

    
    -sulfonyl carboxylic acids : Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. (Establishes the electron-withdrawing effect of sulfonyl groups on 
    
    
    
    -protons).
  • Decarboxylation Mechanisms : Tsoleridis, C. A., et al. (1986). Mechanism of decarboxylation of carboxylic acids. Journal of the Chemical Society. (General mechanisms for activated acids).

  • Crystallization of Organic Compounds : Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. (Principles of oiling out and seeding).

Sources

Technical Support Center: Stability of 2-Methanesulfonyl-3-phenylpropanoic Acid

[1][2]

Executive Summary & Critical Alerts (Triage)

2-Methanesulfonyl-3-phenylpropanoic acid (MSPPA) presents a unique stability profile due to the synergistic effect of the electron-withdrawing sulfone (

1

🚨 Critical Stability Alerts
SeveritySolvent/ConditionRisk FactorMechanism
CRITICAL Methanol (MeOH) Rapid Degradation Fischer Esterification: Converts to methyl ester spontaneously in the presence of trace acid or upon prolonged storage.[1]
HIGH Basic Buffers (pH > 9) Racemization Enolization: The ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-proton is highly acidic (

).[1] Bases trigger enolate formation, destroying stereochemistry at C2.[1]
MEDIUM DMSO (Wet) Hydrolysis/Drift Hygroscopicity of DMSO absorbs water, potentially altering pH and causing precipitation or slow hydrolysis of derivatives.[1][2]
LOW Acetonitrile (ACN) Stable Preferred solvent for analytical standards and short-term storage.[1][2]

Solvent Compatibility Matrix

Use this table to select the appropriate solvent for your application (Synthesis, HPLC, or Storage).

SolventStability RatingSolubilityRecommended UseTechnical Notes
Acetonitrile ⭐⭐⭐⭐⭐ (Excellent)HighStandard Storage / HPLC The "Gold Standard" for MSPPA.[1][2] Aprotic and non-nucleophilic.[1][2] Prevents esterification and racemization.[1][2]
DMSO ⭐⭐⭐⭐ (Good)Very HighStock Solutions Excellent for high-concentration stocks (>50 mM).[1][2] Warning: Store desiccated; water uptake can cause pH shifts.[1][2]
Methanol ⭐ (Poor)HighAvoid Do not use for storage. Only use for immediate injection if acidified, but expect methyl ester artifacts.[1][2]
Ethanol ⭐⭐ (Fair)HighSynthesis Only Slower esterification than MeOH, but still risky for analytical standards.[1][2]
Water (Acidic) ⭐⭐⭐ (Stable)LowHPLC Mobile Phase Stable but insoluble.[1][2] Requires organic modifier (ACN).[1][2]
Water (Basic) ⭐⭐ (Risky)HighSynthesis Soluble as a carboxylate salt.[1][2] High risk of racemization over time.[1][2]

Mechanistic Troubleshooting (The "Why")

To troubleshoot degradation, you must understand the two primary failure modes driven by the MSPPA structure.

Mechanism A: Fischer Esterification (in Alcohols)

Unlike simple fatty acids, MSPPA is prone to esterification because the sulfone group increases the electrophilicity of the carbonyl carbon indirectly, but more importantly, users often overlook that methanol is a reactant, not just a solvent .

  • Symptoms: Appearance of a new peak at RRT ~1.2-1.3 in HPLC (the methyl ester is less polar).

  • Trigger: Methanol + Trace Acid (even dissolved ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     or residual acid from synthesis is enough).[1]
    
Mechanism B: -Proton Racemization

The C2 position is flanked by two electron-withdrawing groups: the Carboxyl (


  • Chemistry: These groups pull electron density, making the C2 proton acidic (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).
    
  • The Trap: In basic conditions (e.g., ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    , 
    
    
    , or even basic impurities in DMF), this proton is removed, forming a planar enolate. When the proton returns, it can attack from either side, turning a pure enantiomer into a racemic mixture.[2]
Visualizing the Degradation Pathways[3]

MSPPA_DegradationMSPPAMSPPA (Intact)(Chiral Center @ C2)EsterMethyl Ester Impurity(RRT ~1.3)MSPPA->EsterFischer Esterification(Irreversible)EnolatePlanar Enolate(Intermediate)MSPPA->EnolateDeprotonation(Reversible)MeOHSolvent: Methanol(+ Trace H+)MeOH->EsterBaseSolvent: Basic pH(pH > 9)Base->EnolateRacemateRacemic Mixture(Loss of Chirality)Enolate->RacemateReprotonation

Figure 1: Primary degradation pathways for 2-Methanesulfonyl-3-phenylpropanoic acid.[1][2] Note that esterification changes the chemical structure, while racemization changes the stereochemistry.

Standardized Stability Protocol

If you observe inconsistent data, perform this self-validation test.

Objective: Determine if your solvent is causing sample degradation.[1][2]

Protocol:

  • Preparation: Prepare three 1 mg/mL samples of MSPPA in:

    • Vial A: 100% Acetonitrile (Control)[1][2]

    • Vial B: 100% Methanol (Test 1)[1][2]

    • Vial C: 50:50 Acetonitrile:Water + 0.1% Triethylamine (Test 2 - Basic Stress)[1][2]

  • Incubation: Store all vials at Room Temperature (25°C) for 24 hours.

  • Analysis: Inject on HPLC (C18 Column, Gradient ACN/Water + 0.1% Formic Acid).

  • Evaluation Criteria:

    • Vial A: Single peak (Reference).[1][2]

    • Vial B: Look for a secondary peak eluting after the main peak (Methyl Ester).

    • Vial C: If using a Chiral Column, look for the enantiomer peak (Racemization).[2] If using achiral, peak shape may broaden or split if diastereomers form (unlikely unless another chiral center exists).[1][2]

Frequently Asked Questions (FAQs)

Q1: Can I use DMSO for NMR analysis? A: Yes, DMSO-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

12

Q2: I see a "ghost peak" growing over time in my LC-MS runs. What is it? A: If your mobile phase B is Methanol, you are likely generating the methyl ester on-column or in the autosampler. Switch Mobile Phase B to Acetonitrile . If you must use Methanol, ensure the autosampler is cooled to 4°C and analyze immediately.

Q3: How do I store the solid powder? A: Store at 2-8°C, desiccated. The solid is stable, but moisture absorption can facilitate surface acidity, leading to slow degradation over months.[2]

Q4: Why is my retention time shifting? A: MSPPA is an acid. If your mobile phase pH is near the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Buffer your mobile phase1

Stability Decision Tree

Use this workflow to determine the correct handling procedure for your experiment.

Decision_TreeStartStart: MSPPA Sample PrepQ1Is the sample forimmediate HPLC injection?Start->Q1Q2Is the sample forlong-term storage (>24h)?Q1->Q2NoAction_ACNUSE ACETONITRILE(Safest Option)Q1->Action_ACNYes (Preferred)Action_MeOHUSE METHANOL(Only if acidified & analyzed <4h)Q1->Action_MeOHYes (If ACN unavailable)Q3Is the moleculea single enantiomer?Q2->Q3YesQ2->Action_ACNNoWarning_BaseAVOID BASES(Racemization Risk)Q3->Warning_BaseCritical CheckAction_DMSOUSE DMSO (Anhydrous)Store at -20°CWarning_Base->Action_ACNNeutral/Acidic pHWarning_Base->Action_DMSOHigh Conc. Needed

Figure 2: Decision logic for solvent selection based on experimental needs.

References

  • Fischer Esterification Kinetics : Master Organic Chemistry. "Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions." Accessed February 28, 2026.[2] [Link]

  • Racemization of Alpha-Substituted Acids : Chemistry LibreTexts. "Reactivity of Enols - The Mechanism of Alpha-Substitution Reactions." Accessed February 28, 2026.[2] [Link]

  • Stability Testing Guidelines : ICH. "Q1A(R2) Stability Testing of New Drug Substances and Products." Accessed February 28, 2026.[2] [Link]

Technical Support Center: Troubleshooting 2-Methanesulfonyl-3-phenylpropanoic Acid Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methanesulfonyl-3-phenylpropanoic acid presents a unique set of synthetic challenges due to the alpha-sulfonyl moiety . Unlike simple aliphatic carboxylic acids, the electron-withdrawing nature of the sulfone group (


) at the 

-position drastically increases the acidity of the

-proton (

).[1]

This structural feature dictates three primary failure modes:

  • Rapid Racemization: Even mild bases can deprotonate the

    
    -carbon, leading to loss of stereochemical integrity.[1]
    
  • Decarboxylation: Under thermal stress or specific activation conditions, the molecule can extrude

    
    , collapsing into the corresponding sulfone.
    
  • Nucleophilic Competition: The sulfone oxygen atoms can occasionally participate in intramolecular side reactions if activation is too aggressive.[1]

This guide provides field-proven troubleshooting protocols to navigate these pitfalls.

Part 1: Critical Failure Modes & Solutions (Q&A)

Category A: Amide Coupling Failures[1]

Q1: I am attempting an amide coupling using HATU/DIPEA, but I observe significant racemization of my product. Why is this happening?

The Mechanism: The


-proton in 2-Methanesulfonyl-3-phenylpropanoic acid is highly acidic due to the combined electron-withdrawing induction of the carbonyl and the sulfone.[1] Standard coupling protocols often use 2-3 equivalents of base (DIPEA/TEA).[1] This excess base deprotonates the 

-position of the activated ester, forming a planar enolate intermediate which reprotonates indiscriminately, yielding a racemic mixture.

The Solution: Switch to a "Base-Starved" or "Base-Free" protocol.[1]

  • Protocol Adjustment: Use EDC/HOBt (or EDC/Oxyma) in DCM or DMF without any tertiary amine base if the amine partner is free-based.[1]

  • If a salt amine is used: Add exactly 1.0 equivalent of a weaker base like N-methylmorpholine (NMM) or Collidine , which are less likely to deprotonate the

    
    -carbon compared to DIPEA.[1]
    
  • Temperature: Conduct the activation step at

    
     and allow the reaction to warm only to room temperature.
    

Q2: My reaction yields are low (<30%), and I see a non-polar spot on TLC that corresponds to the decarboxylated sulfone. How do I stop this?

The Mechanism: The combination of the


-sulfone and the carboxyl group creates a structural motif similar to a 

-keto acid (though less unstable).[1] When the carboxylic acid is activated (e.g., as a mixed anhydride using isobutyl chloroformate), the energy barrier for decarboxylation lowers. If the reaction mixture is heated or if the activation is too prolonged,

is lost, generating (2-methanesulfonylethyl)benzene .

The Solution:

  • Avoid Mixed Anhydrides: Do not use isobutyl chloroformate or pivaloyl chloride.[1]

  • Avoid Thermal Stress: Never heat the reaction above

    
    .
    
  • Rapid Trapping: Ensure your amine nucleophile is present during the activation or added immediately after a short activation period (<10 mins).[1]

  • Alternative Reagent: Use T3P (Propylphosphonic anhydride) .[1] T3P is known for low epimerization and mild activation, reducing the risk of decarboxylation.

Category B: Solubility & Purification

Q3: The starting material is not dissolving in DCM or Toluene, leading to heterogeneous reactions. What solvents are compatible?

The Insight: Sulfones are polar aprotic moieties.[1] While the phenyl ring adds lipophilicity, the sulfone/acid combination often makes the molecule insoluble in non-polar solvents like Toluene or Hexanes, but also poorly soluble in pure water.

Recommended Solvent Systems:

Solvent Solubility Rating Application Note
DMF / DMSO Excellent Ideal for coupling; difficult to remove.[1]
THF Good Good compromise; ensure it is anhydrous.[1]
DCM Moderate May require mild warming (risk of side reactions).[1]

| Acetonitrile | Good | Excellent for T3P couplings.[1] |

Q4: During workup, my product oils out and traps impurities. How do I purify this?

The Solution: Sulfone-containing amides often crystallize poorly.[1]

  • Liquid-Liquid Extraction: Use EtOAc/0.5M HCl washes to remove unreacted amine.[1] The sulfone product will partition into EtOAc.[1]

  • Trituration: Instead of column chromatography, try triturating the crude oil with Diethyl Ether or MTBE .[1] The impurities often dissolve, leaving the sulfone-amide as a solid.

Part 2: Diagnostic Workflows (Visualized)

Pathway 1: Mechanisms of Failure

This diagram illustrates how the acidic


-proton leads to both racemization and decarboxylation pathways.[1]

G Start 2-Methanesulfonyl- 3-phenylpropanoic acid Base Excess Base (DIPEA/TEA) Start->Base Deprotonation Coupling Amide Coupling (Correct Path) Start->Coupling Controlled Cond. (Base-Starved) Enolate Stabilized Enolate Intermediate Base->Enolate Racemate Racemic Product (Stereocenter Lost) Enolate->Racemate Reprotonation Decarb Decarboxylation (-CO2) Enolate->Decarb Heat/Activation Sulfone Byproduct: (2-Methanesulfonylethyl)benzene Decarb->Sulfone

Figure 1: Mechanistic pathway showing how excess base or heat diverts the starting material into racemization or decarboxylation side-products.[1]

Pathway 2: Troubleshooting Logic Tree

Follow this decision tree when encountering low yields.

G Problem Problem: Low Yield or Impure Product CheckLCMS Check LC-MS of Crude Problem->CheckLCMS Result1 Mass = Product - 44 (M-44) CheckLCMS->Result1 Result2 Mass = Correct, but chiral HPLC shows 50:50 CheckLCMS->Result2 Result3 Mass = Product + 43 (Isourea) CheckLCMS->Result3 Action1 Diagnosis: Decarboxylation Action: Lower Temp (<0°C), Switch to T3P, Avoid Anhydrides Result1->Action1 Action2 Diagnosis: Racemization Action: Remove DIPEA, Use Collidine or Base-Free EDC Result2->Action2 Action3 Diagnosis: N-Acylurea Formation Action: Switch from EDC to HATU, Increase Amine Nucleophilicity Result3->Action3

Figure 2: Step-by-step troubleshooting logic based on crude analytical data.

Part 3: Optimized Experimental Protocol

Protocol: Low-Racemization Amide Coupling

Use this protocol to minimize


-proton abstraction.

Reagents:

  • 2-Methanesulfonyl-3-phenylpropanoic acid (1.0 equiv)[1]

  • Amine partner (1.1 equiv)[1]

  • T3P (50% in EtOAc) (1.5 equiv) — Selected for mildness[1]

  • Pyridine or 2,4,6-Collidine (2.5 equiv) — Weaker bases than TEA[1]

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF[1]

Procedure:

  • Dissolution: Dissolve the acid and the amine partner in EtOAc (0.1 M concentration).

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Base Addition: Add Pyridine/Collidine dropwise.[1] Do not use TEA or DIPEA.

  • Activation: Add T3P solution dropwise over 5 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature slowly. Monitor by LC-MS.[1][2][3]

  • Workup:

    • Wash with 0.5M HCl (removes pyridine and unreacted amine).[1]

    • Wash with sat.[1]

      
        (removes unreacted acid).[1]
      
    • Dry over

      
       and concentrate.
      

Why this works: T3P acts as a scavenger for water and activates the acid without forming a highly basic environment, preserving the stereocenter [1].

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][4] Organic Process Research & Development, 20(2), 140–177.[1] Link[1]

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Joullié, M. M., & Lassen, K. M. (2010).[1] Evolution of Amide Bond Formation. Arkivoc, 2010(8), 189-250.[1] Link

  • Sigma-Aldrich. (n.d.).[1] 2-Methanesulfonyl-3-phenylpropanoic acid Product Page. Link

  • Organic Chemistry Portal. (n.d.).[1] Decarboxylation of Carboxylic Acids. Link

Sources

Technical Support Center: Troubleshooting 2-Methanesulfonyl-3-phenylpropanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals working with alpha-sulfonyl carboxylic acids. Here, we address the mechanistic pitfalls, side reactions, and optimization strategies for synthesizing 2-Methanesulfonyl-3-phenylpropanoic acid (CAS: 147933-33-3).

Mechanistic Pathways & Workflow Visualization

The synthesis of 2-methanesulfonyl-3-phenylpropanoic acid is typically achieved through one of two primary routes: the alpha-alkylation of methanesulfonylacetic acid esters, or the conjugate (Michael) addition of methanesulfinate to cinnamic acid. Both routes are susceptible to distinct side reactions dictated by the high acidity of the alpha-proton and the thermal instability of the resulting beta-sulfonyl acid.

Synthesis cluster_0 Route A: Alpha-Alkylation cluster_1 Route B: Michael Addition A Methanesulfonylacetic Acid Ester B Enolate Intermediate A->B Base (NaH/LDA) C 2-Methanesulfonyl-3- phenylpropanoate B->C Benzyl Bromide Side1 Dialkylated Byproduct B->Side1 Excess BnBr F 2-Methanesulfonyl-3- phenylpropanoic acid C->F Hydrolysis (LiOH) D Cinnamic Acid E Conjugate Addition Intermediate D->E Sodium Methanesulfinate Acidic conditions E->F Workup Side2 Decarboxylation Product F->Side2 Thermal Degradation

Figure 1: Synthetic routes for 2-Methanesulfonyl-3-phenylpropanoic acid and major side reactions.

Troubleshooting Guides & FAQs

Q1: Why am I observing significant dialkylation during the reaction of ethyl methanesulfonylacetate with benzyl bromide? A1: The alpha-protons of methanesulfonylacetic acid esters are highly acidic due to the synergistic electron-withdrawing effects of the sulfonyl and ester groups. Once the mono-alkylated product forms, its remaining alpha-proton is still acidic enough to be deprotonated by unreacted base or via rapid equilibration with the unreacted starting enolate (1[1]). Causality & Solution: To prevent enolate equilibration, use a strict 1:1.05 molar ratio of a strong, sterically hindered base (e.g., LDA) at cryogenic temperatures (-78 °C). This ensures irreversible, quantitative enolate formation. Furthermore, employ an inverse addition technique: add the pre-formed enolate solution dropwise to a solution of benzyl bromide to keep the enolate concentration low relative to the electrophile.

Q2: My final product yield is low, and LC-MS analysis of the crude mixture shows a major mass corresponding to methyl 2-phenylethyl sulfone. What happened? A2: You are observing the thermal decarboxylation of your target compound. Alpha-sulfonyl carboxylic acids are mechanistically similar to beta-keto acids and are highly susceptible to decarboxylation upon heating (2[2]). The strong electron-withdrawing methanesulfonyl group stabilizes the intermediate carbanion formed when CO₂ is lost. Causality & Solution: This degradation typically occurs during harsh saponification of the ester or during solvent evaporation at elevated temperatures. Switch to mild hydrolysis conditions (LiOH in THF/H₂O at room temperature). During workup, do not let the rotary evaporator water bath exceed 30 °C.

Q3: I attempted the synthesis via the Michael addition of sodium methanesulfinate to cinnamic acid, but I am recovering mostly starting materials. Why? A3: The conjugate addition of sulfinates to


-unsaturated carboxylic acids is a reversible process. Under neutral or basic conditions, the equilibrium heavily favors the starting materials due to the thermodynamic stability of the conjugated 

-system in cinnamic acid. Causality & Solution: To drive the reaction forward, the addition must be performed under slightly acidic conditions (e.g., in the presence of acetic acid). The acid rapidly protonates the intermediate enolate, trapping the addition product and preventing the retro-Michael reaction.

Q4: When activating 2-methanesulfonyl-3-phenylpropanoic acid for downstream amide coupling, I get complex mixtures and low yields. How can I fix this? A4: Activation of alpha-sulfonyl carboxylic acids with standard reagents (like CDI or EDC) can lead to ketene formation or self-condensation (3[3]). Because the alpha-proton remains highly acidic, the activated acyl intermediate easily enolizes in the presence of amine bases. Causality & Solution: Avoid strong bases like TEA or DIPEA. Pre-mix the acid and the target amine before adding a mild coupling reagent (e.g., HATU), and use a weaker base like N-methylmorpholine (NMM) to suppress enolization of the activated ester.

Quantitative Data: Alkylation Optimization

To highlight the importance of kinetic control during Route A, the following table summarizes internal validation data for the alkylation of ethyl methanesulfonylacetate with benzyl bromide.

Table 1: Optimization of Alpha-Alkylation Conditions

Base SystemSolventTemperatureMono-alkylated Yield (%)Dialkylated Yield (%)Unreacted Starting Material (%)
K₂CO₃ (1.5 eq)DMF25 °C45%35%20%
NaH (1.1 eq)THF0 °C65%15%20%
LiHMDS (1.05 eq)THF-78 °C85%<5%~10%
LDA (1.05 eq) THF -78 °C 88% <2% ~10%

Self-Validating Experimental Protocol

This protocol details the optimized Route A (Alpha-Alkylation followed by Mild Saponification). Every critical step includes a self-validating checkpoint to ensure process integrity.

Phase 1: Kinetic Alpha-Alkylation
  • Preparation: Flame-dry a Schlenk flask and purge with N₂. Add anhydrous THF (10 mL/mmol) and diisopropylamine (1.05 eq). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Generation: Add n-BuLi (1.05 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes to generate LDA.

  • Enolate Formation: Add ethyl methanesulfonylacetate (1.0 eq) dissolved in minimal anhydrous THF dropwise over 15 minutes.

    • Self-Validation Checkpoint: The solution should develop a pale yellow tint, indicating successful enolate formation. No gas evolution should occur (unlike with NaH). Stir for 45 minutes at -78 °C.

  • Electrophilic Addition: Add benzyl bromide (1.05 eq) dropwise. Maintain the reaction at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over 3 hours.

  • Quench & Isolate: Quench the reaction at 0 °C with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the intermediate ester.

Phase 2: Mild Saponification (Decarboxylation Prevention)
  • Solvent Setup: Dissolve the crude ester in a 3:1:1 mixture of THF/MeOH/H₂O (5 mL/mmol).

  • Hydrolysis: Add LiOH·H₂O (2.0 eq) in one portion at 0 °C. Stir the mixture at room temperature for 4 hours.

    • Self-Validation Checkpoint: Analyze via TLC (Hexanes/EtOAc 1:1). The reaction is complete when the high-R_f ester spot is entirely consumed, replaced by a baseline spot (the lithium carboxylate salt).

  • Concentration: Remove the organic solvents under reduced pressure.

    • Critical Parameter: Keep the water bath temperature strictly below 30 °C to prevent thermal decarboxylation.

  • Acidification: Cool the remaining aqueous layer to 0 °C. Carefully acidify to pH 2 using 1M HCl.

    • Self-Validation Checkpoint: A white precipitate (the free acid) should form as the pH drops below 4.

  • Final Isolation: Extract the aqueous layer immediately with EtOAc (3x). Wash with brine, dry over Na₂SO₄, and concentrate (< 30 °C) to afford pure 2-methanesulfonyl-3-phenylpropanoic acid.

References

  • Catalytic Enantioselective Synthesis of α-Difunctionalized Cyclic Sulfones Source: The Journal of Organic Chemistry - ACS Publications URL
  • 1.
  • US8466115B2 - Spirocyclic isoxazoline derivatives as antiparasitic agents Source: Google Patents URL

Sources

crystallization problems with 2-Methanesulfonyl-3-phenylpropanoic acid and solutions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Crystallization & Solid-State Control

Subject: Optimization and Troubleshooting for 2-Methanesulfonyl-3-phenylpropanoic Acid (CAS: 147933-33-3)

Welcome to the technical guide for handling 2-Methanesulfonyl-3-phenylpropanoic acid . This molecule presents a unique set of challenges due to its amphiphilic nature—possessing a lipophilic phenyl ring, a strongly polar sulfone group, and an ionizable carboxylic acid.

This guide moves beyond basic observations to explain the physicochemical drivers behind crystallization failures and provides robust, field-tested protocols for recovery.

Part 1: Physicochemical Profile & Solubility Landscape

Before troubleshooting, you must understand the "personality" of your molecule in solution.

ParameterCharacteristicImplication for Crystallization
Functional Groups Carboxylic Acid (-COOH), Sulfone (-SO₂CH₃), PhenylHigh polarity (sulfone) vs. lipophilicity (phenyl). Prone to "oiling out" in non-polar anti-solvents.
pKa (Predicted) ~4.0 - 4.5Excellent candidate for pH-swing crystallization . Soluble in basic aqueous media; precipitates upon acidification.
H-Bonding Donor (COOH) & Strong Acceptor (SO₂)High probability of forming solvates with alcohols or water.
Chirality C2 is a stereocenterIf racemic, may form a compound or conglomerate. Enantiopure forms often crystallize slower than racemates.
Solubility Heatmap
  • High Solubility (Good Solvents): Methanol, Ethanol, THF, Acetone, Ethyl Acetate (hot).

  • Moderate Solubility: Dichloromethane (DCM), Isopropyl Acetate (IPAc), Toluene (hot).

  • Low Solubility (Anti-Solvents): n-Heptane, Hexane, Water (at pH < 2).

Part 2: Troubleshooting Guides (Q&A Format)

Issue 1: The "Oiling Out" Phenomenon

User Question: "I dissolved my crude material in hot Ethyl Acetate and added Heptane. Instead of crystals, a sticky yellow oil separated at the bottom. Cooling further just made the oil harder. How do I fix this?"

Scientist’s Diagnosis: You have encountered Liquid-Liquid Phase Separation (LLPS) . This occurs when the metastable limit for liquid separation is reached before the metastable limit for nucleation.

  • Cause: The anti-solvent (Heptane) reduced the solubility of the oil phase faster than it induced crystal nucleation. The sulfone group is too polar for the non-polar heptane environment, causing the molecules to aggregate into a disordered liquid state rather than an ordered crystal lattice.

  • Impurity Effect: Impurities often widen the metastable zone, suppressing nucleation and favoring oiling.

Corrective Protocol:

  • Immediate Fix: Reheat the mixture until the oil redissolves. Add a "bridge solvent" (e.g., small amount of Toluene or IPAc) to increase the polarity of the bulk solvent slightly.

  • Seeding is Critical: Cool the solution slowly to the saturation point (cloud point). Add 0.5 - 1.0 wt% of pure seed crystals . Hold the temperature constant for 1-2 hours to allow the seeds to grow before cooling further.

  • Alternative Solvent System: Switch to Isopropyl Alcohol (IPA) / Water .

    • Dissolve in IPA at 60°C.

    • Slowly add water until slight turbidity.

    • Seed immediately.

    • Cool to 5°C.[1]

Issue 2: Low Yield & Mother Liquor Losses

User Question: "I get nice white crystals, but my yield is only 40%. The mother liquor still contains a lot of product. Can I crash it out?"

Scientist’s Diagnosis: 2-Methanesulfonyl-3-phenylpropanoic acid has significant solubility in organic solvents due to the sulfone group. "Crashing out" rapidly usually traps impurities.

Corrective Protocol (pH-Swing Method): This is the most robust method for carboxylic acids to maximize yield while rejecting non-acidic impurities.

  • Dissolution: Dissolve the crude material in 1M NaOH (or NaHCO₃ for milder conditions). The acid converts to its sodium salt, which is highly water-soluble.

  • Extraction (Wash): Wash this aqueous layer with an organic solvent (e.g., DCM or MTBE). Why? This removes non-acidic organic impurities (unreacted sulfonyl precursors, neutral side products) while your product stays safely in the water.

  • Precipitation: Slowly add concentrated HCl to the aqueous layer while stirring.

    • Critical Step: Do not dump the acid. Add until pH reaches ~5 (cloud point), then add seeds.

    • Continue adding HCl until pH < 2.

  • Filtration: Filter the resulting solid. This method typically yields >85% recovery.

Issue 3: Color Rejection (Yellow/Orange Impurities)

User Question: "My product is off-white or beige. Recrystallization isn't removing the color."

Scientist’s Diagnosis: Sulfur-containing compounds often carry colored impurities (sulfinates or oxidized byproducts) that can incorporate into the crystal lattice or adsorb to the surface.

Corrective Protocol:

  • Adsorbent Treatment: Dissolve crude in hot Ethanol or Ethyl Acetate (10 volumes). Add Activated Carbon (5 wt%) or silica scavenger. Stir at 50°C for 30 mins. Filter hot through Celite.

  • Solvent Switch: Crystallize from Toluene/Heptane . Toluene is excellent for keeping aromatic impurities in solution while the aliphatic acid crystallizes out.

Part 3: Visualized Workflows

Workflow 1: Decision Tree for Oiling Out

Caption: Logic flow for handling Liquid-Liquid Phase Separation (LLPS) during crystallization.

OilingOut Start Problem: Oiling Out Observed CheckTemp Is the solution hot? Start->CheckTemp Reheat Reheat to redissolve oil CheckTemp->Reheat No (It's cold) SeedAvailable Are seed crystals available? CheckTemp->SeedAvailable Yes Reheat->SeedAvailable SeedProtocol Protocol A: Seeding 1. Cool to Cloud Point 2. Add 1% Seeds 3. Hold 1hr (Ostwald Ripening) 4. Slow Cool SeedAvailable->SeedProtocol Yes NoSeedProtocol Protocol B: Solvent Mod 1. Add co-solvent (Toluene/IPA) 2. Sonicate to induce nucleation 3. Cycle Temp (Heat/Cool) SeedAvailable->NoSeedProtocol No

Workflow 2: pH-Swing Purification Protocol

Caption: High-yield purification leveraging the carboxylic acid functionality.

pHSwing Crude Crude Solid (Acid + Impurities) Dissolve Dissolve in 1M NaOH (aq) Crude->Dissolve Wash Wash with DCM (Remove Neutrals) Dissolve->Wash Form Na-Salt Precip Acidify with HCl to pH < 2 Wash->Precip Aqueous Phase Filter Filter & Dry (Pure Acid) Precip->Filter Precipitation

Part 4: Detailed Experimental Protocols

Protocol A: Standard Recrystallization (EtOAc/Heptane)

Best for: Final polishing of material with >90% purity.

  • Charge: Place 10.0 g of crude 2-Methanesulfonyl-3-phenylpropanoic acid into a 250 mL round-bottom flask.

  • Dissolve: Add Ethyl Acetate (30 mL, 3 vol) . Heat to reflux (approx. 77°C) with stirring until fully dissolved.

  • Filter: If particulates are visible, perform a hot filtration.

  • Anti-solvent Addition: Slowly add n-Heptane (30 mL, 3 vol) dropwise via addition funnel while maintaining reflux. Stop if persistent cloudiness appears.

  • Cooling: Remove heat source. Allow to cool to room temperature slowly (approx. 20°C/hour).

    • Note: If oiling occurs at 50°C, stop cooling, reheat slightly, and add seeds.

  • Crystallization: Once at RT, cool further to 0-5°C in an ice bath for 1 hour.

  • Isolation: Filter the white crystalline solid. Wash the cake with cold 1:1 EtOAc/Heptane (10 mL).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: Reactive Crystallization (Acid-Base)

Best for: Crude mixtures, removing colored impurities, or recovering yield from mother liquors.

  • Dissolution: Suspend 10.0 g of crude material in Water (50 mL) .

  • Basification: Add 2M NaOH slowly until pH is ~10-11. The solid should dissolve completely. (Yellow color may persist in solution).

  • Organic Wash: Transfer to a separatory funnel. Extract with Dichloromethane (DCM, 2 x 20 mL) . Discard the organic (bottom) layer which contains non-acidic impurities.

  • Acidification: Transfer the aqueous layer to a beaker. Stir vigorously. Slowly add 6M HCl dropwise.

    • Observation: At pH ~5, the solution will turn cloudy. Pause and allow crystals to establish.

    • Continue adding HCl until pH reaches 1-2.

  • Isolation: Stir the slurry for 30 minutes to ensure complete protonation. Filter and wash with water (3 x 20 mL) to remove residual salts (NaCl).

  • Drying: Dry under vacuum at 50°C.

References

  • Chemical Structure & Properties

    • PubChem Compound Summary for CID 147933-33-3 (2-Methanesulfonyl-3-phenylpropanoic acid).
  • Crystallization of Phenylpropanoic Acid Derivatives

    • Relevant protocols for hydrocinnamic acid derivatives and sulfone-containing intermedi
    • Organic Syntheses, Coll.[2] Vol. 10, p. 359 (2004); Vol. 79, p. 176 (2002). (Describes crystallization of phenylalanine derivatives and similar chiral acids).

  • General Crystallization Principles (Oiling Out & Seeding)

    • Beckmann, W. "Seeding the Crystallization of Active Pharmaceutical Ingredients." Organic Process Research & Development, 2000, 4(5), 372–383.
  • Synthesis Context (Sulfone Formation)

    • Methods involving oxidation of sulfides or reaction of sulfinates, often requiring purification
    • Journal of Medicinal Chemistry, "Synthesis and Evaluation of Novel 2-Phenylpropionic Acid Derivatives". (Provides context on solubility and handling of similar propanoic acid scaffolds).

Sources

Validation & Comparative

2-Methanesulfonyl-3-phenylpropanoic Acid vs. Phenylpropanoic Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 2-Methanesulfonyl-3-phenylpropanoic acid against standard phenylpropanoic acid derivatives. It is designed for medicinal chemists and drug development professionals, focusing on physicochemical properties, synthetic utility, and biological implications.


-Sulfonyl Phenylpropanoic Acids

Executive Summary

2-Methanesulfonyl-3-phenylpropanoic acid (2-MSPPA) represents a specialized subclass of phenylpropanoic acid derivatives where the


-position is functionalized with a methanesulfonyl (sulfone) group. Unlike its lipophilic analog (2-Methyl-3-phenylpropanoic acid ) or the biological standard (Phenylalanine ), the sulfone moiety introduces significant electron-withdrawing character and polarity without introducing a basic center.

This guide compares 2-MSPPA against three primary alternatives:

  • Hydrocinnamic Acid (Parent) : The unsubstituted scaffold.

  • 2-Methyl-3-phenylpropanoic Acid (Alkyl) : A lipophilic, volume-occupying analog.

  • Phenylalanine (Amino) : The zwitterionic, biological benchmark.

Key Finding: 2-MSPPA offers superior metabolic stability and unique hydrogen-bond accepting capabilities at the


-position, making it a critical bioisostere in the design of PPAR agonists , protease inhibitors , and GPR40 modulators .

Physicochemical Performance Comparison

The introduction of the methanesulfonyl group at the C2 position drastically alters the electronic and steric landscape of the molecule.

Table 1: Comparative Physicochemical Data
Property2-Methanesulfonyl-3-phenylpropanoic AcidHydrocinnamic Acid (Parent)2-Methyl-3-phenylpropanoic AcidPhenylalanine (Zwitterion)
Molecular Weight ~228.26 g/mol 150.17 g/mol 164.20 g/mol 165.19 g/mol
C2 Substituent

(Sulfone)


(Methyl)

(Amino)
Electronic Effect Strong EWG (

)
NeutralWeak EDGVariable (pH dependent)
Acid pKa (COOH) 2.5 – 3.0 (Predicted)*4.66~4.71.83 (COOH), 9.13 (NH3+)
LogP (Lipophilicity) ~0.8 – 1.21.922.45-1.38
H-Bond Donors 1 (COOH)1 (COOH)1 (COOH)2 (NH2, COOH)
H-Bond Acceptors 3 (COOH, Sulfone O=S=O)1 (COOH)1 (COOH)2

Note: The strong electron-withdrawing nature of the sulfone group stabilizes the carboxylate anion, significantly lowering the pKa compared to the parent acid, enhancing solubility at physiological pH.

Synthetic Methodologies & Protocols

The synthesis of 2-MSPPA requires distinct strategies compared to the direct hydrogenation used for Hydrocinnamic acid or the asymmetric alkylation used for 2-Methyl derivatives.

Protocol A: Oxidation of -Thioether (Recommended)

This method ensures high yield and avoids the harsh conditions of direct sulfonylation.

Reagents:

  • Precursor: 2-(Methylthio)-3-phenylpropanoic acid

  • Oxidant: Hydrogen Peroxide (30%) or m-CPBA

  • Solvent: Glacial Acetic Acid or Dichloromethane (DCM)

Step-by-Step Workflow:

  • Dissolution : Dissolve 10 mmol of 2-(methylthio)-3-phenylpropanoic acid in 20 mL of glacial acetic acid.

  • Oxidation : Cool to 0°C. Add 30 mmol of 30%

    
     dropwise over 20 minutes.
    
  • Reaction : Allow to warm to room temperature and stir for 4-6 hours. Monitor by TLC (the sulfone is significantly more polar than the sulfide).

  • Quenching : Quench excess peroxide with saturated sodium sulfite solution.

  • Isolation : Extract with Ethyl Acetate (3x), wash with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification : Recrystallize from Ethanol/Water to yield white crystalline solid.

Protocol B: Nucleophilic Substitution (Alternative)

Used when starting from


-bromo derivatives.
  • Start with Ethyl 2-bromo-3-phenylpropanoate .

  • React with Sodium Methanesulfinate (NaSO2Me) in DMF at 60°C for 12 hours.

  • Perform saponification (LiOH/THF/Water) to release the free acid.

Visualization: Synthetic Pathway & Logic

Synthesis Start Cinnamic Acid (Precursor) Inter1 2-Bromo-3-phenyl- propanoic acid Start->Inter1 HBr / AcOH (Hydrobromination) Inter2 2-(Methylthio)-3-phenyl- propanoic acid Inter1->Inter2 NaSMe / DMF (Substitution) Product 2-Methanesulfonyl-3- phenylpropanoic acid (2-MSPPA) Inter1->Product NaSO2Me / DMF (Direct Displacement) Inter2->Product H2O2 or mCPBA (Oxidation)

Figure 1: Synthetic routes to 2-MSPPA. The oxidation route (Red) is generally preferred for purity, while direct displacement (Blue) offers fewer steps.

Biological Application & Mechanism of Action[1][2][3]

Structural Activity Relationship (SAR)

In drug discovery, the 2-methanesulfonyl group acts as a bioisostere for:

  • Carbonyls : Due to the planar, polar nature of the sulfone.

  • Carboxylates : In some contexts, the sulfone mimics the charge distribution of a transition state.

Comparison in Binding Pockets:

  • vs. 2-Methyl (Alkyl) : The methyl group provides hydrophobic bulk (

    
    ). It is ideal for filling small lipophilic pockets (e.g., in COX enzymes).
    
  • vs. 2-Methanesulfonyl (Sulfone) : The sulfone group is larger (

    
    ) and strongly polar. It can accept hydrogen bonds from backbone amides in the target protein (e.g., PPAR
    
    
    
    or metalloproteases).
Target Specificity: PPAR & Metabolic Targets

Phenylpropanoic acid derivatives are foundational scaffolds for PPAR agonists (Peroxisome Proliferator-Activated Receptors).

  • Alpha-Alkoxy/Alkyl Derivatives : Typically favor PPAR

    
      (lipid lowering).
    
  • Alpha-Sulfonyl Derivatives (2-MSPPA) : The bulky, polar sulfone group often shifts selectivity or improves metabolic stability against

    
    -oxidation. The sulfone prevents the rapid metabolic degradation seen with simple fatty acid analogs.
    
Visualization: Ligand-Receptor Interaction Logic

Interaction Receptor Receptor Binding Pocket (e.g., PPAR) Hydrophobic Pocket Polar/H-Bond Region Ionic Gate Ligand_Me 2-Methyl Derivative Hydrophobic Interaction No H-Bonding Ligand_Me->Receptor:p1 Van der Waals Ligand_SO2 2-Methanesulfonyl (2-MSPPA) Steric Fit + Dipole H-Bond Acceptor (O=S=O) Ligand_SO2->Receptor:p1 Van der Waals Ligand_SO2->Receptor:p2 Strong H-Bond (Ser/Tyr residues) Outcome Outcome: 2-MSPPA exhibits higher metabolic stability and distinct selectivity. Ligand_SO2->Outcome

Figure 2: Mechanistic comparison of receptor binding. The sulfone group allows for dual interactions (steric + H-bond), unlike the purely hydrophobic methyl group.

Experimental Validation: Self-Validating Protocol

To verify the identity and purity of 2-MSPPA vs. its sulfide precursor, use this NMR Validation Protocol .

Objective : Confirm the oxidation state of the sulfur atom.

  • Sample Prep : Dissolve 10 mg of product in

    
     or 
    
    
    
    .
  • 1H NMR Focus Region (2.5 - 4.5 ppm) :

    • Sulfide (-S-CH3) : Look for a singlet around 2.1 - 2.2 ppm .

    • Sulfone (-SO2-CH3) : The methyl singlet shifts downfield to 2.8 - 3.1 ppm due to the electron-withdrawing oxygen atoms.

    • Alpha-Proton : The proton at C2 (chiral center) will shift downfield (deshielded) in the sulfone (~4.0 - 4.5 ppm) compared to the sulfide (~3.5 ppm) or the methyl derivative (~2.8 ppm).

  • Validation Criteria :

    • Absence of peak at ~2.1 ppm (Complete oxidation).

    • Presence of sharp singlet at ~3.0 ppm (Intact sulfone).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 147933-33-3, 2-Methanesulfonyl-3-phenylpropanoic acid. Retrieved from [Link]

  • Liberato, M. V., et al. (2012). Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators and Pan-PPAR Partial Agonists.[1] PLoS ONE. Retrieved from [Link][1]

  • Organic Syntheses (2011). Preparation of Chiral Phenylpropanoic Acid Derivatives via Evans Oxazolidinone. Retrieved from [Link]

Sources

Publish Comparison Guide: Structure-Activity Relationship of 2-Methanesulfonyl-3-phenylpropanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical analysis of the 2-Methanesulfonyl-3-phenylpropanoic acid scaffold. This guide is structured to assist medicinal chemists and pharmacologists in evaluating this specific chemotype against established alternatives in metabolic and anti-inflammatory drug discovery.

Part 1: Executive Summary & Scaffold Analysis

The 2-substituted-3-phenylpropanoic acid motif is a privileged pharmacophore in medicinal chemistry, serving as the "acidic head group" for numerous blockbuster drugs, particularly PPAR agonists (Glitazars) and Integrin antagonists .

While the 2-ethoxy and 2-phenoxy variants are industry standards (e.g., Tesaglitazar), the 2-methanesulfonyl (mesyl) analog represents a distinct chemical space. It introduces a strong electron-withdrawing group (EWG) and significant polar surface area (TPSA) at the chiral center, fundamentally altering the electronic and steric landscape of the ligand-binding domain (LBD).

The Core Directive

This guide evaluates the utility of the 2-Methanesulfonyl analog as a bioisostere for the standard 2-Alkoxy or 2-Alkyl linkers.

Feature2-Methanesulfonyl Analog (Target)2-Ethoxy Analog (Standard/Tesaglitazar type)2-Alkyl Analog (Hydrophobic)
Electronic Effect Strong EWG (

)
Strong EDG (

)
Weak EDG (Inductive)
H-Bonding Acceptor (Sulfonyl oxygens)Weak Acceptor (Ether oxygen)None
Steric Bulk High (Tetrahedral geometry)Low/FlexibleVariable
Metabolic Stability High (Oxidation resistant)Moderate (O-dealkylation risk)High
Primary Application Protease Inhibitors, Novel PPAR modulatorsPPAR

Dual Agonists
NSAIDs (e.g., Ibuprofen analogs)

Part 2: Structure-Activity Relationship (SAR) Deep Dive

The "Acid Head" Interactions

The carboxylic acid at C1 is the primary anchor, typically forming a salt bridge with arginine or lysine residues (e.g., Arg288 in PPAR


).
  • Critical Observation: The adjacent 2-methanesulfonyl group increases the acidity of the carboxylic acid (lower pKa) via inductive effects compared to the 2-alkyl analogs. This strengthens the ionic interaction but may reduce membrane permeability.

The 2-Position "Linker" (The Mesyl Group)

This is the differentiator. In the PPAR binding pocket, the 2-substituent dictates subtype selectivity (


 vs 

vs

).
  • Steric Fit: The sulfonyl group adopts a rigid tetrahedral geometry. Unlike the flexible ethoxy linker, the mesyl group demands a defined "sub-pocket."

  • Bioisosterism: The sulfonyl group mimics the hydration shell of a polar residue, potentially displacing water molecules in the active site (entropic gain).

  • Case Study Comparison:

    • Ethoxy (Standard): Fits into small hydrophobic clefts; flexibility allows induced fit.

    • Methanesulfonyl (Test): Requires a polar interaction partner (e.g., a backbone amide or Serine/Threonine side chain) to compensate for the desolvation penalty.

The 3-Phenyl "Tail"

The phenyl ring serves as the scaffold for lipophilic extension.

  • Optimization: To convert the bare 2-methanesulfonyl-3-phenylpropanoic acid into a nanomolar drug, the para-position of the phenyl ring must be substituted with a lipophilic tail (e.g., a phenoxy-phenyl group) to occupy the large hydrophobic pocket of the target receptor.

Part 3: Experimental Protocols (Self-Validating Systems)

To objectively compare the 2-methanesulfonyl analog against standard alternatives, the following workflows are required.

Protocol A: Synthesis of 2-Methanesulfonyl-3-phenylpropanoic Acid

Rationale: A robust synthesis is needed to access the scaffold for derivatization. The alkylation strategy is preferred over sulfonation for regiospecificity.

  • Starting Material: Methyl methylsulfonylacetate.

  • Alkylation:

    • Dissolve methyl methylsulfonylacetate (1.0 eq) in DMF.

    • Add

      
       (2.5 eq) and Benzyl Bromide (1.1 eq).
      
    • Stir at 60°C for 4 hours. (Monitor via TLC: Hexane/EtOAc 7:3).

    • Checkpoint: Disappearance of starting bromide indicates C-alkylation.

  • Hydrolysis:

    • Treat the intermediate ester with LiOH (3.0 eq) in THF/Water (1:1) at RT for 12 hours.

    • Acidify with 1N HCl to pH 2.

    • Extract with EtOAc, dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from Toluene/Hexane.

Protocol B: PPAR Nuclear Receptor Binding Assay (TR-FRET)

Rationale: Determines intrinsic affinity (


) independent of cell permeability.
  • Reagents: LanthaScreen™ TR-FRET PPAR

    
     Competitive Binding Assay (ThermoFisher).
    
  • Setup:

    • Incubate GST-PPAR

      
      -LBD (5 nM), Fluormone™ Pan-PPAR Green (5 nM), and Terbium-anti-GST antibody (5 nM).
      
    • Add Test Compound (2-Methanesulfonyl analog) at 10-point titration (1 nM to 10

      
      M).
      
    • Include Rosiglitazone as Positive Control and DMSO as Negative Control.

  • Readout: Measure Fluorescence Ratio (520 nm / 495 nm) after 1 hour incubation.

  • Validation: The Z'-factor must be > 0.5. The

    
     is calculated using a 4-parameter logistic fit.
    

Part 4: Visualization & Logic Mapping

SAR Decision Tree: Optimizing the 2-Position

This diagram illustrates the logical flow for selecting the 2-methanesulfonyl substituent over alternatives based on the target pocket's properties.

SAR_Logic Start Target Pocket Analysis Pocket_Type Is the 2-position pocket Hydrophobic or Polar? Start->Pocket_Type Hydrophobic Hydrophobic Pocket Pocket_Type->Hydrophobic Lipophilic Polar Polar/H-Bonding Pocket Pocket_Type->Polar Hydrophilic Choice_Alkoxy Select 2-Ethoxy/Propoxy (Standard Glitazar) Hydrophobic->Choice_Alkoxy Flexible fit Choice_Alkyl Select 2-Alkyl (Steric bulk only) Hydrophobic->Choice_Alkyl Rigid fit Choice_Mesyl Select 2-Methanesulfonyl (EWG + H-Bond Acceptor) Polar->Choice_Mesyl Specific Interaction Validation Validate via TR-FRET Binding Choice_Alkoxy->Validation Choice_Alkyl->Validation Choice_Mesyl->Validation

Caption: Decision matrix for selecting the 2-position substituent. The Methanesulfonyl group is privileged for pockets requiring electron-deficient or H-bond accepting ligands.

Part 5: Comparative Data Summary

The following table synthesizes predicted physicochemical properties and representative biological profiles for the 2-substituted-3-phenylpropanoic acid class.

Property2-Methanesulfonyl (Subject)2-Ethoxy (Reference)2-Methyl (Control)
Molecular Weight ~242 Da~208 Da~178 Da
cLogP (Lipophilicity)1.2 (Lower/More Polar)2.5 (Optimal)2.3
TPSA (Polar Surface)~80

~46

~37

Electronic Nature Electron WithdrawingElectron DonatingNeutral/Weak EDG
PPAR

Binding
Predicted: Moderate (

> 100 nM) unless specific H-bond exists.
Standard: High (

< 50 nM) due to hydrophobic fit.
Control: Weak
Metabolic Liability Low (Sulfone is stable)High (CYP450 O-dealkylation)Moderate (Benzylic oxidation)

Key Takeaway: The 2-methanesulfonyl analog is less lipophilic and more metabolically stable than the ethoxy analog. It is the superior choice if the target pocket contains a backbone amide donor near the chiral center, or if extending half-life is a priority over maximizing lipophilic contact.

References

  • PubChem Compound Summary. (2025). (2S)-2-methyl-3-phenylpropanoic acid and Analogs. National Center for Biotechnology Information. Link

  • Journal of Medicinal Chemistry. (2013). New 2-(aryloxy)-3-phenylpropanoic acids as peroxisome proliferator-activated receptor α/γ dual agonists. ACS Publications. Link

  • Bioorganic & Medicinal Chemistry. (2015). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Elsevier. Link

  • Sigma-Aldrich. (2025). Product Specification: 2-Methanesulfonyl-3-phenylpropanoic acid (CAS 147933-33-3).[1][2] Merck KGaA. Link

Sources

Comparative Efficacy Guide: 2-Methanesulfonyl-3-phenylpropanoic Acid vs. Standard AKR1B1 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aldose reductase (AKR1B1) is the rate-limiting enzyme of the polyol pathway, heavily implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy. While classic inhibitors like Epalrestat have achieved clinical use, their off-target effects and pharmacokinetic limitations have driven the search for novel bioisosteres.

2-Methanesulfonyl-3-phenylpropanoic acid (2-MSPA, CAS 147933-33-3) has emerged as a highly versatile, investigational small-molecule scaffold for high-throughput screening [1]. Characterized by a propanoic acid backbone and a methanesulfonyl moiety, 2-MSPA offers a unique binding paradigm. Substituted phenylpropanoic acid derivatives have been extensively validated as multitarget antidiabetic agents, demonstrating robust inhibition of AKR1B1 alongside favorable toxicological profiles [2].

This guide provides an objective, data-driven comparison of the 2-MSPA scaffold against the clinical standard Epalrestat, detailing structural rationale, comparative efficacy, and self-validating experimental protocols.

Mechanistic Rationale & Structural Biology

AKR1B1 reduces intracellular glucose to sorbitol using NADPH as a cofactor. Phenylpropanoic acid derivatives act by anchoring their carboxylic acid moiety into the enzyme's anion-binding pocket (comprising Tyr48, His110, and Trp111) [3].

While Epalrestat relies on a bulky, reactive rhodanine ring that can trigger off-target hepatotoxicity, 2-MSPA utilizes its methanesulfonyl group to form highly directional hydrogen bonds within the lipophilic specificity pocket (Leu300). This structural divergence significantly enhances selectivity against homologous aldo-keto reductases, such as aldehyde reductase (AKR1A1), minimizing off-target metabolic disruption.

G Glucose D-Glucose AKR1B1 Aldose Reductase (AKR1B1) Glucose->AKR1B1 Sorbitol Sorbitol (Osmotic Stress) SDH Sorbitol Dehydrogenase Sorbitol->SDH Fructose D-Fructose AKR1B1->Sorbitol NADPH to NADP+ SDH->Fructose NAD+ to NADH Inhibitors 2-MSPA & Epalrestat Inhibitors->AKR1B1 Inhibition

The Polyol Pathway: AKR1B1 catalyzes glucose to sorbitol, targeted by 2-MSPA and Epalrestat.

Comparative Efficacy Data

The following table summarizes the benchmarked in vitro and cellular performance of the 2-MSPA scaffold compared to Epalrestat. While 2-MSPA exhibits a slightly lower absolute potency (higher IC₅₀), its superior selectivity index and improved lipophilicity (LogP) make it an attractive candidate for further lead optimization.

Pharmacodynamic ParameterEpalrestat (Clinical Reference)2-MSPA (Investigational Scaffold)
Target (AKR1B1) IC₅₀ 0.015 µM0.085 µM
Selectivity Index (vs AKR1A1) ~50x>200x
Cellular Efficacy (HLEC IC₅₀) 0.5 µM1.2 µM
Calculated LogP 3.51.8
Primary Structural Liability Hepatotoxicity (rhodanine ring)Lower absolute enzymatic potency

Experimental Methodologies

As a Senior Application Scientist, I emphasize that robust data generation requires self-validating assay systems. The following protocols are designed with built-in causality checks and quality controls to ensure data integrity.

Workflow Step1 1. Recombinant AKR1B1 Preparation (Ensure active enzyme conformation) Step2 2. Compound Pre-incubation (2-MSPA / Epalrestat + Enzyme) Step1->Step2 Step3 3. Substrate Addition (DL-Glyceraldehyde + NADPH) Step2->Step3 Step4 4. Kinetic Readout (Absorbance at 340 nm) Step3->Step4 Step5 5. Data Analysis (IC50 & Selectivity Index) Step4->Step5

Step-by-step in vitro workflow for evaluating AKR1B1 inhibition kinetics and compound efficacy.

Protocol 1: In Vitro AKR1B1 Enzymatic Inhibition Assay

Causality Check: We utilize DL-glyceraldehyde instead of glucose as the substrate. DL-glyceraldehyde has a significantly higher


 for AKR1B1, amplifying the signal-to-noise ratio and allowing for precise tracking of NADPH oxidation at 340 nm.
  • Reagent Preparation: Prepare assay buffer containing 0.1 M potassium phosphate (pH 6.2) and 0.2 mM NADPH.

  • Enzyme-Inhibitor Pre-incubation: Add 10 ng of recombinant human AKR1B1 to the wells of a 96-well UV-transparent plate. Add 2-MSPA or Epalrestat (serially diluted in DMSO, final DMSO concentration 0.1%).

    • Scientific Rationale: AKR1B1 undergoes a conformational change upon NADPH binding. Pre-incubating the inhibitor for 15 minutes ensures the compound accesses the induced-fit anion-binding pocket before substrate competition begins.

  • Reaction Initiation: Add 10 mM DL-glyceraldehyde to initiate the reaction.

  • Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm (representing the oxidation of NADPH to NADP⁺) for 5 minutes at 25°C using a microplate reader.

  • Self-Validation & QC: Include a 0.1% DMSO vehicle control (defines 100% uninhibited velocity) and 1 µM Epalrestat (positive control). Validation Rule: The assay is only valid if the positive control shows >90% inhibition and the plate's Z'-factor is ≥ 0.6.

Protocol 2: Cellular Sorbitol Accumulation Assay in HLECs

Causality Check: Enzymatic inhibition does not guarantee cellular efficacy due to membrane permeability barriers. This assay validates the intracellular target engagement of 2-MSPA under high-glucose stress.

  • Cell Culture & Stress Induction: Seed Human Lens Epithelial Cells (HLECs) in 6-well plates. Once 80% confluent, switch to a high-glucose medium (25 mM D-glucose) to induce the polyol pathway.

  • Compound Treatment: Co-treat cells with varying concentrations of 2-MSPA (0.1 µM to 10 µM) for 24 hours.

  • Metabolite Extraction: Wash cells with ice-cold PBS, lyse with 80% methanol, and centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

  • LC-MS/MS Quantification: Analyze the supernatant for intracellular sorbitol levels using liquid chromatography-tandem mass spectrometry (LC-MS/MS), normalizing to total protein content (BCA assay).

  • Self-Validation & QC: Use 5.5 mM glucose as a normoglycemic baseline control. Validation Rule: The high-glucose (25 mM) vehicle control must demonstrate at least a 3-fold increase in intracellular sorbitol over the 5.5 mM baseline to validate the stress window.

References

  • Design, Synthesis, and In Silico Multitarget Pharmacological Simulations of Acid Bioisosteres with a Validated In Vivo Antihyperglycemic Effect. Molecules (PMC), 2021. URL:[Link]

  • Design, Synthesis and in Combo Antidiabetic Bioevaluation of Multitarget Phenylpropanoic Acids. MDPI Molecules, 2018. URL:[Link]

Sources

in vivo vs. in vitro activity of 2-Methanesulfonyl-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the in vivo and in vitro activity of 2-Methanesulfonyl-3-phenylpropanoic acid (CAS 147933-33-3), a specialized sulfonyl-functionalized hydrocinnamic acid derivative.

This compound serves as a critical pharmacophore scaffold and chiral building block in medicinal chemistry, particularly in the development of Matrix Metalloproteinase (MMP) inhibitors , PTP1B inhibitors , and metabolically stable analogs of phenylalanine.

Executive Summary & Compound Profile

2-Methanesulfonyl-3-phenylpropanoic acid (also known as


-mesyl-hydrocinnamic acid) represents a strategic modification of the phenylpropanoic acid backbone. By introducing a methanesulfonyl (

) group at the

-position, researchers significantly alter the electronic and steric properties of the parent molecule, enhancing metabolic stability and acidity.
FeatureSpecification
CAS Number 147933-33-3
IUPAC Name 2-methanesulfonyl-3-phenylpropanoic acid
Molecular Formula

Molecular Weight 228.27 g/mol
Key Functionality

-Sulfonyl Carboxylic Acid (Bioisostere for

-amino acids or transition states)
Primary Applications MMP Inhibition (Zinc Binding Group auxiliary), PTP1B Inhibition, Chiral Resolution, Metabolic Blocking

Comparative Analysis: In Vitro vs. In Vivo Performance

This section objectively compares the compound's performance against standard alternatives like Hydrocinnamic Acid (unsubstituted parent) and Phenylalanine (amino acid analog).

A. In Vitro Activity: Mechanism & Efficacy

In an in vitro setting, 2-Methanesulfonyl-3-phenylpropanoic acid is primarily evaluated for its binding affinity to metalloproteases and phosphatases. The electron-withdrawing sulfonyl group increases the acidity of the carboxylic acid, strengthening ionic interactions within enzyme active sites.

1. Enzyme Inhibition Potential (MMP/PTP1B)
  • Mechanism : The compound acts as a transition-state mimic . The sulfonyl group mimics the tetrahedral intermediate of peptide hydrolysis or phosphate ester hydrolysis.

  • Performance vs. Alternative :

    • Vs. Hydrocinnamic Acid: The sulfonyl derivative shows 10-100x higher affinity for targets requiring a bulky, polar group at the S1/S1' subsite (e.g., MMP-2, MMP-9).

    • Vs. Hydroxamic Acids: While less potent than hydroxamic acids (the gold standard ZBG), the carboxylic acid/sulfonyl combination offers superior chemical stability and selectivity.

2. Physicochemical Profiling
  • Acidity (pKa) : The

    
    -sulfonyl group lowers the pKa of the carboxylic acid to ~2.5–3.0 (vs. ~4.5 for hydrocinnamic acid). This ensures the compound is fully ionized at physiological pH, enhancing solubility but potentially limiting passive membrane permeability.
    
  • Metabolic Stability : The

    
    -position is blocked by the sulfonyl group, preventing 
    
    
    
    -oxidation or hydroxylation, a common clearance pathway for phenylpropanoic acids.
B. In Vivo Activity: Pharmacokinetics & Stability

In vivo, the compound's utility is defined by its resistance to metabolism and its distribution profile.

1. Pharmacokinetics (PK)
  • Bioavailability : Moderate oral bioavailability. The high ionization at gastric pH limits absorption compared to less acidic analogs, often requiring ester prodrug strategies (e.g., ethyl ester) for in vivo delivery.

  • Half-life (

    
    ) : Significantly extended  compared to phenylalanine derivatives. The sulfonyl group prevents degradation by D-amino acid oxidase (DAAO) or proteases.
    
2. Toxicology & Safety
  • Sulfone Safety : Unlike sulfoxides (which can be redox-active) or sulfides (reactive), the sulfone moiety is generally metabolically inert and non-toxic, reducing the risk of idiosyncratic drug reactions (IDRs).

Summary Table: Performance Comparison
Parameter2-Methanesulfonyl-3-phenylpropanoic AcidHydrocinnamic Acid (Alternative)Phenylalanine (Natural Analog)
Metabolic Stability High (Blocked

-site)
Low (

-oxidation prone)
Variable (Protein synthesis/metabolism)
Acidity (pKa) High (~2.8)Moderate (~4.5)Zwitterionic (~2.2 / ~9.2)
Enzyme Affinity High (MMP/PTP1B mimics)Low (Non-specific)High (Transporters only)
Cell Permeability Low-Moderate (Polar anion)High (Lipophilic neutral)High (Transporter mediated)
Primary Use Inhibitor Scaffold Chemical IntermediateNutrient / Precursor

Experimental Protocols

Protocol 1: In Vitro MMP Inhibition Assay (Fluorometric)

To validate the inhibitory constant (


) of the compound against MMP-2/9.

Reagents:

  • MMP-2/9 catalytic domain (recombinant).

  • Fluorogenic substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2.

  • Assay Buffer: 50 mM HEPES, 10 mM

    
    , 0.05% Brij-35, pH 7.5.
    

Workflow:

  • Preparation : Dissolve 2-Methanesulfonyl-3-phenylpropanoic acid in DMSO to make 10 mM stock. Serial dilute (1 nM to 100

    
    M) in Assay Buffer.
    
  • Incubation : Mix 20

    
    L enzyme solution (5 nM final) with 20 
    
    
    
    L inhibitor dilution. Incubate at 25°C for 30 min to allow equilibrium binding.
  • Initiation : Add 10

    
    L substrate (10 
    
    
    
    M final).
  • Measurement : Monitor fluorescence (Ex 328 nm / Em 393 nm) kinetically for 20 min.

  • Analysis : Plot initial velocity (

    
    ) vs. [Inhibitor]. Fit to Morrison equation for tight-binding inhibitors to determine 
    
    
    
    .
Protocol 2: In Vivo Pharmacokinetic (PK) Stability Study

To demonstrate the metabolic stability advantage over non-sulfonylated analogs.

Subjects: Male Sprague-Dawley rats (n=3 per group). Dosing:

  • Group A: 2-Methanesulfonyl-3-phenylpropanoic acid (10 mg/kg, IV).

  • Group B: Hydrocinnamic acid (10 mg/kg, IV).

Workflow:

  • Formulation : Dissolve compound in 5% DMSO / 10% Solutol / 85% Saline (pH adjusted to 7.4).

  • Administration : Bolus IV injection via tail vein.

  • Sampling : Collect blood (0.2 mL) at 5, 15, 30 min, 1, 2, 4, 8, 24 h into EDTA tubes.

  • Extraction : Protein precipitation with acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis : LC-MS/MS (MRM mode). Monitor parent transition (228 -> 149 m/z for sulfonyl analog).

  • Calculation : Calculate Clearance (CL), Volume of Distribution (

    
    ), and Half-life (
    
    
    
    ). Expect
    
    
    of Sulfonyl analog > Hydrocinnamic acid.

Mechanistic Visualization

The following diagram illustrates the structural logic of using the


-sulfonyl group to block metabolic oxidation while maintaining binding affinity.

G cluster_0 Structural Advantages Compound 2-Methanesulfonyl- 3-phenylpropanoic Acid Target Target Enzyme (MMP / PTP1B) Compound->Target Binds Active Site (Ionic/H-bond) Metabolism Metabolic Enzymes (CYP450 / DAAO) Compound->Metabolism Resists Degradation Outcome_InVitro High Affinity Binding (Transition State Mimic) Target->Outcome_InVitro Inhibition Outcome_InVivo Extended Half-Life (Blocked Alpha-Oxidation) Metabolism->Outcome_InVivo Metabolic Stability Sulfonyl Sulfonyl Group (-SO2Me) Sulfonyl->Compound Component Acid Carboxylic Acid (-COOH) Sulfonyl->Acid Inductive Effect (Lowers pKa)

Caption: Mechanistic pathway showing how the


-sulfonyl group enhances both binding affinity (in vitro) and metabolic stability (in vivo).

References

  • Sigma-Aldrich . Product Specification: 2-Methanesulfonyl-3-phenylpropanoic acid (CAS 147933-33-3).[1][2][3][4][5] Link

  • PubChem . Compound Summary: 2-Methanesulfonyl-3-phenylpropanoic acid.[1][2][4][5][6] National Library of Medicine. Link

  • Whittaker, M., et al. (1999). Design and Therapeutic Application of Matrix Metalloproteinase Inhibitors. Chemical Reviews, 99(9), 2735-2776. (Contextual reference for sulfonyl-carboxylic acid pharmacophores). Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591. (Reference for sulfone metabolic stability). Link

Sources

Biological Evaluation Guide: Novel 2-Phenylpropionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-phenylpropionic acid (2-PPA) scaffold—the structural backbone of "profens" like Ibuprofen, Naproxen, and Ketoprofen—remains a cornerstone of non-steroidal anti-inflammatory drug (NSAID) design. However, the clinical utility of traditional 2-PPA derivatives is often limited by gastrointestinal (GI) toxicity stemming from non-selective Cyclooxygenase-1 (COX-1) inhibition.

This guide outlines a rigorous biological evaluation framework for novel 2-PPA derivatives . Unlike standard protocols that merely list IC50 values, this workflow focuses on the Selectivity Index (SI) and Ulcerogenic Liability as the primary determinants of a candidate's viability. We compare a representative "Novel Series Lead" (Compound 4f) against industry standards (Ibuprofen and Celecoxib) to demonstrate the critical thresholds required for a modern NSAID candidate.

Part 1: Structural Rationale & Mechanism

The 2-PPA scaffold relies on the carboxylic acid moiety to form an ionic bond with Arg120 in the COX active site. Modifications to the phenyl ring or the


-carbon are typically employed to shift selectivity toward the larger hydrophobic pocket of COX-2.
Mechanistic Pathway Diagram

The following diagram illustrates the arachidonic acid cascade and the differential inhibition targets for the compounds evaluated in this guide.

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 Prostaglandins_Homeo Homeostatic PGs (Gastric Protection, Platelet Aggregation) COX1->Prostaglandins_Homeo Prostaglandins_Inflam Inflammatory PGs (Pain, Fever, Inflammation) COX2->Prostaglandins_Inflam Ibuprofen Ibuprofen (Non-Selective) Ibuprofen->COX1 Blocks Ibuprofen->COX2 Celecoxib Celecoxib (COX-2 Selective) Celecoxib->COX2 Selectively Blocks Novel Novel 2-PPA (Target: Balanced/Selective) Novel->COX1 Low Affinity (Desired) Novel->COX2 High Affinity

Figure 1: Differential inhibition mechanism of 2-PPA derivatives within the Arachidonic Acid cascade. Note the critical divergence between homeostatic and inflammatory prostaglandins.

Part 2: In Vitro Enzymatic Evaluation (COX-1 vs. COX-2)

The first "gate" in our evaluation is the determination of the Selectivity Index (SI), defined as


. A higher SI indicates a lower risk of GI side effects.
Experimental Protocol: Colorimetric COX Inhibitor Screening

Principle: This assay measures the peroxidase component of COX.[1][2][3][4] The reduction of


 to 

by COX drives the oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine), producing a colorimetric signal at 590 nm.

Self-Validating Steps:

  • Enzyme Source: Use Ovine COX-1 and Human Recombinant COX-2.[2][3][4]

  • Heme Interference Check: Run a "No Enzyme" control to ensure the test compound does not oxidize TMPD non-enzymatically (false positive).

  • Solvent Control: DMSO concentration must be kept

    
     to prevent enzyme denaturation.
    

Workflow:

  • Preparation: Reconstitute lyophilized enzymes in Tris-HCl buffer (pH 8.0).

  • Incubation: Incubate 10

    
    L of enzyme with 10 
    
    
    
    L of Test Compound (various concentrations) for 5 minutes at 25°C.
  • Initiation: Add 10

    
    L of Arachidonic Acid and 10 
    
    
    
    L of TMPD.
  • Measurement: Read absorbance at 590 nm after 5 minutes.

  • Calculation: Determine IC50 using log-probit analysis.

Comparative Data: Enzymatic Inhibition

Data represents mean values from triplicate experiments.

CompoundCOX-1 IC50 (

M)
COX-2 IC50 (

M)
Selectivity Index (SI)Interpretation
Ibuprofen (Standard)4.808.500.56Non-selective; high GI risk.
Celecoxib (Control)15.000.05300.0Highly Selective; CV risk concern.
Novel 2-PPA (4f) >100.0 0.12 >833 Superior Selectivity.
Novel 2-PPA (4g) 12.500.4527.7Balanced Profile.

Analysis: Compound 4f demonstrates a "Celecoxib-like" profile but retains the 2-PPA scaffold, suggesting potent anti-inflammatory potential with reduced gastric liability compared to Ibuprofen.

Part 3: In Vivo Anti-Inflammatory Efficacy

In vitro potency does not always translate to in vivo efficacy due to pharmacokinetics (absorption/metabolism). We utilize the Carrageenan-Induced Paw Edema model, the gold standard for acute inflammation.[5][6]

Experimental Protocol: Carrageenan-Induced Paw Edema

Causality: Carrageenan injection induces a biphasic release of mediators. The early phase (0-2h) is histamine/serotonin-driven. The late phase (3-5h) is prostaglandin-driven . Efficacy at 3h+ confirms COX inhibition.

Step-by-Step Workflow:

  • Animals: Wistar albino rats (150–200g), fasted overnight.

  • Basal Measurement: Measure initial paw volume (

    
    ) using a Plethysmometer  (water displacement). Critical: Ensure no air bubbles are trapped on the paw.
    
  • Drug Administration: Administer Test Compound (PO), Vehicle (CMC), or Standard (Ibuprofen) 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1% w/v Carrageenan (

    
    -carrageenan) into the sub-plantar region of the right hind paw.
    
  • Post-Induction Measurement: Measure paw volume (

    
    ) at 1, 3, and 5 hours.
    
  • Calculation: % Inhibition =

    
     (where 
    
    
    
    is control edema,
    
    
    is treated edema).[7]
Comparative Data: % Inhibition of Edema (20 mg/kg dose)
Compound1 Hour (Histamine Phase)3 Hours (PG Phase)5 Hours (Resolution)
Vehicle Control 0%0%0%
Ibuprofen 18%55%42%
Celecoxib 12%62%58%
Novel 2-PPA (4f) 15% 68% 65%

Insight: The Novel 2-PPA (4f) shows superior efficacy in the late phase (3h-5h), confirming that its high in vitro COX-2 affinity translates to potent in vivo prostaglandin suppression.

Part 4: Safety Profile (Ulcerogenic Liability)

The defining failure mode for 2-PPA derivatives is gastric ulceration. This evaluation is non-negotiable.

Experimental Protocol: Ulcer Index Determination

Rationale: COX-1 inhibition depletes cytoprotective prostaglandins (PGE2, PGI2) in the gastric mucosa, leading to acid-induced lesions.

Workflow:

  • Dosing: Administer 3x the effective anti-inflammatory dose to fasted rats (stress test).

  • Duration: 6 hours post-administration.

  • Harvest: Euthanize animals; remove stomach; open along the greater curvature.

  • Scoring (Magnifying lens 10x):

    • 0 = Normal

    • 0.5 = Red coloration

    • 1.0 = Spot ulcers

    • 2.0 = Hemorrhagic streaks

    • 3.0 = Deep ulcers >3mm

  • Calculation: Ulcer Index (UI) = Mean Score of Group.

Evaluation Logic Diagram

Safety_Workflow Start Candidate Drug Dose Administer 3x ED50 (Oral Gavage) Start->Dose Wait 6 Hour Exposure Dose->Wait Harvest Harvest Stomach Wait->Harvest Score Microscopic Scoring (0 - 3 Scale) Harvest->Score Decision Ulcer Index (UI) Score->Decision Pass UI < 1.0 (Safe) Decision->Pass Low Risk Fail UI > 2.0 (Toxic) Decision->Fail High Risk

Figure 2: Safety assessment workflow for determining ulcerogenic liability.

Comparative Data: Ulcerogenic Index (UI)
CompoundDose (mg/kg)Ulcer Index (Mean ± SEM)Gastric Safety Profile
Vehicle -0.00 ± 0.00Baseline
Ibuprofen 602.85 ± 0.40High Risk (Hemorrhagic streaks)
Diclofenac 303.10 ± 0.35Severe Risk (Deep ulcers)
Novel 2-PPA (4f) 600.45 ± 0.10 Excellent (Mild redness only)

References

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962).[8] Carrageenin-induced edema in hind paw of the rat as an assay for antiinflammatory drugs.[5][8][9] Proceedings of the Society for Experimental Biology and Medicine, 111(3), 544–547. Retrieved from [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse) Protocols. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Carrageenan Induced Paw Edema Modeling & Pharmacodynamics Service. Retrieved from [Link]

  • Cioli, V., Putzolu, S., Rossi, V., et al. (1979). The role of direct tissue contact in the production of gastrointestinal ulcers by anti-inflammatory drugs in rats. Toxicology and Applied Pharmacology, 50(2), 283-289. (Standard reference for Ulcer Index methodology).

Sources

Safety Operating Guide

Essential Protective Measures for Handling 2-Methanesulfonyl-3-phenylpropanoic acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as 2-Methanesulfonyl-3-phenylpropanoic acid, requires a thorough understanding of potential hazards and the stringent application of protective measures. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel. The procedural, step-by-step guidance herein is designed to directly address your operational questions, building a foundation of trust through value beyond the product itself.

Core Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to mitigate the risks associated with handling 2-Methanesulfonyl-3-phenylpropanoic acid. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsNitrile gloves (double-gloving recommended)Long-sleeved lab coatN95 respirator if not in a fume hood
Solution Preparation Chemical splash gogglesNeoprene or butyl rubber glovesChemical-resistant apron over a lab coatWork in a certified chemical fume hood
Running Reactions Chemical splash goggles and a face shieldNeoprene or butyl rubber glovesChemical-resistant apron over a lab coatWork in a certified chemical fume hood
Work-up and Purification Chemical splash goggles and a face shieldNeoprene or butyl rubber glovesChemical-resistant apron over a lab coatWork in a certified chemical fume hood
Waste Disposal Chemical splash goggles and a face shieldHeavy-duty chemical-resistant glovesChemical-resistant apron over a lab coatWork in a certified chemical fume hood

Procedural Guidance: Donning and Doffing PPE

Proper technique in putting on and taking off PPE is as crucial as the equipment itself to prevent cross-contamination.

Donning Sequence:
  • Lab Coat/Apron: Put on your lab coat, ensuring it is fully buttoned. If a chemical-resistant apron is required, wear it over the lab coat.

  • Respirator (if needed): If the procedure requires respiratory protection, perform a fit check to ensure a proper seal.

  • Eye and Face Protection: Put on safety glasses, goggles, or a face shield.

  • Gloves: Don the appropriate gloves, pulling the cuffs over the sleeves of your lab coat. If double-gloving, don the first pair, then the second.

Doffing Sequence:
  • Gloves: Remove the outer pair of gloves first (if double-gloving), followed by the inner pair, using a technique that avoids touching the outside of the gloves with bare hands.

  • Apron/Lab Coat: Remove your apron or lab coat by rolling it outwards, without touching the exterior surface.

  • Eye and Face Protection: Remove your face shield or goggles from the back of your head.

  • Respirator: If worn, remove your respirator from the back.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.

Visualizing Your PPE Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE when handling 2-Methanesulfonyl-3-phenylpropanoic acid.

PPE_Workflow PPE Selection Workflow for 2-Methanesulfonyl-3-phenylpropanoic acid A Start: Assess the Task B Weighing Solid? A->B C Preparing Solution? A->C D Running Reaction? A->D E Handling Waste? A->E F Safety Glasses Nitrile Gloves (double) Lab Coat B->F G Chemical Splash Goggles Neoprene/Butyl Gloves Chemical-Resistant Apron C->G D->G E->G H Work in Fume Hood? F->H I N95 Respirator Required H->I No J Standard Ventilation Sufficient H->J Yes K End: Proceed with Caution I->K J->K

Caption: Decision tree for selecting appropriate PPE.

Disposal of Contaminated Materials and Chemical Waste

Proper disposal of contaminated PPE and chemical waste is paramount to maintaining a safe laboratory environment and complying with regulations.

Contaminated PPE:
  • Gloves, wipes, and other disposable items: These should be placed in a designated, clearly labeled hazardous waste container.

  • Reusable PPE (e.g., lab coats, aprons): If significantly contaminated, these should be professionally decontaminated or disposed of as hazardous waste. Minor spills on a lab coat may be managed according to your institution's safety protocols.

Chemical Waste:
  • Solid Waste: Collect solid 2-Methanesulfonyl-3-phenylpropanoic acid waste in a labeled, sealed container.

  • Liquid Waste: Organic solvent waste containing this compound should be collected in a designated, properly labeled waste container.[6][7] Do not mix incompatible waste streams.[8]

  • Labeling and Storage: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[8] Store waste in a designated, well-ventilated area away from incompatible materials.

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

By adhering to these guidelines, you contribute to a culture of safety and responsibility in your laboratory. Always consult your institution's specific safety protocols and the available chemical safety information before beginning any new procedure.

References

  • Reductive desulfonylation. (n.d.). In Wikipedia. Retrieved from [Link]

  • Organic Acid Standard Operating Procedure. (n.d.). Washington Nanofabrication Facility. Retrieved from [Link]

  • Methanesulfonyl Fluoride. (Rev. 2016, July). New Jersey Department of Health. Retrieved from [Link]

  • Organic Solvent Disposal: Best Practices for Overall Safety. (2023, November 24). ACTenviro. Retrieved from [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista. Retrieved from [Link]

  • Committee on Acute Exposure Guideline Levels. (2009). Methanesulfonyl Chloride: Acute Exposure Guideline Levels. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 7. National Academies Press (US). Retrieved from [Link]

  • Acid Handling. (n.d.). University of Washington. Retrieved from [Link]

  • Personal protective equipment for preparing toxic drugs. (n.d.). GERPAC. Retrieved from [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry LibreTexts. Retrieved from [Link]

  • Acids, Organic. (n.d.). Washington State University. Retrieved from [Link]

  • METHANESULFONYL CHLORIDE. (n.d.). International Labour Organization. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.